5-Phenyl-1,2,4-triazin-3-amine
Description
Properties
IUPAC Name |
5-phenyl-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-12-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXBFQUBVHTXGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20916194 | |
| Record name | 5-Phenyl-1,2,4-triazin-3(4H)-imine | |
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Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942-60-9 | |
| Record name | 5-Phenyl-1,2,4-triazin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | as-Triazine, 3-amino-5-phenyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 942-60-9 | |
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| Record name | 5-Phenyl-1,2,4-triazin-3(4H)-imine | |
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| Record name | 5-phenyl-1,2,4-triazin-3-amine | |
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Foundational & Exploratory
Synthesis and characterization of 5-Phenyl-1,2,4-triazin-3-amine
An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-1,2,4-triazin-3-amine
Abstract
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The 1,2,4-triazine scaffold is a privileged structure known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibition properties.[1][2] This document details a robust and accessible synthetic methodology, outlines a complete workflow for rigorous structural and purity characterization, and discusses the critical safety protocols required for handling such compounds. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as a practical resource for researchers aiming to incorporate this valuable scaffold into their discovery programs.
Introduction to the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its inherent electron-deficient nature, a result of the electronegative nitrogen atoms, dictates its chemical reactivity and biological interactions.[1] This electron deficiency makes the ring susceptible to nucleophilic attack, a property that is frequently exploited in the synthesis of diverse derivatives.[3] Furthermore, 1,2,4-triazines are well-known for participating in inverse electron demand Diels-Alder (IEDDA) reactions, enabling the construction of complex molecular architectures.[1][4]
Derivatives of this scaffold have demonstrated a remarkable range of biological activities, positioning them as key candidates in the development of novel therapeutics.[2][5] The strategic placement of substituents on the triazine core allows for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which is crucial for optimizing drug-like characteristics and target binding affinity.[1] this compound, the subject of this guide, combines the privileged 1,2,4-triazine core with a phenyl group at the C5 position and a primary amine at the C3 position, making it an attractive building block for creating libraries of potential therapeutic agents.
Proposed Synthesis of this compound
Retrosynthetic Analysis and Strategy
The most direct and widely recognized method for constructing the 3-amino-1,2,4-triazine ring system is the cyclocondensation of an α-dicarbonyl compound (or its equivalent) with aminoguanidine. This approach is well-documented for related structures, such as the synthesis of 3-Amino-5,6-diphenyl-1,2,4-triazine from benzil and aminoguanidine.[6]
For the target molecule, this compound, the logical precursors are Phenylglyoxal (the α-ketoaldehyde) and an Aminoguanidine salt (e.g., bicarbonate or hydrochloride). This strategy is mechanistically straightforward and utilizes readily available starting materials.
Caption: Retrosynthetic approach for the target molecule.
Reaction Mechanism
The reaction proceeds via a well-established condensation-cyclization cascade:
-
Initial Condensation: The more nucleophilic terminal nitrogen of aminoguanidine attacks the more electrophilic aldehyde carbonyl of phenylglyoxal to form a hydrazone intermediate.
-
Second Condensation: The internal amino group of the guanidine moiety then attacks the remaining ketone carbonyl, initiating the cyclization.
-
Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of two water molecules) to yield the aromatic 1,2,4-triazine ring. The choice of an acidic or basic medium can influence the rate and efficiency of these steps.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful synthesis is confirmed through the characterization steps outlined in Section 3.0.
Objective: To synthesize this compound via the cyclocondensation of phenylglyoxal monohydrate and aminoguanidine hydrochloride.
Materials:
-
Phenylglyoxal monohydrate (1.0 eq)
-
Aminoguanidine hydrochloride (1.1 eq)
-
Sodium acetate (NaOAc) (1.2 eq)
-
Ethanol (95%)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve aminoguanidine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of deionized water. The sodium acetate acts as a base to free the aminoguanidine from its hydrochloride salt, providing the neutral nucleophile required for the reaction.
-
Addition of Phenylglyoxal: To the above solution, add a solution of phenylglyoxal monohydrate (1.0 eq) dissolved in 95% ethanol. The use of a water/ethanol co-solvent system ensures the solubility of both the polar salt and the organic ketoaldehyde.
-
Reaction Condition: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring for 4-6 hours. Refluxing provides the necessary thermal energy for the condensation and subsequent cyclization-dehydration steps.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (e.g., 7:3 v/v). The disappearance of the phenylglyoxal spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.
-
Purification: Collect the resulting precipitate by vacuum filtration, washing the solid with cold deionized water followed by a small amount of cold ethanol to remove unreacted starting materials and inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
-
Drying: Dry the purified product under vacuum to remove residual solvent.
Comprehensive Characterization
Rationale
Due to the absence of readily available, published spectroscopic data for this compound[7], a thorough characterization using multiple orthogonal techniques is imperative. This workflow ensures unambiguous confirmation of the molecular structure and establishes a benchmark for purity.
Caption: A logical workflow for compound characterization.
Spectroscopic Analysis (Expected Data)
3.2.1 ¹H NMR Spectroscopy
-
Aromatic Protons (Phenyl Ring): Expect multiplets in the range of δ 7.4-8.2 ppm. The protons ortho to the triazine ring may be shifted downfield due to the electron-withdrawing effect of the heterocycle.
-
Triazine Proton (H6): A singlet is expected for the proton at the C6 position of the triazine ring, likely appearing downfield (δ ~9.0-9.5 ppm) due to the deshielding effect of the adjacent nitrogen atoms.
-
Amine Protons (-NH₂): A broad singlet integrating to two protons is expected in the region of δ 5.5-6.5 ppm. The chemical shift can be variable and the peak may exchange with D₂O.
3.2.2 ¹³C NMR Spectroscopy
-
Triazine Carbons: The carbons of the triazine ring are expected to resonate at low field (δ ~150-165 ppm). The carbon bearing the amino group (C3) would be distinct from the phenyl-substituted (C5) and unsubstituted (C6) carbons.
-
Phenyl Carbons: Expect signals in the typical aromatic region (δ ~125-135 ppm), including a quaternary carbon signal for the point of attachment to the triazine ring.
3.2.3 Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands confirming the key functional groups.[8][9]
-
N-H Stretching: Two distinct, sharp to medium bands are expected in the 3300-3450 cm⁻¹ region, characteristic of a primary amine.
-
C=N and C=C Stretching: A series of strong to medium bands between 1500-1650 cm⁻¹ corresponding to the stretching vibrations of the triazine and phenyl rings.
-
N-H Bending: A medium to strong band around 1600-1650 cm⁻¹ is characteristic of the scissoring vibration of a primary amine.[8]
3.2.4 Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The compound has a molecular formula of C₉H₈N₄ and a molecular weight of 172.19 g/mol . Electrospray ionization (ESI) in positive mode should show a prominent [M+H]⁺ peak at m/z 173.1.
-
Fragmentation: Key fragmentation patterns could include the loss of N₂ or HCN from the triazine ring, providing further structural evidence.
Chromatographic and Physical Analysis
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient). A pure sample should exhibit a single major peak (>95% by area).
-
Thin-Layer Chromatography (TLC): Provides a quick assessment of purity and is used for monitoring reaction progress.
-
Melting Point (MP): A sharp melting point range is indicative of high purity. For context, related compounds like 3-Amino-5,6-dimethyl-1,2,4-triazine melt around 210-212 °C.[10]
Summary of Expected Analytical Data
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~9.0-9.5 (s, 1H, H6-triazine), 7.4-8.2 (m, 5H, Ar-H), 5.5-6.5 (br s, 2H, -NH₂) |
| IR | Wavenumber (cm⁻¹) | 3300-3450 (N-H stretch), 1500-1650 (C=N, C=C stretch), 1600-1650 (N-H bend) |
| MS (ESI+) | Mass-to-Charge (m/z) | 173.1 [M+H]⁺ |
| HPLC | Purity | >95% (by peak area) |
| Melting Point | Range | Sharp, defined range |
Safety and Handling
While specific toxicity data for this compound is not available, compounds of this class should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12] Avoid creating dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This guide provides a robust and scientifically grounded pathway for the synthesis and comprehensive characterization of this compound. By following the detailed protocols, researchers can reliably produce and validate this valuable chemical entity. The established workflow for characterization serves as a definitive model for confirming the structure and purity in the absence of existing literature data. Given the proven track record of the 1,2,4-triazine scaffold in drug discovery[2][6], this compound represents a promising and versatile starting point for the development of new therapeutic agents targeting a wide array of diseases.
References
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Konno, S., Ohba, S., Sagi, M., & Yamanaka, H. (1987). Studies on as-Triazine Derivatives. IX. Synthesis of 5-Substituted 1,2,4-Triazine Derivatives through an Addition Reaction and Subsequent Oxidation. Chemical and Pharmaceutical Bulletin, 35(4), 1378-1382. Retrieved from [Link]
- Application Notes and Protocols: 5-Phenyl-1,2,4-triazine as a Versatile Scaffold for Novel Therapeutics. (n.d.). BenchChem.
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Pyreno-1,2,4-Triazines as Multifunctional Luminogenic Click Reagents. (n.d.). ChemRxiv. Retrieved from [Link]
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Nasser, R., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 163(1), 77-89. Retrieved from [Link]
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Dolzhenko, A. V., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(2), o126. Retrieved from [Link]
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Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). Molecules, 29(6), 1297. Retrieved from [Link]
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Exquisite Complex Reaction Cascade in the Natural 1,2,4-Triazine Assembly. (2025). Journal of the American Chemical Society. Retrieved from [Link]
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Dolzhenko, A. V., et al. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E, 65(2). Retrieved from [Link]
- Spectroscopic and Synthetic Data for 5-phenyl-1,2,4-triazine Remain Elusive in Publicly Available Chemical Literature. (n.d.). BenchChem.
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Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (n.d.). Molecules. Retrieved from [Link]
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The Infrared Spectra of Substituted 1, 3, 5, Triazines. (n.d.). Ohio State University Knowledge Bank. Retrieved from [Link]
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IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved from [Link]
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Supporting Information: A new triazine based π-conjugated mesoporous 2D covalent organic framework. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. (2019). Egyptian Journal of Chemistry. Retrieved from [Link]
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Balaha, M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. Retrieved from [Link]
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Structural characterization of triazines. (n.d.). TDX. Retrieved from [Link]
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Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. (2015). Russian Journal of Organic Chemistry, 51(1), 126-129. Retrieved from [Link]
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Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. (2000). Chemistry of Heterocyclic Compounds, 36(8), 957-963. Retrieved from [Link]
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A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. (2022). Organic & Biomolecular Chemistry, 20(29), 5783-5787. Retrieved from [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301. Retrieved from [Link]
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2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
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Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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1,3,5-Triazine-2,4-diamine, 6-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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Tautomeric Forms of 5-Phenyl-1,2,4-triazin-3-amine in Crystal Structure: An In-depth Technical Guide
Foreword
For researchers, scientists, and drug development professionals, a profound understanding of a molecule's solid-state structure is paramount. Tautomerism, the dynamic equilibrium between structural isomers, plays a pivotal role in the physicochemical properties, biological activity, and ultimately, the therapeutic efficacy of pharmaceutical compounds. This guide provides an in-depth technical exploration of the tautomeric forms of 5-Phenyl-1,2,4-triazin-3-amine, a heterocyclic scaffold of significant interest in medicinal chemistry. While a definitive crystal structure of this specific molecule is not publicly available, this document synthesizes crystallographic data from closely related analogs, computational studies, and spectroscopic evidence to present a robust model of its behavior in the solid state.
The Significance of Tautomerism in Drug Design
Tautomerism in heterocyclic amines, such as this compound, is not merely a chemical curiosity; it is a critical determinant of molecular recognition. The position of a proton can dramatically alter a molecule's hydrogen bonding capabilities, its shape, and its electronic distribution. These factors govern how a ligand interacts with its biological target, such as a protein receptor or an enzyme's active site. An understanding of the predominant tautomeric form in the solid state provides a foundational snapshot of the molecule's most stable conformation, guiding further drug design and development efforts.
Potential Tautomeric Forms of this compound
This compound can theoretically exist in several tautomeric forms due to the migration of a proton. The primary equilibrium is between the amino and imino forms, with the proton residing on either the exocyclic nitrogen or one of the ring nitrogens. The three most plausible tautomers are:
-
Amino tautomer (A): this compound. This is generally considered the most stable form for primary amino-1,2,4-triazines.
-
Imino tautomer (B): 3-Imino-5-phenyl-2,3-dihydro-1,2,4-triazine. The proton has migrated to the N2 position of the triazine ring.
-
Imino tautomer (C): 3-Imino-5-phenyl-3,4-dihydro-1,2,4-triazine. The proton has migrated to the N4 position of the triazine ring.
Caption: Plausible tautomeric forms of this compound.
Computational studies on the parent compound, 3-amino-1,2,4-triazine, and related derivatives consistently indicate that the amino tautomer is the most stable form in the gas phase and in solution. This stability is attributed to the preservation of the aromaticity of the triazine ring.
Insights from Crystal Structures of Analogous Compounds
Direct experimental evidence from the crystal structure of this compound is not available in the refereed literature. However, analysis of closely related structures provides compelling insights into the expected tautomeric form, molecular geometry, and intermolecular interactions.
Case Study: 3-Amino-1,2,4-triazine
The crystal structure of the parent compound, 3-amino-1,2,4-triazine, reveals that it exists exclusively in the amino tautomeric form in the solid state. The key structural features are:
-
Planarity: The 1,2,4-triazine ring is nearly planar.
-
Bond Lengths: The C-NH2 bond length is indicative of a single bond with some double bond character due to resonance of the amino group's lone pair with the triazine ring.
-
Hydrogen Bonding: The molecules are linked by intermolecular N-H···N hydrogen bonds, forming a stable, networked structure.
Case Study: 3-Phenyl-1H-1,2,4-triazol-5-amine
A fascinating and highly relevant case is the crystal structure of 3-Phenyl-1H-1,2,4-triazol-5-amine, which was found to crystallize with two tautomers in the asymmetric unit: 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine.[1][2] This demonstrates that in the solid state, subtle differences in packing forces and hydrogen bonding can lead to the co-existence of tautomers. In the 3-phenyl-1,2,4-triazol-5-amine tautomer, there is significant π-electron delocalization from the amino group into the triazole nucleus.[1][2]
Case Study: 3-Methylsulfanyl-5-phenyl-1,2,4-triazine
The crystal structure of 3-methylsulfanyl-5-phenyl-1,2,4-triazine provides valuable information on the geometry of the 5-phenyl-1,2,4-triazine core.[3] In this structure, the dihedral angle between the triazine and phenyl rings is 11.77 (7)°.[3] The crystal packing is stabilized by π–π stacking interactions.[3]
Predicted Crystal Structure and Hydrogen Bonding of this compound
Based on the evidence from analogous compounds and theoretical considerations, it is highly probable that this compound crystallizes in the amino tautomeric form.
Molecular Geometry
The molecule is expected to be largely planar, with a relatively small dihedral angle between the phenyl and triazine rings, similar to that observed in 3-methylsulfanyl-5-phenyl-1,2,4-triazine.[3] The exocyclic amino group is likely to be coplanar with the triazine ring to maximize resonance stabilization.
Hydrogen Bonding Network
The primary amino group and the nitrogen atoms of the triazine ring are excellent hydrogen bond donors and acceptors, respectively. In the crystal lattice, a robust network of intermolecular N-H···N hydrogen bonds is anticipated. A common and stabilizing motif would be the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···N hydrogen bonds. These dimers can then be further interconnected to form extended chains or sheets.
Caption: Predicted dimeric hydrogen bonding motif in the crystal structure.
Spectroscopic and Computational Corroboration
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the amino protons would typically appear as a broad singlet. The chemical shift of this signal can be indicative of its involvement in hydrogen bonding.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H stretching vibrations for the primary amino group in the region of 3300-3500 cm⁻¹. The absence of a strong C=N stretching band for an imino group would further support the amino tautomer.
Computational Chemistry
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the cyclocondensation of an α-dicarbonyl compound with an aminoguanidine derivative.
Step-by-step methodology:
-
Reactant Preparation: Dissolve phenylglyoxal (1 equivalent) and aminoguanidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.
-
Reaction: Add a base, such as sodium acetate, to the mixture to neutralize the hydrochloride and liberate the free aminoguanidine.
-
Cyclization: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.
Single Crystal Growth
Growing X-ray quality single crystals is often a matter of trial and error.
Step-by-step methodology:
-
Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent or a mixture of solvents at an elevated temperature. Good solvent choices often include ethanol, methanol, acetonitrile, or ethyl acetate.
-
Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This can be achieved by covering the container with a perforated film.
-
Vapor Diffusion: Place a small vial containing the saturated solution inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.
-
Cooling: Slowly cool a saturated solution from a high temperature to a lower temperature.
Data Presentation
While specific crystallographic data for this compound is not available, the following table presents representative data for the closely related compound, 3-methylsulfanyl-5-phenyl-1,2,4-triazine, to provide an indication of the expected parameters.[3]
Table 1: Representative Crystallographic Data for a 5-Phenyl-1,2,4-triazine Derivative
| Parameter | Value |
| Chemical Formula | C₁₀H₉N₃S |
| Formula Weight | 203.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7513 (3) |
| b (Å) | 12.9191 (5) |
| c (Å) | 9.8262 (3) |
| β (°) | 94.584 (2) |
| Volume (ų) | 980.85 (6) |
| Z | 4 |
Conclusion
In the absence of a definitive single-crystal X-ray structure for this compound, a comprehensive analysis of analogous compounds, supported by theoretical and spectroscopic principles, strongly suggests that the amino tautomer is the predominant form in the solid state. The crystal packing is expected to be dominated by a network of intermolecular N-H···N hydrogen bonds, likely forming dimeric motifs that extend into a stable crystalline lattice. This understanding of the inherent tautomeric preference and intermolecular interactions is crucial for the rational design of novel therapeutics based on this promising heterocyclic scaffold. Further experimental work to obtain single crystals of this compound would be invaluable to definitively confirm these well-supported predictions.
References
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Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o126. Available at: [Link]
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Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Crystallographic Communications, 65(1), o126. Available at: [Link]
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El-Gazzar, A. B. A., Gaafar, A. M., & El-Henawy, A. A. (2014). 3-Methylsulfanyl-5-phenyl-1,2,4-triazine. Acta Crystallographica Section E: Structure Reports Online, 70(7), o720. Available at: [Link]
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Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020–1024. Available at: [Link]
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Annular Tautomerism in 3(5)-Phenyl-1,2,4-triazol-5(3)-amine: A Technical Guide for Drug Development Professionals
Abstract
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, valued for its broad spectrum of pharmacological activities and its role as a versatile pharmacophore.[1][2][3] A nuanced understanding of its fundamental chemical properties is therefore critical for rational drug design. This technical guide provides an in-depth exploration of the annular tautomerism exhibited by 3(5)-phenyl-1,2,4-triazol-5(3)-amine. We will dissect the structural nuances of the co-existing tautomeric forms, supported by crystallographic evidence, and delineate the spectroscopic and computational methodologies essential for their characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the complexities of triazole tautomerism in their therapeutic design endeavors.
Introduction: The Significance of Tautomerism in 1,2,4-Triazoles
The 1,2,4-triazole ring is susceptible to prototropic tautomerism, a phenomenon that has profound implications for its chemical reactivity and its interactions with biological targets.[1][2] Annular tautomerism, specifically, involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, leading to the co-existence of two or more structural isomers in equilibrium. For asymmetrically substituted 1,2,4-triazoles, such as the title compound, this equilibrium can significantly influence key molecular properties including dipole moment, hydrogen bonding capacity, and overall molecular geometry, all of which are pivotal in drug-receptor binding. A comprehensive grasp of the predominant tautomeric forms and the factors governing their equilibrium is thus indispensable for effective drug design and development.
The Tautomeric Landscape of 3(5)-Phenyl-1,2,4-triazol-5(3)-amine
Due to the nature of the 1,2,4-triazole ring, 3(5)-phenyl-1,2,4-triazol-5(3)-amine can theoretically exist in three potential tautomeric forms.[4] These are the 3-phenyl-1,2,4-triazol-5-amine, 5-phenyl-1,2,4-triazol-3-amine, and 5-phenyl-4H-1,2,4-triazol-3-amine tautomers. The equilibrium between these forms is a dynamic process influenced by factors such as the electronic properties of the substituents, the solvent environment, and the solid-state packing forces.
Caption: Potential annular tautomers of 3(5)-phenyl-1,2,4-triazol-5(3)-amine.
Crystallographic Evidence: A Definitive Snapshot
A seminal X-ray crystallographic study provided unequivocal evidence for the co-existence of two tautomers of 3(5)-phenyl-1,2,4-triazol-5(3)-amine in the solid state.[4][5] The crystal structure revealed that both 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine crystallize together in a 1:1 ratio.[4][5] This was a significant finding, as it was the first documented instance of a 3,5-disubstituted tautomerizable 1,2,4-triazole crystallizing with an electron-donating group at the 3-position.[4]
The geometric parameters of these two tautomers exhibit noteworthy differences, as summarized in the table below.
| Parameter | 3-phenyl-1,2,4-triazol-5-amine | 5-phenyl-1,2,4-triazol-3-amine | Reference |
| Dihedral Angle (Phenyl-Triazole) | 2.3 (2)° | 30.8 (2)° | [4][5] |
| C(amino)-N(amino) Bond Length | 1.337 (3) Å | 1.372 (3) Å | [4] |
| Amino Group Geometry | Almost planar | Pyramidal | [4] |
The planarity of the 3-phenyl-1,2,4-triazol-5-amine tautomer suggests a more extensive π-electron delocalization between the phenyl ring, the triazole nucleus, and the amino group.[4][5] In contrast, the larger dihedral angle in the 5-phenyl-1,2,4-triazol-3-amine tautomer indicates a disruption of this conjugation.[4][5] This is further corroborated by the longer C-N bond of the amino group and its pyramidal geometry in the latter tautomer.[4]
Methodologies for Tautomeric Analysis
While X-ray crystallography provides a definitive picture in the solid state, the tautomeric equilibrium in solution, which is more relevant to biological systems, requires other analytical techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[6] In principle, distinct sets of signals for each tautomer can be observed if the rate of interconversion is slow on the NMR timescale. However, for many 1,2,4-triazoles, this interconversion is rapid, leading to averaged signals.[3] In such cases, techniques like variable temperature NMR can be employed to slow down the exchange and potentially resolve the individual tautomers. For 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the triazole ring carbons appeared as two broad signals in the 13C NMR spectra, confirming their involvement in tautomerism, though the individual forms could not be distinguished due to rapid conversion.[3]
Infrared (IR) and UV-Vis Spectroscopy: These techniques can provide complementary information. The vibrational frequencies of N-H, C=N, and C-N bonds are sensitive to the tautomeric form. Similarly, the electronic transitions observed in UV-Vis spectroscopy can differ between tautomers due to variations in their conjugated systems. Theoretical calculations are often used in conjunction with experimental spectra to assign the observed bands to specific tautomeric forms.[1][2]
Computational Modeling: A Predictive Approach
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in both the gas phase and in solution.[7][8][9] These calculations can provide insights into the geometric parameters, electronic properties, and energetic differences between the tautomers.
Commonly employed computational workflows involve:
-
Geometry Optimization: The structures of all possible tautomers are optimized to find their lowest energy conformations.
-
Energy Calculation: The relative energies of the optimized structures are calculated to determine their thermodynamic stabilities.
-
Solvent Effects: Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to account for the influence of the solvent on the tautomeric equilibrium.[9]
-
Spectra Simulation: Theoretical NMR, IR, and UV-Vis spectra can be simulated for each tautomer and compared with experimental data to aid in structural assignment.[1][2]
Caption: Integrated workflow for the study of annular tautomerism.
Implications for Drug Design and Development
The existence of multiple tautomers of 3(5)-phenyl-1,2,4-triazol-5(3)-amine has several important implications for drug development:
-
Receptor Binding: Different tautomers will present distinct hydrogen bond donor/acceptor patterns and surface electrostatics, potentially leading to different binding modes and affinities for a biological target.
-
Physicochemical Properties: The tautomeric equilibrium can influence properties such as solubility, lipophilicity, and pKa, which in turn affect the pharmacokinetic profile of a drug candidate.
-
Synthetic Strategy: The reactivity of the triazole ring can vary between tautomers, which may need to be considered in the design of synthetic routes for derivatization. For example, acylation reactions can be complicated by the presence of multiple nucleophilic nitrogen atoms across the different tautomers.[10][11]
Conclusion
The annular tautomerism of 3(5)-phenyl-1,2,4-triazol-5(3)-amine is a fascinating and instructive example of the structural dynamism inherent in many heterocyclic systems. The co-crystallization of the 3-phenyl-5-amino and 5-phenyl-3-amino tautomers provides a solid empirical foundation, while a combination of advanced spectroscopic and computational methods is essential for a complete understanding of its behavior in the biologically more relevant solution phase. For medicinal chemists and drug developers, a thorough appreciation of this phenomenon is not merely an academic exercise but a practical necessity for the rational design of novel therapeutics based on the versatile 1,2,4-triazole scaffold.
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Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(45), 25687-25697. [Link]
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Stark, S., Streith, L., Zarganes-Tzitzikas, T., Scheel, A., Kurz, M., Dobler, D., ... & Steinmetzer, T. (2022). Amide-functionalized 1, 2, 4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. ACS Pharmacology & Translational Science, 6(1), 63-78. [Link]
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Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). ResearchGate. [Link]
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Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. [Link]
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Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1 H-1, 2, 4-triazol-3-yl) propanamides and their tautomerism. RSC advances, 8(45), 25687-25697. [Link]
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Singh, S., & Kumar, V. (2021). Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. Journal of Molecular Structure, 1225, 129108. [Link]
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A Comprehensive Technical Guide to the Biological Activity of 5-Phenyl-1,2,4-triazin-3-amine Derivatives
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, through versatile and strategic modifications, can interact with a wide array of biological targets. The 5-Phenyl-1,2,4-triazin-3-amine core is a quintessential example of such a scaffold. Its unique arrangement of nitrogen atoms within the triazine ring, coupled with the steric and electronic influence of the phenyl and amine substituents, provides a rich canvas for the design of novel therapeutic agents. This guide delves into the diverse biological activities exhibited by derivatives of this potent chemical entity, offering a technical exploration for researchers, scientists, and drug development professionals. We will journey through its anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and providing robust, field-proven experimental protocols to empower further discovery.
The 1,2,4-Triazine Core: A Hub of Pharmacological Potential
Nitrogen-containing heterocycles are cornerstones of drug discovery, and 1,2,4-triazine derivatives, in particular, have garnered significant attention for their broad spectrum of pharmacological activities.[1] The structural versatility of the 1,2,4-triazine ring system allows for the generation of diverse chemical libraries with a wide range of therapeutic applications.[1][2] The presence of the 5-phenyl group introduces a critical aromatic interaction domain, often pivotal for binding to target proteins, while the 3-amino group provides a key hydrogen-bonding moiety and a reactive handle for further chemical elaboration.
Anticancer Activity: Targeting the Engines of Malignancy
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[3][4][5] The mechanisms underpinning this activity are often multifaceted, involving the inhibition of key cellular processes that drive tumor growth and survival.[3][6]
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer action of these derivatives is not monolithic; rather, it involves the modulation of several critical signaling pathways and enzymes essential for cancer cell proliferation and survival.[3][7]
-
Enzyme Inhibition: A primary mode of action for many 1,2,4-triazine derivatives is the inhibition of enzymes that are overactive in cancer cells.[8][9] This can include:
-
Kinase Inhibition: Many triazine compounds have been developed as kinase inhibitors, which are crucial in cancer therapy.[5] For example, they can target kinases involved in signal transduction pathways that regulate cell growth, proliferation, and survival.
-
Topoisomerase Inhibition: Some derivatives have been identified as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.
-
-
Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Several this compound derivatives have been shown to trigger apoptotic pathways in cancer cells.[3][10] This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at various checkpoints, preventing them from dividing and expanding.
The following diagram illustrates a generalized workflow for the initial screening of novel this compound derivatives for anticancer activity.
Experimental Protocol: Antimicrobial Susceptibility Testing
Standardized methods for antimicrobial susceptibility testing are crucial for obtaining reliable and reproducible results. [11][12]The disk diffusion and broth microdilution methods are commonly employed. [13][14] 3.2.1. Kirby-Bauer Disk Diffusion Method (Qualitative)
This method provides a qualitative assessment of antimicrobial activity. [11] Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile paper disks (6 mm diameter)
-
This compound derivatives
-
Standard antibiotic disks (positive control)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the inoculum over the entire surface of an MHA plate using a sterile swab.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface. Also, place a standard antibiotic disk as a positive control and a disk with the solvent as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
3.2.2. Broth Microdilution Method (Quantitative)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [14][15] Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB) or other suitable broth
-
Bacterial or fungal inoculum
-
This compound derivatives
-
Standard antimicrobial agent
-
Resazurin or other viability indicator (optional)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring absorbance.
Data Presentation: Antimicrobial Activity of Selected Derivatives
| Compound ID | Test Organism | Method | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Derivative D | S. aureus | Disk Diffusion | 18 | - | [16] |
| Derivative D | S. aureus | Broth Microdilution | - | 16 | [1] |
| Derivative E | E. coli | Disk Diffusion | 12 | - | [16] |
| Derivative E | E. coli | Broth Microdilution | - | 64 | [1] |
| Gentamicin | S. aureus | Disk Diffusion | 25 | - | [2] |
| Gentamicin | S. aureus | Broth Microdilution | - | 2 | [2] |
Anti-inflammatory Activity: Quelling the Fires of Inflammation
Chronic inflammation is a key driver of numerous diseases. Certain 1,2,4-triazine derivatives have demonstrated promising anti-inflammatory properties. [17][18][19]
Mechanism of Action: Modulating Inflammatory Pathways
The anti-inflammatory effects of these compounds can be attributed to their ability to modulate key inflammatory pathways, such as:
-
Inhibition of Pro-inflammatory Enzymes: Derivatives can inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, key mediators of inflammation. [20]* Suppression of Pro-inflammatory Cytokines: These compounds can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
-
Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Some derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of multiple inflammatory genes. [20][21] The following diagram depicts a simplified representation of the AGE-RAGE-NF-κB signaling pathway, a target for some anti-inflammatory 1,2,4-triazine derivatives. [20][21]
Experimental Protocol: In Vitro Anti-inflammatory Assay
The anti-inflammatory potential of the compounds can be assessed in vitro by measuring their ability to inhibit the production of inflammatory mediators in stimulated immune cells, such as macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess Reagent for nitric oxide (NO) determination
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24 hours.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Cytokine Production: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO and cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ values for the inhibition of each inflammatory mediator.
-
Conclusion: A Scaffold of Enduring Promise
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics to address significant unmet medical needs. The continued exploration of the structure-activity relationships within this chemical class, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of next-generation drugs. This guide provides a foundational framework for researchers to build upon, offering both the theoretical underpinnings and the practical methodologies to advance this exciting field of medicinal chemistry.
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A Technical Guide to the Physicochemical Properties and Characterization of 5-Phenyl-1,2,4-triazin-3-amine
Abstract: This document provides a comprehensive technical overview of 5-phenyl-1,2,4-triazin-3-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The 1,2,4-triazine core is a recognized scaffold in the design of targeted therapeutic agents, particularly in oncology.[1][2] Notably, derivatives of the 5-phenyl-1,2,4-triazine scaffold have shown promise as potent inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Despite its importance, detailed experimental data for the parent compound, this compound, remains scarce in publicly accessible literature.[4] This guide synthesizes available information on related structures with theoretical predictions and established analytical principles to provide researchers with a foundational understanding of its synthesis, physicochemical properties, and a practical framework for its characterization and application in drug discovery workflows.
Introduction to the this compound Scaffold
The 1,2,4-Triazine Core in Medicinal Chemistry
The 1,2,4-triazine ring system is a privileged scaffold in pharmaceutical sciences due to its versatile chemical reactivity and its ability to engage in various biological interactions. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antitumor, antiviral, and antihypertensive properties.[1][2] The nitrogen-rich core allows for multiple points of substitution, enabling fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles. Lamotrigine, a phenyltriazine derivative, is a widely used antiepileptic drug that functions as a sodium channel blocker, underscoring the therapeutic success of this chemical class.[5]
Structural Overview of this compound
This compound (Chemical Formula: C₉H₈N₄) is a specific derivative that combines the 1,2,4-triazine core with a phenyl group at the C5 position and an amine group at the C3 position.[6] This unique arrangement presents key pharmacophoric features: the phenyl ring can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the amino group can act as a crucial hydrogen bond donor and acceptor. These features make it an attractive starting point for developing targeted inhibitors, particularly for enzymes like protein kinases.[3]
Synthesis and Purification Strategy
Rationale for Proposed Synthetic Route
Proposed Experimental Protocol: Synthesis via Phenylglyoxal and Aminoguanidine
Causality: This reaction leverages the nucleophilicity of the terminal nitrogen in aminoguanidine to attack one of the carbonyl groups of phenylglyoxal. A subsequent series of intramolecular condensation and dehydration steps results in the formation of the stable, aromatic 1,2,4-triazine ring. The use of a mild base is critical to deprotonate the aminoguanidine hydrochloride salt, liberating the reactive free base.
-
Reagent Preparation: Dissolve aminoguanidine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a 1:1 mixture of ethanol and water. Stir at room temperature for 20 minutes to facilitate salt exchange and generate the free aminoguanidine base.
-
Initial Condensation: Add a solution of phenylglyoxal monohydrate (1.0 equivalent) in ethanol dropwise to the aminoguanidine solution at room temperature.
-
Cyclization and Dehydration: Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as 10% methanol in dichloromethane.
-
Workup and Isolation: Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum. Add cold deionized water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The primary purification method of choice is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified this compound.
Visualization of the Synthetic Workflow
The following diagram outlines the key stages of the proposed synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Core Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of the compound. Predictions are based on the analysis of structurally similar molecules and established chemical principles.
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₉H₈N₄ | [6] |
| Molecular Weight | 172.19 g/mol | Calculated from formula |
| Appearance | Predicted: Yellow to brown crystalline solid | Based on related triazine compounds |
| Solubility | Predicted: Slightly soluble in DMSO, Methanol; Insoluble in water | Extrapolated from similar heterocyclic amines.[7] The aromatic rings reduce aqueous solubility, while the polar amine and triazine groups allow for some solubility in polar organic solvents. |
| Melting Point (MP) | Predicted: >180 °C | The parent 3-amino-1,2,4-triazine melts at 174-177 °C. The addition of a phenyl group increases molecular weight and intermolecular forces (π-stacking), which is expected to significantly raise the melting point. |
| pKa (Conjugate Acid) | Predicted: 3.0 - 5.0 | The amino group is the primary basic center. Its basicity is reduced by the electron-withdrawing nature of the triazine ring. This value is an estimate based on pKa values of other amino-substituted nitrogen heterocycles.[8][9] |
Spectroscopic and Structural Characterization
Unambiguous structural confirmation requires a combination of spectroscopic techniques. The following sections detail the expected results from standard analytical methods.
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify key functional groups.
| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment | Rationale |
| 3450 - 3300 | Medium, Doublet | N-H Asymmetric & Symmetric Stretch | Characteristic of a primary amine (-NH₂).[10][11] |
| 3100 - 3000 | Weak | Aromatic C-H Stretch | Phenyl ring C-H vibrations. |
| 1650 - 1620 | Strong | N-H Scissoring (Bend) | Deformation vibration of the primary amine.[10] |
| 1580 - 1520 | Strong | C=N and C=C Ring Stretching | Vibrations from both the triazine and phenyl rings.[12] |
| ~815 | Medium | Triazine Ring Vibration | A characteristic out-of-plane bending vibration for the triazine ring has been noted in related structures.[12] |
Predicted Nuclear Magnetic Resonance (NMR) Data
NMR provides detailed information about the carbon-hydrogen framework. (Predicted for DMSO-d₆ solvent).
¹H-NMR:
| Chemical Shift (δ, ppm) | Predicted Multiplicity | Proton Assignment | Rationale |
|---|---|---|---|
| 9.0 - 9.2 | Singlet (s) | H6 (Triazine) | The proton on the triazine ring is highly deshielded by the adjacent nitrogen atoms. |
| 8.2 - 8.4 | Doublet (d) or Multiplet (m) | H2', H6' (Phenyl) | Ortho protons on the phenyl ring, deshielded by proximity to the triazine ring. |
| 7.5 - 7.7 | Multiplet (m) | H3', H4', H5' (Phenyl) | Meta and para protons of the phenyl ring. |
| 6.5 - 7.0 | Broad Singlet (br s) | -NH₂ | Amine protons are exchangeable and often appear as a broad signal.[11] |
¹³C-NMR:
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
|---|---|---|
| 160 - 165 | C3 (C-NH₂) | Carbon attached to the amino group. |
| 155 - 160 | C5 (C-Ph) | Carbon attached to the phenyl group. |
| 140 - 145 | C6 (C-H) | Protonated carbon on the triazine ring. |
| 128 - 135 | Phenyl Carbons | Aromatic carbons of the phenyl ring. |
Predicted Mass Spectrometry (MS) Data
MS is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺•): A prominent peak is expected at m/z = 172, corresponding to the molecular weight of C₉H₈N₄.
-
High-Resolution MS (HRMS): Would provide an exact mass measurement (e.g., 172.0799) to confirm the elemental composition.
-
Key Fragmentation: Common fragmentation pathways for N-heterocycles include the loss of stable small molecules. Predicted fragments include:
-
m/z 144: Loss of N₂
-
m/z 117: Loss of N₂ and HCN
-
m/z 77: Phenyl cation (C₆H₅⁺)
-
Application in Drug Discovery: Targeting VEGFR-2 in Oncology
The 5-Phenyl-1,2,4-triazine Scaffold as a Kinase Inhibitor
The 5-phenyl-1,2,4-triazine scaffold is a validated core for developing potent anticancer agents.[3] A primary mechanism of action for these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that is a critical regulator of angiogenesis—the formation of new blood vessels.[3] Tumors require angiogenesis to grow and metastasize, making VEGFR-2 a key therapeutic target.
Proposed Mechanism of Action and Signaling Pathway
This compound derivatives are hypothesized to act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the entire signaling cascade.
Caption: VEGFR-2 signaling pathway and the inhibitory action of 5-phenyl-1,2,4-triazine derivatives.
Experimental Workflow: In Vitro Kinase Inhibition Assay
To validate the activity of this compound or its derivatives against VEGFR-2, a standardized in vitro kinase assay is employed.
Causality: The principle of this assay is to measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. A reduction in phosphorylation, often detected via luminescence or fluorescence, indicates inhibitory activity.
Caption: Standard experimental workflow for an in vitro VEGFR-2 kinase inhibition assay.
Conclusion
This compound represents a molecule of high strategic value for medicinal chemists. While a comprehensive, publicly available dataset on its properties is lacking, this guide provides a robust framework based on established chemical principles and data from analogous structures. We have outlined a plausible synthetic route, predicted its core physicochemical and spectroscopic characteristics, and contextualized its application within the scientifically validated field of VEGFR-2 inhibition for cancer therapy. The protocols and predictive data herein serve as a critical resource for researchers aiming to synthesize, characterize, and leverage this potent scaffold in future drug discovery efforts.
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A Technical Guide to the Multifaceted Mechanisms of Action of 1,2,4-Triazine Compounds in Oncology
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] In oncology, derivatives of 1,2,4-triazine have emerged as a promising class of therapeutic agents, demonstrating potent antiproliferative and antitumor effects across a wide range of cancer cell lines and preclinical models.[2] Many of these compounds inhibit the growth of human cancer cells by inducing apoptosis.[3] This technical guide provides an in-depth exploration of the core mechanisms through which 1,2,4-triazine compounds exert their anticancer effects. Moving beyond a simple catalogue of activities, we will dissect the molecular pathways, key protein targets, and cellular consequences of 1,2,4-triazine treatment, grounding the discussion in validated experimental evidence. This document is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel cancer therapeutics, offering both foundational knowledge and practical, field-proven experimental protocols.
Part 1: The 1,2,4-Triazine Scaffold: A Privileged Structure in Cancer Drug Discovery
The six-membered 1,2,4-triazine ring system represents a "privileged structure" in drug design, meaning it can serve as a versatile framework for interacting with multiple, distinct biological targets. Its unique arrangement of nitrogen atoms allows for a variety of hydrogen bonding and other non-covalent interactions, while the three substitution points on the carbon atoms provide a canvas for chemists to modulate properties like solubility, cell permeability, and target specificity.
Numerous studies have reported the synthesis and evaluation of 1,2,4-triazine derivatives against a diverse panel of human cancer cell lines, including those from colon, breast, liver, lung, and glioblastoma cancers.[4][5] This broad-spectrum activity suggests that these compounds can interfere with fundamental processes that are common to many types of malignancies. The subsequent sections of this guide will delve into these specific molecular mechanisms.
Part 2: Core Mechanisms of Anticancer Action
The anticancer efficacy of 1,2,4-triazine compounds is not monolithic; rather, it stems from the ability of different derivatives to engage a variety of cellular targets and pathways. The primary mechanisms can be broadly categorized into: inhibition of key oncogenic signaling cascades, disruption of the cellular proliferation machinery, and the direct induction of programmed cell death.
Mechanism A: Inhibition of Key Oncogenic Kinases
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The 1,2,4-triazine scaffold has proven to be an effective platform for designing potent kinase inhibitors.[6]
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two of the most important RTKs in oncology. EGFR drives cell proliferation and survival, while VEGFR is essential for angiogenesis—the formation of new blood vessels that tumors need to grow.[7]
Several pyrrolo[2,1-f][3][4][5]triazine derivatives have been identified as potent dual inhibitors of c-Met (another RTK) and VEGFR-2.[7] Similarly, other 1,2,4-triazine-based compounds have shown potent inhibitory activity against both wild-type EGFR and its clinically relevant T790M mutant, which confers resistance to first-generation EGFR inhibitors.[8] The mechanism involves competitive binding at the ATP-binding pocket of the kinase domain, preventing autophosphorylation and blocking downstream signaling.[9]
The PI3K/Akt/mTOR and MAPK/ERK pathways are two major signaling axes downstream of RTKs. A novel 1,2,4-triazine sulfonamide derivative was shown to significantly decrease the concentration of mTOR in colon cancer cells.[10][11] Another study involving 1,2,4-triazine-chalcone hybrids demonstrated that their anticancer effect was mediated through the generation of reactive oxygen species (ROS) and subsequent inhibition of the ERK pathway.[12] By blocking these central signaling nodes, 1,2,4-triazines can effectively halt the molecular machinery driving cancer cell growth and survival.
Mechanism B: Disruption of Cellular Proliferation Machinery
Beyond signaling, 1,2,4-triazines can directly target the core components required for cell division.
DHFR is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, which is essential for the synthesis of nucleotides (the building blocks of DNA) and certain amino acids.[13] Inhibition of DHFR leads to a depletion of the nucleotide pool, causing an S-phase arrest of the cell cycle and subsequent cell death.[14] The triazine scaffold is a well-established pharmacophore for DHFR inhibition, and several 1,2,4-triazine derivatives have been investigated for this activity, making it a classic and effective anticancer strategy.[10][15][16]
Successful cell division requires the dynamic assembly and disassembly of microtubules (composed of tubulin polymers) to form the mitotic spindle, as well as the action of topoisomerase II to resolve tangled DNA during replication. Certain 1,2,4-triazinone derivatives have been shown to inhibit cell proliferation by arresting the cell cycle in the G2/M phase.[17] Mechanistic studies revealed that these compounds act via a dual mechanism: inhibiting β-tubulin polymerization and potently inhibiting topoisomerase II, thus delivering a powerful one-two punch against cell division.[17]
Mechanism C: Induction of Programmed Cell Death (Apoptosis)
Ultimately, many effective cancer therapies work by triggering apoptosis in malignant cells. 1,2,4-triazines have consistently been shown to be potent inducers of apoptosis through multiple avenues.[3] Studies have demonstrated that these compounds can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[10][11]
Key evidence includes:
-
Caspase Activation: Increased activity of initiator caspases (-8, -9) and executioner caspases (-3/7).[10][11][17]
-
Modulation of Bcl-2 Family Proteins: An increased Bax/Bcl-2 ratio, which favors mitochondrial outer membrane permeabilization.[17][18]
-
Upregulation of p53: Activation of the p53 tumor suppressor protein, a key regulator of the intrinsic apoptotic pathway.[17]
Part 3: Experimental Validation and Protocols
The trustworthiness of mechanistic claims rests on robust experimental validation. The following section outlines a logical workflow for characterizing the mechanism of a novel 1,2,4-triazine derivative and provides abbreviated, step-by-step protocols for key assays.
Workflow for Mechanistic Elucidation
A hierarchical approach is recommended, starting with broad cellular effects and progressively narrowing down to specific molecular targets.
Protocol 1: Assessing Cytotoxicity (MTT Assay)
Causality: This initial assay determines the concentration range over which the compound affects cell viability. It is a prerequisite for all subsequent experiments to ensure appropriate, non-necrotic doses are used for mechanistic studies.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazine compound in culture medium. Replace the old medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
Protocol 2: Investigating Apoptosis (Annexin V-FITC/PI Staining)
Causality: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing definitive evidence that the observed cytotoxicity is due to programmed cell death. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet in early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.[4][10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
Part 4: Data Synthesis and Future Directions
To provide a comparative overview, the following table summarizes the activity of selected 1,2,4-triazine derivatives mentioned in the literature.
| Compound Class/Name | Cancer Cell Line | Primary Target(s) | Reported IC50 / Activity | Reference |
| Acridone-1,2,4-triazine (7e) | A-172 (Glioblastoma) | Induces Apoptosis | IC50 ≈ 1.5 µM | [4] |
| 1,2,4-triazine-6-one (6b) | HCT-116 (Colon) | Cytotoxicity | Potent activity reported | [5] |
| Sulfonamide (MM131) | HT-29 (Colon) | Apoptosis, mTOR | Decreased mTOR to 475 ng/mL | [10][11] |
| Pyrrolo[2,1-f][3][4][5]triazine (19) | - | c-Met, VEGFR-2 | IC50 = 2.3 nM (c-Met) | [7] |
| Triazinone (4c, 5e, 7c) | MCF-7 (Breast) | Topoisomerase II | Potent nano-molar inhibition | [17] |
| Triazinone (6c) | MCF-7 (Breast) | β-tubulin polymerization | Inhibition equivalent to podophyllotoxin | [17] |
| Chalcone Hybrid (9l) | MGC-803 (Gastric) | ROS-ERK Axis | IC50 = 0.41 µM | [12] |
Concluding Remarks and Future Perspectives:
The 1,2,4-triazine scaffold is a remarkably fruitful starting point for the development of novel anticancer agents. Its chemical tractability and ability to interact with a wide array of oncologically relevant targets—from cell surface receptors like EGFR to nuclear enzymes like DHFR and topoisomerase—underscore its potential.[6] The most promising derivatives often exhibit multi-targeted activity, such as simultaneously inducing apoptosis and arresting the cell cycle, which can be a powerful strategy to overcome cancer's inherent redundancy and resistance mechanisms.[17]
Future research should focus on leveraging structure-activity relationships (SAR) to enhance target selectivity and potency, thereby minimizing off-target effects. The development of triazine-based hybrid molecules, which combine the triazine core with another pharmacophore, is a particularly exciting avenue for creating agents with novel or synergistic mechanisms of action.[6][12] As our understanding of cancer biology deepens, the rational design of next-generation 1,2,4-triazine inhibitors will undoubtedly play a significant role in the future of targeted cancer therapy.
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Kennedy, D. D., et al. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. National Institutes of Health. Available at: [Link]
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Sakala, S., & Govindarajan, R. (n.d.). DESIGN OF NOVEL 1, 3, 5 TRIAZINES AS ANTI CANCER AGENTS TARGETING AS DIHYDROFOLATE REDUCTASE ENZYMES (HUMAN DHFR): IN SILICO STUDIES. World Journal of Pharmaceutical Research. Available at: [Link]
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Tuccinardi, T., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. National Institutes of Health. Available at: [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship of 5-Phenyl-1,2,4-triazin-3-amine Analogs
Abstract: The 5-phenyl-1,2,4-triazin-3-amine scaffold is a privileged heterocyclic structure that has emerged as a cornerstone in modern medicinal chemistry. Its inherent structural features and synthetic tractability have allowed for the development of a multitude of analogs with potent and selective activities against a range of high-value biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their role as kinase inhibitors in oncology. We will explore the synthetic strategies for scaffold modification, dissect the influence of substituents on biological activity, elucidate the underlying mechanisms of action through key signaling pathways, and provide detailed, field-proven experimental protocols for synthesis and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.
Introduction: The Rise of a Privileged Scaffold
The 1,2,4-triazine core is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4. This nitrogen arrangement imparts distinct electronic properties, including a higher dipole moment and increased polarity compared to its symmetric 1,3,5-triazine isomer, making it a versatile framework for engaging with biological targets.[1] The 1,2,4-triazine nucleus is a key component in numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3]
The introduction of a phenyl group at the 5-position and an amine at the 3-position creates the this compound core, a structure that has proven particularly fruitful in the development of potent kinase inhibitors.[4] Kinases are critical enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer.[4] Analogs of this scaffold have demonstrated significant inhibitory activity against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), validating its status as a "privileged scaffold" in drug discovery.[4]
Synthetic Strategies and Core Modifications
The synthetic versatility of the this compound scaffold is a primary driver of its utility. The general approach involves the condensation of a 1,2-dicarbonyl compound with an appropriate aminoguanidine derivative. However, for SAR exploration, subsequent modifications to the core are essential. A robust strategy for creating a diverse library of analogs involves a multi-step synthesis that allows for substitutions at key positions.
A common and effective pathway begins with the parent this compound, which can be selectively halogenated, typically at the 6-position, to create a reactive handle for cross-coupling reactions. This enables the introduction of a wide variety of aryl or heteroaryl substituents, which is crucial for optimizing target engagement and pharmacokinetic properties.
Caption: General workflow for the synthesis and diversification of this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents on both the triazine and phenyl rings. The following sections dissect the key SAR trends observed in the context of kinase inhibition.
Modifications at the 6-Position of the Triazine Ring
The 6-position is a critical vector for exploring interactions deep within the ATP-binding pocket of many kinases. The introduction of various aryl and heteroaryl groups via Suzuki coupling has been a highly successful strategy.
-
Steric Bulk and Shape: Studies on GPR84 antagonists have shown that the pocket accommodating the 6-aryl substituent can tolerate larger groups, providing an opportunity to enhance potency and selectivity.[5]
-
Heterocyclic Rings: The introduction of heterocyclic rings, such as pyridines, can introduce key hydrogen bond acceptors or donors, significantly improving affinity. For example, a 2,6-dimethylpyridin-4-yl group at the 6-position was found to be a potent modification for adenosine A2A receptor antagonists.
Modifications at the 5-Phenyl Ring
The 5-phenyl ring often serves as an anchor, making crucial hydrophobic or pi-stacking interactions within the enzyme's active site.
-
Electronic Effects: The addition of electron-withdrawing or electron-donating groups can modulate the electronic character of the ring system and influence binding affinity.
-
Positional Isomerism: The position of substituents (ortho, meta, para) is critical. In many kinase inhibitors, a para-substituent can extend into a deeper pocket, while ortho-substituents may be detrimental due to steric clash. For fused pyrrolo[2,1-f][5][6][7]triazine-based VEGFR-2 inhibitors, a 4-(3-hydroxy-4-methylphenylamino) template was a key starting point for optimization.[8][9]
Modifications at the 3-Amino Group
While often unsubstituted to maintain a key hydrogen bond donating capability (e.g., to the kinase hinge region), modifications at the 3-amino group can be explored to modulate physicochemical properties or pick up additional interactions. Fused ring systems, such as pyrrolo[2,1-f][5][6][7]triazines, represent a significant modification of this position that has led to potent VEGFR-2 inhibitors.[10]
Quantitative SAR Summary
The following table summarizes representative data illustrating the impact of substitutions on kinase inhibitory activity.
| Compound ID | Core Scaffold Modification | Target Kinase | IC₅₀ (µM) | Key Insights | Reference |
| TPKI-1 | 5-Phenyl-1,2,4-triazine base | VEGFR-2 | 0.023 | Demonstrates the high potency of the core scaffold. | [4] |
| TPKI-2 | 5-Phenyl-1,2,4-triazine base | PI3K-α | 1.34 | Highlights activity against the PI3K family. | [4] |
| Compound 37 | Pyrrolo[2,1-f][5][6][7]triazine | VEGFR-2 | Low nM | Fusing a pyrrole ring and optimizing substituents leads to potent, low nanomolar inhibitors. | [10] |
| PDK1i-5i | 3-Amino-1,2,4-triazine | PDK1 | 0.01-0.1 | Shows high potency against PDK1, outperforming reference inhibitors. | [11] |
Mechanism of Action: Targeting Key Oncogenic Pathways
Many this compound analogs exert their anticancer effects by inhibiting protein kinases that are crucial components of signaling pathways driving cell proliferation, survival, and angiogenesis.
Inhibition of the VEGFR-2 Signaling Pathway
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[6] VEGFR-2 is the primary receptor that mediates the angiogenic signals of its ligand, VEGF-A.[2][7] Upon VEGF-A binding, VEGFR-2 dimerizes and autophosphorylates, triggering downstream cascades like the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[5][7] 5-Phenyl-1,2,4-triazine inhibitors can block this process by competing with ATP in the kinase domain of VEGFR-2, thereby preventing its activation and halting the angiogenic cascade.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound analogs.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and it is one of the most frequently overactive pathways in human cancers.[12] Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K.[13] PI3K phosphorylates PIP2 to generate the second messenger PIP3, which recruits and activates Akt.[13] Activated Akt then phosphorylates a host of downstream targets, including mTOR, to promote protein synthesis, cell cycle progression, and inhibit apoptosis.[1][14] Certain triazine analogs can directly inhibit PI3K, cutting off this pro-survival signaling and rendering cancer cells more susceptible to death.
Experimental Protocols & Methodologies
Scientific integrity requires robust and reproducible experimental methods. The following protocols are provided as self-validating systems for the synthesis and evaluation of novel this compound analogs.
Protocol: Synthesis of a 5,6-Diaryl-1,2,4-triazin-3-amine Analog
This two-step protocol details the synthesis of a diversified analog from the commercially available this compound.
Step 1: Bromination of this compound
-
Causality: This step introduces a bromine atom at the C6 position, creating a versatile chemical handle for subsequent palladium-catalyzed cross-coupling reactions.
-
Procedure:
-
Dissolve this compound (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Cool the solution to -25 °C in an appropriate cooling bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.1 eq) in DMF dropwise, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Validation: Purify the crude product via silica gel column chromatography. Confirm the structure and purity of the resulting 6-bromo-5-phenyl-1,2,4-triazin-3-amine using ¹H NMR and LC-MS.
-
Step 2: Suzuki Coupling with an Arylboronic Acid
-
Causality: This palladium-catalyzed reaction couples the C6-bromo intermediate with a selected arylboronic acid, enabling the installation of diverse substituents at this key position.
-
Procedure:
-
To a microwave vial or sealed tube, add 6-bromo-5-phenyl-1,2,4-triazin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Add a 2:1 mixture of dioxane and water.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the vessel.
-
Seal the vessel and heat the reaction to 120-150 °C for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Validation: Purify the final compound by column chromatography. Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity (>95%).
-
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for quantifying kinase inhibition using the ADP-Glo™ assay, which measures the amount of ADP produced in a kinase reaction.[15][16]
-
Principle: Kinase activity consumes ATP and produces ADP. The assay first depletes the remaining ATP, then converts the ADP produced into ATP, which is used by luciferase to generate a light signal. The signal is directly proportional to kinase activity.[15] An inhibitor will reduce the signal.[16]
-
Procedure:
-
Kinase Reaction: In a 96-well or 384-well plate, set up the kinase reaction. This includes the kinase, its specific substrate, ATP, and the test compound (analog) at various concentrations (typically a serial dilution). Include a "no inhibitor" positive control (100% activity) and a "no enzyme" negative control (0% activity).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[17]
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[18]
-
Measurement: Read the luminescence on a plate reader.
-
Validation & Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., sigmoidal, 4-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
-
Protocol: Cell Viability/Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, or cytotoxicity.[19][20]
-
Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[20] The amount of formazan produced is proportional to the number of living cells.[21]
-
Procedure:
-
Cell Plating: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37 °C, allowing formazan crystals to form.[22][23]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[21] Agitate the plate gently on an orbital shaker to ensure complete dissolution.
-
Measurement: Read the absorbance of the wells on a microplate reader at a wavelength between 550 and 600 nm.[19]
-
Validation & Analysis:
-
Correct the absorbance values by subtracting the background reading from wells with media only.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
-
Future Directions and Outlook
The this compound scaffold remains a fertile ground for therapeutic innovation. Future efforts will likely focus on:
-
Exploring Uncharted Chemical Space: Synthesizing novel analogs with more complex substitutions and fused ring systems to improve potency and selectivity, and to overcome potential drug resistance mechanisms.
-
Multi-Targeted Inhibitors: Designing single molecules that can inhibit multiple key nodes within oncogenic pathways (e.g., dual PI3K/mTOR or VEGFR/FGFR inhibitors) to achieve synergistic antitumor effects.
-
Improving ADME Properties: Fine-tuning the scaffold to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, which is critical for translating potent inhibitors into effective and safe clinical candidates.
By integrating rational design, guided by SAR and computational modeling, with robust synthetic and biological evaluation, the full therapeutic potential of this compound analogs can be realized.
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A Technical Guide to the Discovery and Synthesis of Novel 1,2,4-Triazine Derivatives
Abstract
The 1,2,4-triazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties, arising from the asymmetrical arrangement of three nitrogen atoms in a six-membered aromatic ring, have made it a cornerstone in medicinal chemistry.[1] This guide provides an in-depth exploration of the synthesis, characterization, and application of novel 1,2,4-triazine derivatives. We will delve into both classical and modern synthetic methodologies, explain the causal relationships behind experimental choices, and detail the mechanisms of action in key therapeutic areas such as oncology and virology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this versatile chemical scaffold.
The 1,2,4-Triazine Scaffold: A Foundation for Drug Discovery
Chemical Properties and Medicinal Significance
Triazines exist in three isomeric forms (1,2,3-, 1,2,4-, and 1,3,5-), with the 1,2,4-isomer being the most extensively studied in drug development.[3][4] Unlike the more symmetrical 1,3,5-triazine, the 1,2,4-triazine ring possesses a higher dipole moment, rendering it more polar.[1] This intrinsic polarity influences the pharmacokinetic profiles of derivative drugs, affecting properties like solubility and bioavailability. The nitrogen atoms in the ring act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets, a critical feature for potent drug candidates.
A Historical Perspective in Therapeutic Development
The journey of 1,2,4-triazines in medicine has been marked by significant milestones. Early investigations revealed their potential as antimicrobial agents, leading to the development of drugs like the third-generation cephalosporin antibiotic, Ceftriaxone, which features a 1,2,4-triazinone moiety.[5] The therapeutic landscape expanded with the discovery of Lamotrigine, a phenyl-1,2,4-triazine derivative used as a first-line treatment for epilepsy, which functions by stabilizing neuronal membranes through the inhibition of voltage-sensitive sodium channels.[5][6] More recently, the scaffold has been central to the development of targeted anticancer agents and novel antiviral compounds.[4][5]
Broad-Spectrum Biological Activity
The versatility of the 1,2,4-triazine nucleus is demonstrated by its wide range of documented biological activities.[7] Derivatives have been synthesized and evaluated as:
-
Anticancer Agents: Exhibiting antiproliferative effects against various cancer cell lines by inhibiting key cellular pathways.[4][8][9][10][11]
-
Antiviral Agents: Showing efficacy against a spectrum of DNA and RNA viruses, including influenza and human enterovirus.[12][13][14]
-
Antimalarial Agents: Demonstrating potent and rapid activity against blood stages of the malaria parasite.[15][16]
-
CNS Agents: Acting as antagonists for receptors like the adenosine A2A receptor, with potential applications in treating Parkinson's disease.[5][17]
-
Antimicrobial Agents: Displaying activity against various bacterial and fungal strains.[10][18]
Core Synthetic Strategies for 1,2,4-Triazine Derivatives
The synthesis of the 1,2,4-triazine ring is well-documented, with methodologies evolving from classical condensation reactions to highly efficient modern techniques. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and tolerance for various functional groups.
Foundational Synthesis: Condensation of 1,2-Dicarbonyl Compounds
The most common and versatile approach to the 1,2,4-triazine core involves the condensation of 1,2-dicarbonyl compounds (e.g., benzil, glyoxal) with reagents containing a hydrazine moiety, such as amidrazones or semicarbazides.[3][19] This strategy allows for the introduction of diverse substituents at various positions on the triazine ring.
A highly effective variation is the one-pot reaction of 1,2-diketones with amides in the presence of a base, followed by cyclization with hydrazine hydrate.[19] The rationale for this one-pot approach is efficiency; it avoids the isolation of the N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate, which is generated in situ, thereby saving time and resources.[19]
Caption: A generalized workflow for the synthesis of 1,2,4-triazines.
Protocol 2.1.1: One-Pot Synthesis via Conventional Heating
This protocol is adapted from established methodologies for synthesizing 3,5,6-trisubstituted 1,2,4-triazines.[19][20]
-
Step 1: Initial Condensation. In a round-bottom flask, stir a mixture of the appropriate amide (1.0 mmol) and a 1,2-dicarbonyl compound (1.0 mmol) in the presence of a base like sodium tert-butoxide. The reaction is monitored until a jelly-like mass, the condensed intermediate, is formed.[19][20]
-
Step 2: Dissolution. Add ethanol to the flask to dissolve the intermediate. The choice of a polar protic solvent like ethanol is crucial for facilitating the subsequent cyclization step.
-
Step 3: Cyclization. Add hydrazine hydrate (2.0 mL) to the reaction mixture.[20]
-
Step 4: Reflux. Heat the solution at reflux for 3 to 6 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration to form the aromatic triazine ring.
-
Step 5: Work-up and Isolation. After cooling, evaporate the solvent under reduced pressure. Pour the residue into water and extract with an organic solvent such as dichloromethane. Wash the organic layer with a sodium bicarbonate solution to remove any acidic impurities, and then dry it over anhydrous sodium sulfate.[20]
-
Step 6: Purification. Purify the crude product via column chromatography or recrystallization to yield the final 1,2,4-triazine derivative.
Modern Synthetic Innovations
To overcome the limitations of classical methods, such as long reaction times and harsh conditions, modern techniques have been developed.
2.2.1 Microwave-Assisted Synthesis Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes and often improving yields.[20][21] The mechanism involves the efficient heating of polar molecules through dielectric loss, leading to a rapid increase in temperature and reaction rate. This technique is particularly effective for the one-pot synthesis of 1,2,4-triazines.[19][21]
Protocol 2.2.2: Microwave-Assisted One-Pot Synthesis [20][21]
-
Step 1: Reagent Preparation. In a microwave-safe vessel, thoroughly mix an acid hydrazide (2 mmol), an α-diketone (2 mmol), ammonium acetate, and a solid support like silica gel (2 g).[21] The silica gel acts as both a support and a Lewis acid catalyst, enhancing the reaction rate.
-
Step 2: Microwave Irradiation. Place the open vessel in a microwave reactor and irradiate for 180 to 360 seconds, or as determined by TLC monitoring.[20][21]
-
Step 3: Extraction and Purification. After completion, extract the product from the solid support using an appropriate solvent (e.g., petroleum ether), wash with water, and evaporate the solvent. The final product can be purified by chromatography or recrystallization.[21]
2.2.2 Domino Annulation Reactions Domino, or tandem, reactions offer a highly atom-economical and efficient pathway for constructing complex molecules in a single operation. For 1,2,4-triazines, [4+2] domino annulation reactions have been developed using readily available starting materials like ketones, aldehydes, and alkynes, providing a powerful tool for generating potentially bioactive derivatives with moderate to high yields.[22]
2.2.3 Redox-Efficient Cyclodehydration A recent innovative approach involves the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts.[23] This method is notable for its mild reaction conditions, which tolerate a wide array of sensitive functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.
Comparative Analysis of Synthetic Routes
The choice of a synthetic method depends on a balance of factors including yield, reaction time, substrate scope, and experimental convenience.
| Synthetic Route | Key Reactants | Typical Reaction Time | Typical Yield (%) | Key Advantages & Rationale | Reference(s) |
| One-Pot (Conventional) | 1,2-Diketones, Amides, Hydrazine | 3 - 6 hours | 44 - 78% | Versatile and well-established. Avoids intermediate isolation. | [19][20] |
| One-Pot (Microwave) | 1,2-Diketones, Amides, Hydrazine | 180 - 360 seconds | 60 - 80% | Drastically reduced reaction time, often higher yields. Energy efficient. | [19][20] |
| Microwave (Solid Support) | Acid Hydrazides, α-Diketones | 2 - 5 minutes | High | Solvent-free conditions, simple work-up, high efficiency. | [21] |
| Domino Annulation | Ketones, Aldehydes, Alkynes | Not specified | Moderate to High | High atom economy, uses simple starting materials. | [22] |
| Cyclodehydration | β-Keto-N-acylsulfonamides | Not specified | Not specified | Mild conditions, tolerates sensitive functional groups. | [23] |
Applications in Drug Discovery and Development
The true value of these synthetic strategies lies in their ability to generate novel molecules that can modulate biological pathways with high specificity and potency.
Mechanism of Action in Oncology
1,2,4-triazine derivatives have emerged as a significant class of anticancer agents, often functioning as inhibitors of protein kinases that are critical for tumor growth and survival.[4][5][8] Many cancers are driven by the dysregulation of signaling pathways such as the RAS/RAF/MAPK and mTOR pathways.[8] Novel 1,2,4-triazine sulfonamide derivatives, for instance, have been shown to induce apoptosis in colon cancer cells by decreasing the concentration of mTOR and cathepsin B, while increasing Beclin-1, a key protein in autophagy.[8]
Caption: Generalized pathway of kinase inhibition by a 1,2,4-triazine derivative.
Role as Antiviral Agents
The structural similarity of some 1,2,4-triazine derivatives to purine nucleosides makes them attractive candidates for antiviral drug development.[13] They can interfere with viral replication by inhibiting essential viral enzymes. For example, novel pyrrolo[2,1-f][3][8][9]triazines have demonstrated significant antiviral activity against the influenza A virus (H1N1).[13] Molecular docking studies suggest that these compounds may act by inhibiting viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[13] Fused 1,2,4-triazine esters have also shown virucidal properties against RNA viruses like human enterovirus (Echo-9).[12]
Emerging Therapeutic Areas
The scaffold's utility continues to expand into new disease areas:
-
Antimalarial Agents: Bis-1,2,4-triazines have been identified as a new class of orally available antimalarials with rapid and potent activity against all asexual blood stages of Plasmodium falciparum.[15][16]
-
CNS Disorders: Structure-based drug design has led to the discovery of 1,2,4-triazine derivatives as potent and selective antagonists of the adenosine A2A receptor.[17] These compounds are being investigated for the treatment of Parkinson's disease, as A2A receptor inhibition enhances dopamine D2 receptor function, which is diminished in the disease state.[17]
Characterization and Biological Validation
The synthesis of a novel compound is incomplete without rigorous structural confirmation and biological evaluation.
Spectroscopic and Analytical Characterization
A self-validating protocol requires unambiguous characterization of the synthesized molecules. The structures of newly prepared derivatives are typically confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H- and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the presence of key functional groups (e.g., C=O, C=N, N-H).[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition.[8]
Biological Evaluation Protocols
To assess the therapeutic potential of new derivatives, standardized in vitro assays are essential.
Protocol 4.2.1: In Vitro Antiproliferative MTT Assay[8][11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability and proliferation. The rationale is that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.
-
Step 1: Cell Seeding. Seed cancer cells (e.g., HCT116 colorectal cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Step 2: Compound Treatment. Treat the cells with various concentrations of the synthesized 1,2,4-triazine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Step 3: MTT Addition. After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Step 4: Formazan Solubilization. Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement. Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically ~570 nm).
-
Step 6: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Outlook
The 1,2,4-triazine scaffold remains a highly productive and versatile platform for the discovery of new therapeutic agents. Advances in synthetic chemistry, particularly the adoption of microwave-assisted and domino reaction strategies, have enabled the rapid generation of diverse chemical libraries with high efficiency. The proven success of this scaffold in producing marketed drugs and promising clinical candidates for cancer, viral infections, and neurological disorders ensures its continued prominence in medicinal chemistry. Future research will likely focus on developing even more selective and potent derivatives through structure-based design, exploring novel biological targets, and creating multi-targeted agents to combat complex diseases and drug resistance.
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Christopher, J., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]
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In silico modeling of 5-Phenyl-1,2,4-triazin-3-amine receptor binding
An In-Depth Technical Guide: In Silico Modeling of 5-Phenyl-1,2,4-triazin-3-amine Receptor Binding
Abstract
The intersection of combinatorial chemistry and computational modeling has revolutionized modern drug discovery.[1][2] The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as kinase inhibitors and cytotoxic agents.[3][4][5] This guide provides a comprehensive, in-depth walkthrough of the in silico workflow used to investigate the binding of a representative compound, this compound, to a plausible biological target. We will navigate the entire computational pipeline, from initial target selection and system preparation to molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. This document is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the critical scientific rationale behind each methodological choice, ensuring a robust and self-validating approach to computational drug design.[6][7]
Chapter 1: The Strategic Imperative for In Silico Modeling
In the landscape of pharmaceutical research, the path from a chemical entity to a clinical candidate is fraught with high costs and attrition rates. Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to mitigate these challenges.[1][8] By leveraging computational methods, we can rapidly screen vast chemical libraries, predict molecular interactions at an atomic level, and prioritize candidates with the highest potential for success, thereby focusing precious laboratory resources on the most promising leads.[1][8]
The core principle of structure-based drug design is to use the three-dimensional structure of a biological target, typically a protein, to design and predict the binding of small molecules.[7][9] This guide will employ a multi-tiered approach that balances computational expense with predictive accuracy, moving from rapid, approximate methods to more rigorous, computationally intensive simulations.
Chapter 2: Target Identification and Rationale
The biological activity of a small molecule is dictated by its interaction with macromolecular targets. For this compound, a specific target is not widely documented. However, literature on related 3-amino-1,2,4-triazine derivatives points toward a significant role in kinase inhibition.[4] Specifically, derivatives of this class have been developed as potent and selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a key enzyme in cancer cell metabolism.[4]
For the purposes of this guide, we will therefore select Human Pyruvate Dehydrogenase Kinase 1 (PDK1) as our biological receptor. This choice is based on chemical similarity to known inhibitors and provides a well-characterized target with available crystal structures, making it an ideal candidate for a demonstrative in silico study.
Selected Target: Human PDK1 PDB ID: 2Q8H (Human PDK1 in complex with an inhibitor)
Chapter 3: The Integrated Computational Workflow
Our investigation will follow a structured, multi-stage workflow. This process is designed to act as a funnel, starting with a broad and rapid assessment of binding potential and progressively refining our understanding of the protein-ligand interaction through more accurate, but computationally demanding, techniques.
Caption: The overall in silico workflow from system preparation to final analysis.
Chapter 4: Protocol 1 - System Preparation
Scientific Rationale: The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. Raw PDB files often contain experimental artifacts such as water molecules, co-solvents, and multiple conformations, which can interfere with the simulation.[10][11] Therefore, the receptor must be "cleaned." Similarly, the ligand, which is typically designed in 2D, must be converted to a robust 3D structure with correct stereochemistry, protonation state, and partial charges to accurately represent its behavior in a biological environment.[12][13]
4.1: Receptor Preparation Protocol (PDK1)
Objective: To prepare the PDK1 crystal structure (PDB: 2Q8H) for docking and simulation. Tools: UCSF Chimera or BIOVIA Discovery Studio.
-
Fetch the Structure: Load PDB ID 2Q8H directly into the visualization software.[14]
-
Inspect the Complex: The structure contains the protein, a co-crystallized ligand, and water molecules.
-
Remove Unwanted Molecules: Delete all water molecules (solvent). Delete the original co-crystallized ligand and any other non-essential ions or cofactors. This ensures the binding site is empty for our new ligand.[15]
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of titratable residues (like Histidine, Aspartate, Glutamate) are appropriate for a physiological pH (approx. 7.4).[10]
-
Assign Partial Charges: Assign a force field (e.g., AMBER ff14SB or CHARMM36) to the protein. This step assigns partial atomic charges and atom types, which are essential for calculating electrostatic and van der Waals interactions.[16]
-
Save the Prepared Receptor: Save the cleaned, hydrogen-added, and charged protein structure as receptor_prepared.pdb or receptor_prepared.pdbqt if using AutoDock tools.[17]
4.2: Ligand Preparation Protocol (this compound)
Objective: To generate a 3D, energy-minimized structure of the ligand with appropriate charges. Tools: ChemDraw, Avogadro, AutoDockTools, CGenFF Server.[16][18]
-
Generate 2D Structure: Draw the this compound structure in a chemical drawing tool like ChemDraw.
-
Convert to 3D: Import the 2D structure into a molecular editor like Avogadro and convert it to a 3D structure.[16]
-
Energy Minimization: Perform an initial energy minimization using a universal force field (e.g., MMFF94 or UFF) to obtain a low-energy, sterically favorable conformation. This ensures correct bond lengths and angles.[11]
-
Assign Partial Charges & Topology: For compatibility with protein force fields like CHARMM, it is crucial to generate accurate parameters for the ligand.
-
Save the minimized 3D structure as a .mol2 file.[16]
-
Submit this file to a parameterization server like the CGenFF (CHARMM General Force Field) server.[18] This server will generate the topology (.itp for GROMACS) and parameter files (.prm for GROMACS) that define the ligand's intramolecular and intermolecular interactions.[18][19]
-
-
Save the Prepared Ligand: Save the final ligand structure and the generated topology files. For docking with AutoDock, use AutoDockTools to assign Gasteiger charges and define rotatable bonds, saving the output as ligand.pdbqt.[12][20]
Chapter 5: Protocol 2 - Molecular Docking
Scientific Rationale: Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a receptor.[9][21] It uses a scoring function to estimate the binding affinity (e.g., in kcal/mol), allowing for the rapid screening of many molecules or the initial assessment of a single one.[9] It is a powerful but approximate method, excellent for generating initial binding hypotheses.[21]
The Logic of Docking vs. Dynamics: Docking provides a static snapshot, while MD simulation provides a dynamic movie of the interaction.
Caption: The logical progression from fast, static docking to rigorous, dynamic simulation.
5.1: Docking Protocol using AutoDock Vina
Objective: To predict the binding pose and affinity of the ligand in the PDK1 active site.
-
Prepare Input Files: You will need the prepared receptor (receptor_prepared.pdbqt) and ligand (ligand.pdbqt).
-
Define the Binding Site (Grid Box):
-
The binding site of PDK1 is a well-defined ATP-binding pocket. To guide the docking algorithm, define a 3D grid box that encompasses this entire site.[22]
-
In AutoDockTools, this can be done visually by centering the grid on the location of the original co-crystallized ligand from 2Q8H.[17] A typical box size is 25 x 25 x 25 Å.
-
-
Configure Vina: Create a configuration file (conf.txt) specifying the paths to the input files and the coordinates and dimensions of the grid box.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analyze Results: Vina will output a file containing several predicted binding poses, ranked by their binding affinity scores.[23] The top-ranked pose (most negative score) is the most probable binding mode. Analyze this pose visually to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.
5.2: Example Docking Data Presentation
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -8.5 | 0.00 | Val76, Leu121, Asp201 |
| 2 | -8.2 | 1.35 | Val76, Ile98, Asp201 |
| 3 | -7.9 | 2.11 | Leu121, Tyr202 |
Chapter 6: Protocol 3 - Molecular Dynamics (MD) Simulation
Scientific Rationale: While docking provides a valuable static hypothesis, biological systems are inherently dynamic. Proteins are flexible, and the initial docked pose may not be stable over time. MD simulation provides a "computational microscope" to observe the time-evolution of the protein-ligand complex in a simulated physiological environment (water, ions, constant temperature, and pressure).[19][24] This allows us to assess the stability of the binding pose and characterize the dynamic interactions that stabilize the complex.[25][26]
6.1: MD Simulation Protocol using GROMACS
Objective: To simulate the behavior of the top-ranked docked complex over time. Tools: GROMACS simulation package.[25]
-
Build the Complex Topology: Merge the protein topology with the ligand topology files (.itp, .prm) generated earlier.[16][19] Ensure the main topology file (topol.top) correctly includes both the protein and ligand force field parameters.[18]
-
Create the Simulation Box: Place the protein-ligand complex in the center of a simulation box (e.g., a cubic box) and solvate it with a water model (e.g., TIP3P).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).[19]
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during system setup.
-
Equilibration (NVT and NPT):
-
NVT Ensemble (Constant Volume): Equilibrate the system for a short period (e.g., 100 ps) while keeping the protein and ligand heavy atoms restrained. This allows the solvent to equilibrate around the complex and brings the system to the desired temperature (e.g., 300 K).[27]
-
NPT Ensemble (Constant Pressure): Continue equilibration (e.g., 200 ps) to bring the system to the desired pressure (e.g., 1 bar), allowing the box volume to fluctuate. This ensures the correct solvent density.[27]
-
-
Production MD: Run the production simulation without restraints for a significant duration (e.g., 50-100 nanoseconds) to collect trajectory data for analysis.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD indicates the complex has reached equilibrium and the binding is stable.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Quantify the number of hydrogen bonds between the protein and ligand throughout the simulation.
-
Chapter 7: Protocol 4 - Binding Free Energy Calculation
Scientific Rationale: Docking scores provide a rough estimate of binding affinity, but they often lack high accuracy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and MM/Generalized Born Surface Area (MM/GBSA) offer a more rigorous endpoint free energy calculation.[28][29][30] These methods calculate the free energy of the complex, the free protein, and the free ligand by combining molecular mechanics energies with continuum solvation models, using snapshots from the MD trajectory.[28][29] This provides a more accurate estimation of the binding free energy (ΔG_bind).
7.1: MM/PBSA Calculation Protocol
Objective: To calculate the binding free energy of the complex using MD trajectories. Tools: GROMACS g_mmpbsa tool or equivalent scripts.
-
Extract Trajectory Snapshots: Select a stable portion of the production MD trajectory (e.g., the last 20 ns) for the calculation.
-
Run MM/PBSA Calculation: Use a tool like g_mmpbsa to process the trajectory. This script automatically calculates the individual energy components for the complex, receptor, and ligand for each snapshot and then averages them.[31]
-
Analyze Energy Components: The final binding free energy (ΔG_bind) is composed of several terms. Analyzing these can reveal the driving forces of binding.
7.2: Example MM/PBSA Data Presentation
| Energy Component | Average Value (kJ/mol) | Contribution to Binding |
| Van der Waals Energy (ΔE_vdW) | -150.5 ± 8.2 | Favorable |
| Electrostatic Energy (ΔE_elec) | -95.3 ± 10.1 | Favorable |
| Polar Solvation Energy (ΔG_polar) | +130.8 ± 12.5 | Unfavorable |
| Non-Polar Solvation Energy (ΔG_nonpolar) | -15.2 ± 1.5 | Favorable |
| Binding Free Energy (ΔG_bind) | -130.2 ± 15.7 | Overall Favorable |
Note: Conformational entropy is often neglected due to high computational cost but can be an important factor.[30][32]
Conclusion
This guide has outlined a comprehensive and scientifically grounded workflow for modeling the receptor binding of this compound. By progressing from rapid molecular docking to rigorous molecular dynamics and binding free energy calculations, researchers can build a detailed, multi-faceted understanding of a ligand's interaction with its target. This tiered approach allows for the generation of robust hypotheses regarding binding mode, stability, and the energetic drivers of interaction. The protocols and rationales presented herein provide a validated framework that can be adapted to other ligand-receptor systems, ultimately accelerating the rational design and discovery of novel therapeutics.
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Rossi, A. GROMACS: MD Simulation of a Protein-Ligand Complex. Southern Methodist University. [Link]
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Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
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YouTube. (2023). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. YouTube. [Link]
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Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]
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Jorgensen Research Group. GROMACS Protein Ligand Complex Simulations. Yale University. [Link]
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ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews. [Link]
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Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
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Chemistry LibreTexts. (2020). How to Dock Your Own Drug. Chemistry LibreTexts. [Link]
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Duan, L., et al. (2022). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics. [Link]
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YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
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YouTube. (2023). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. YouTube. [Link]
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Quora. (2021). How does one prepare proteins for molecular docking?. Quora. [Link]
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Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]
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Johny, A. (2023). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
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Wikipedia. Drug design. Wikipedia. [Link]
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Cambridge University Press. (2010). Basic Principles and Practices of Computer-Aided Drug Design. Chemical Genomics. [Link]
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SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]
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YouTube. (2020). Autodock Tutorial easy for beginners Ligand Preparation. YouTube. [Link]
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Morris, G. M., et al. (2009). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Methods in Molecular Biology. [Link]
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Carlson, H. A. (2016). Computer-Aided Drug Design Methods. Methods in Molecular Biology. [Link]
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PubMed. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
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MDPI. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]
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YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
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Springer. AutoDock and AutoDockTools for Protein-Ligand Docking. Methods in Molecular Biology. [Link]
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PubMed Central. (2016). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PubMed Central. [Link]
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Preprints.org. (2023). In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer. Preprints.org. [Link]
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ACS Publications. (2021). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Central Science. [Link]
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University of Oxford. Session 4: Introduction to in silico docking. University of Oxford. [Link]
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National Center for Biotechnology Information. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). National Center for Biotechnology Information. [Link]
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Galaxy Training. (2019). Protein-ligand docking. Galaxy Training. [Link]
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ResearchGate. (2022). Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. ResearchGate. [Link]
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MDPI. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. MDPI. [Link]
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National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. National Center for Biotechnology Information. [Link]
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Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]
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PubMed Central. (2021). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed Central. [Link]
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ResearchGate. (2014). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [Link]
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MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. [Link]
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PubMed Central. Hybrid phenylthiazole and 1,3,5-triazine target cytosolic leucyl-tRNA synthetase for antifungal action as revealed by molecular docking studies. PubMed Central. [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of 5-Phenyl-1,2,4-triazin-3-amine
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[1][2][3] These azaheterocycles are recognized for a wide spectrum of pharmacological activities, including anticancer, antiviral, and neuroleptic properties.[4] The specific analogue, 5-Phenyl-1,2,4-triazin-3-amine, serves as a crucial building block for the development of more complex therapeutic agents, leveraging the unique electronic and steric properties conferred by the phenyl and amine substituents. This document provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, grounded in established chemical principles and rigorous safety practices.
Reaction Principle and Mechanism
The synthesis of this compound is most effectively achieved through the acid-catalyzed condensation and subsequent cyclization of Phenylglyoxal monohydrate with Aminoguanidine bicarbonate.[1][3] This reaction is a classic and reliable method for the formation of asymmetrically substituted 1,2,4-triazines from 1,2-dicarbonyl precursors.[1][5]
Overall Reaction Scheme:
(Self-generated image, not from search results)
Causality of the Mechanism: The reaction proceeds through a well-defined pathway. Initially, the more nucleophilic terminal nitrogen of the hydrazine moiety in aminoguanidine attacks one of the carbonyl groups of phenylglyoxal. This is followed by a condensation reaction, eliminating a molecule of water to form a key hydrazone intermediate. The acidic conditions catalyze this dehydration step. The subsequent and rate-determining step is the intramolecular cyclization: the terminal amino group of the guanidine portion attacks the second carbonyl group. This forms a non-aromatic heterocyclic intermediate which, upon a final dehydration step, yields the stable, aromatic this compound product. The use of a bicarbonate salt of aminoguanidine is advantageous as it acts as a mild base upon heating, neutralizing any harsh acidity and facilitating the final steps of the reaction.
Mandatory Safety & Handling Precautions
Researcher's Responsibility: Before commencing any experimental work, it is imperative to read and understand the Safety Data Sheet (SDS) for each reagent. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Phenylglyoxal Monohydrate:
-
Hazards: Harmful if swallowed. Causes significant skin and eye irritation. May lead to respiratory irritation.[6][7][8][9][10]
-
Handling: Avoid inhalation of dust. Prevent contact with skin and eyes by wearing nitrile gloves, a lab coat, and chemical safety goggles.[6][9] Use only in a well-ventilated area.[6]
-
-
Aminoguanidine Bicarbonate:
-
Hazards: May cause an allergic skin reaction (skin sensitization).[11][12] It is also noted as being toxic to aquatic life with long-lasting effects.[12]
-
Handling: Wear suitable protective gloves and clothing.[11] Avoid generating dust.[11][13] Wash hands and any exposed skin thoroughly after handling.[11]
-
-
Ethanol: Flammable liquid and vapor. Handle away from ignition sources.
Experimental Protocol
This protocol is designed for the reliable synthesis and purification of this compound.
Materials and Equipment
-
Reagents:
-
Phenylglyoxal monohydrate (>95%)
-
Aminoguanidine bicarbonate (98%+)
-
Ethanol (200 proof, anhydrous)
-
Glacial Acetic Acid
-
Deionized Water
-
Activated Charcoal (decolorizing grade)
-
-
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Step-by-Step Synthesis Workflow
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Phenylglyoxal monohydrate (10.0 mmol, 1.52 g).
-
Solvent Addition: Add 80 mL of ethanol to the flask, followed by 5 mL of deionized water and 1 mL of glacial acetic acid. Stir the mixture until the phenylglyoxal is fully dissolved.
-
Reagent Addition: Add Aminoguanidine bicarbonate (10.5 mmol, 1.43 g) to the solution in one portion. A slight effervescence may be observed as the bicarbonate reacts with the acetic acid.
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) using the heating mantle. Maintain a gentle reflux with continuous stirring for 4 hours.
-
Experimental Causality: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for both the initial condensation and the subsequent cyclization/dehydration steps, ensuring the reaction proceeds to completion. The acetic acid acts as a catalyst for the dehydration steps.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (Eluent: Ethyl Acetate/Hexane 7:3). The starting material (phenylglyoxal) should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Cooling and Initial Precipitation: After 4 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Further cool the flask in an ice-water bath for 30 minutes to maximize the precipitation of the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
Purification by Recrystallization
-
Dissolution: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add approximately 100-120 mL of ethanol and heat the mixture to a gentle boil with stirring to dissolve the solid completely.
-
Decolorization: If the solution is colored, add a small amount (spatula tip) of activated charcoal and keep the solution at a gentle boil for 5 minutes.
-
Experimental Causality: Activated charcoal adsorbs high molecular weight colored impurities, leading to a purer, off-white crystalline product.
-
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. The pure product will crystallize as fine needles. For maximum yield, place the flask in an ice bath for an additional 30 minutes.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry thoroughly to obtain pure this compound. An expected yield is typically in the range of 70-85%.
Data Summary and Visualization
Quantitative Data Table
| Parameter | Value | Rationale |
| Reagents | ||
| Phenylglyoxal monohydrate | 1.52 g (10.0 mmol) | Limiting Reagent |
| Aminoguanidine bicarbonate | 1.43 g (10.5 mmol) | A slight excess (1.05 eq) is used to ensure complete conversion of the diketone. |
| Solvents & Catalyst | ||
| Ethanol | 80 mL | Excellent solvent for reactants and facilitates purification by recrystallization. |
| Water | 5 mL | Aids in the dissolution of the aminoguanidine salt. |
| Glacial Acetic Acid | 1 mL | Catalyzes the dehydration steps in the condensation and cyclization mechanism. |
| Reaction Conditions | ||
| Temperature | Reflux (~80-85 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Time | 4 hours | Sufficient time for the reaction to reach completion as monitored by TLC. |
| Expected Yield | 1.20 - 1.46 g (70-85%) | Based on typical outcomes for this condensation reaction. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Field Insights
| Issue Observed | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete reaction. 2. Impure starting materials. | 1. Extend reflux time and re-check via TLC. 2. Ensure reagents are of high purity and stored correctly. |
| Oily or Tarry Product | Formation of side products or decomposition. | Ensure the reflux temperature is not excessively high. Purify the crude product using column chromatography (Silica, EtOAc/Hexane gradient). |
| Product is Highly Colored | Presence of polymeric or oxidized impurities. | Use an appropriate amount of activated charcoal during recrystallization. Ensure the hot filtration step is performed quickly to prevent premature crystallization. |
| Difficulty in Crystallization | Solution is too dilute or supersaturated. | 1. Concentrate the solution by slowly boiling off some solvent. 2. Scratch the inside of the flask with a glass rod to induce nucleation. |
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Aminoguanidine Bicarbonate, 98.5%. Retrieved from Cole-Parmer website. [Link]
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Castillo, J. C., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega. [Link]
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Boyd, M. J., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2025, August 7). The Preparation of 1,2,4-Triazines from α,β-Diketo-ester Equivalents and Their Application in Pyridine Synthesis. [Link]
-
ResearchGate. (n.d.). Tentative mechanism for the synthesis of 1,2,4-triazines. [Link]
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Kurzer, F. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition. [Link]
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Klára, T., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules. [Link]
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Organic Chemistry Portal. (2018). 1,2,4-Triazine synthesis. [Link]
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Ali, A. A. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology. [Link]
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Klára, T., et al. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). A Regioselective Approach to 5-Substituted-3-amino-1,2,4-triazines. [Link]
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ResearchGate. (n.d.). Figure 2: Scheme 2. i) Condensation of aminoguanidine and a variety of.... [Link]
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ResearchGate. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
- Google Patents. (n.d.).
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ResearchGate. (2025, August 8). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
-
MDPI. (2022, November 1). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. [Link]
-
International Journal of Pharmacy & Life Sciences. (n.d.). Synthesis, characterization and antimicrobial activities of 5-(substituted phenyl).... [Link]
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A Robust HPLC-UV Method for the Quantification of 5-Phenyl-1,2,4-triazin-3-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 5-Phenyl-1,2,4-triazin-3-amine. The compound, a key heterocyclic structure in medicinal chemistry, requires a reliable analytical method for quality control, stability testing, and research applications. This guide provides a complete protocol, from sample preparation to data analysis, and includes comprehensive method validation parameters established in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices, such as mobile phase composition and column chemistry, is explained to provide a deeper understanding of the method's development and ensure its successful implementation.
Introduction and Scientific Principles
This compound is a nitrogen-rich heterocyclic compound that serves as a valuable building block in the synthesis of pharmacologically active molecules.[1] The structural motif of a substituted triazine is found in a wide array of therapeutic agents.[2][3] Given its importance, a validated analytical method is crucial for ensuring the purity, concentration, and stability of this intermediate in research and drug development workflows.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4][5] This method employs a reversed-phase chromatographic approach, which is ideally suited for separating compounds with both non-polar (the phenyl group) and polar (the amino-triazine ring) characteristics.[6]
The core of this method relies on partitioning the analyte between a non-polar stationary phase (a C18 column) and a polar mobile phase. A key challenge in analyzing basic compounds like this compound is the potential for undesirable interactions with residual silanol groups on the silica-based column packing, which can lead to poor peak shape (tailing).[7] To mitigate this, the mobile phase is acidified with formic acid. This suppresses the ionization of silanol groups, leading to symmetrical, sharp peaks and improved chromatographic performance.[7] Detection is achieved by monitoring the UV absorbance of the analyte, which is significant due to its aromatic and heterocyclic ring systems.[8]
Instrumentation, Reagents, and Materials
Successful implementation of this method requires high-quality instrumentation and reagents.
Table 1: Required Instrumentation
| Equipment | Specification |
|---|---|
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, Degasser |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Data Acquisition | Chromatography Data System (CDS) |
| Analytical Balance | 4-5 decimal place readability |
| pH Meter | Calibrated with standard buffers |
| Sonicator | For solvent degassing and sample dissolution |
| Pipettes & Volumetric Flasks | Calibrated, Class A |
Table 2: Reagents and Consumables
| Material | Grade / Specification |
|---|---|
| This compound | Reference Standard (>99% purity) |
| Acetonitrile (ACN) | HPLC or LC-MS Grade |
| Water | HPLC or Milli-Q Grade |
| Formic Acid (FA) | LC-MS Grade (≥99%) |
| Syringe Filters | 0.22 µm or 0.45 µm, PTFE or Nylon |
| HPLC Vials & Caps | 2 mL, amber or clear |
| HPLC Column | C18, end-capped, 4.6 x 150 mm, 5 µm particle size |
Chromatographic Conditions
These optimized parameters ensure robust separation and accurate quantification.
Table 3: Optimized HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, end-capped (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna) 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention for the phenyl group. End-capping minimizes silanol interactions with the basic amine group, preventing peak tailing.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides the aqueous component for reversed-phase separation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier used to elute the analyte from the column. |
| Acidification | 0.1% Formic Acid (pH ~2.7) | Suppresses silanol activity, protonates the analyte for consistent interaction, and ensures sharp, symmetrical peaks.[7] |
| Elution Mode | Isocratic | |
| Composition | 60% A : 40% B | This ratio provides optimal retention and a reasonable run time for the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[9] |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing a strong signal for the analyte.[6] |
| Injection Volume | 10 µL | A suitable volume to balance sensitivity and peak shape. |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any closely related impurities. |
Experimental Protocols
Adherence to these step-by-step protocols is critical for generating reliable and reproducible data.
Protocol 1: Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly and degas.
-
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of acetonitrile and water. This is used for dissolving standards and samples.
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
-
-
Calibration Standards (e.g., 1-100 µg/mL):
-
Prepare a series of working standards by performing serial dilutions of the stock solution using the diluent. For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark.
-
Protocol 2: Sample Preparation
-
Accurately weigh the sample powder containing the analyte.
-
Transfer the powder to a volumetric flask of appropriate size to achieve a final target concentration within the calibration range (e.g., 50 µg/mL).
-
Add diluent to approximately 75% of the flask volume.
-
Sonicate for 10-15 minutes to ensure complete extraction and dissolution of the analyte.
-
Allow the solution to cool to ambient temperature, then dilute to the mark with diluent and mix thoroughly.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.[10]
Protocol 3: HPLC Analysis Workflow
The following diagram outlines the logical flow of the analytical procedure.
Caption: HPLC analysis workflow from preparation to final reporting.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase (60:40 A:B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Perform five replicate injections of a mid-level standard (e.g., 50 µg/mL). The system is ready for analysis only if the criteria in Table 4 are met.
-
Analysis Sequence:
-
Inject the diluent (blank) to ensure no carryover or system contamination.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared samples. It is good practice to inject a check standard periodically (e.g., after every 10 sample injections) to monitor system performance.
-
Method Validation: A Self-Validating System
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[11] The protocols below are based on the ICH Q2(R2) guidelines.[12][13]
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Application Notes and Protocols for 5-Phenyl-1,2,4-triazin-3-amine in Anticancer Drug Discovery
Introduction: The 1,2,4-Triazine Scaffold as a Privileged Core in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 1,2,4-triazine nucleus is a prominent member of this class, recognized for its versatile biological activities.[1] This nitrogen-rich heterocyclic system serves as a foundational scaffold for designing molecules with significant therapeutic potential, particularly in oncology.[2][3] The strategic placement of nitrogen atoms allows for a multitude of hydrogen bonding interactions, a critical feature for binding within the active sites of enzymes like kinases.[4] Indeed, derivatives of 1,2,4-triazine and its fused-ring systems are integral components of several kinase inhibitors.[4]
This document focuses on a specific, yet highly versatile, starting block: 5-Phenyl-1,2,4-triazin-3-amine . This compound provides a robust and readily modifiable scaffold for generating libraries of novel small molecules. Its structure combines the proven 1,2,4-triazine core with a phenyl group that can be functionalized to modulate potency and selectivity, and an amine group that serves as a key anchor point for pharmacophoric interactions or further chemical elaboration. Recent studies have highlighted the potential of 3-amino-1,2,4-triazine derivatives as potent and selective inhibitors of key cancer-related enzymes, such as Pyruvate Dehydrogenase Kinases (PDKs), which are crucial regulators of cancer cell metabolism.[5][6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold. We will explore its potential mechanisms of action and provide detailed, field-proven protocols for its evaluation as a candidate for anticancer drug discovery.
Part 1: Postulated Mechanisms of Action & Key Therapeutic Targets
While this compound itself is a starting scaffold, its derivatives have been shown to exert anticancer effects primarily by inhibiting key signaling pathways that drive tumor growth, proliferation, and survival. The most prominent of these targets are protein kinases.
1.1 Kinase Inhibition: Targeting the Engines of Cell Proliferation
Protein kinases are a major class of therapeutic targets in oncology due to their pivotal role in cellular signaling.[9] Dysregulation of kinase activity is a hallmark of numerous cancers.[9] The 1,2,4-triazine scaffold is particularly adept at fitting into the ATP-binding pocket of various kinases, making it an excellent starting point for designing potent inhibitors.[8]
Key Kinase Families to Investigate:
-
Pyruvate Dehydrogenase Kinases (PDKs): These kinases are critical regulators of cellular metabolism.[6] In cancer cells, PDKs are often overexpressed, promoting the metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect).[5] Inhibiting PDKs can reverse this metabolic phenotype and induce cancer cell death.[6][8] 3-amino-1,2,4-triazine derivatives have shown potent and selective inhibition of PDK1 and PDK4.[5][8]
-
Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR, and others that are frequently mutated or overexpressed in cancer, leading to uncontrolled cell proliferation and angiogenesis.[10][11] Triazine derivatives have been successfully developed as EGFR and VEGFR-2 inhibitors.[10][11]
-
PI3K/AKT/mTOR Pathway: This is a central signaling cascade that regulates cell growth, survival, and metabolism. It is one of the most frequently activated pathways in human cancers.[1]
The diagram below illustrates a generalized signaling pathway and highlights the potential intervention point for a this compound-based kinase inhibitor.
Caption: Potential inhibition of a Receptor Tyrosine Kinase pathway.
1.2 Induction of Apoptosis: Triggering Programmed Cell Death
A successful anticancer agent should not only halt proliferation but ideally eliminate cancer cells. Apoptosis, or programmed cell death, is a critical mechanism for achieving this.[12] Many 1,2,4-triazine derivatives have been shown to induce apoptosis in cancer cells, often as a direct consequence of inhibiting survival signals from pathways like PI3K/AKT.[8][13] Evaluating the pro-apoptotic potential of new derivatives is therefore a cornerstone of the discovery workflow.
Part 2: Experimental Drug Discovery Workflow
A logical, stepwise approach is essential for efficiently evaluating novel compounds derived from the this compound scaffold. The following workflow progresses from broad cytotoxicity screening to detailed mechanistic studies.
Caption: Drug discovery workflow for this compound derivatives.
Part 3: Detailed Application Protocols
The following protocols are designed to be self-validating and are based on established, widely-used methodologies.
Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14][15] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[14] This assay is a first-line screening tool to determine the cytotoxic potential of your synthesized compounds.[14]
Materials:
-
96-well flat-bottom sterile culture plates
-
Cancer cell lines of interest (e.g., HCT-116, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives, dissolved in DMSO to create stock solutions
-
MTT solution: 5 mg/mL in sterile PBS.[14] Filter-sterilize and store protected from light at 4°C.[15]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[1][16]
-
Multi-well spectrophotometer (plate reader).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control - DMSO). Incubate for 48-72 hours.
-
MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[16]
-
Incubation: Return the plate to the incubator for 4 hours at 37°C.[17] During this time, viable cells will convert the MTT to formazan crystals, which appear as purple precipitates.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[18] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a plate reader.[16] A reference wavelength of >650 nm can be used to subtract background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation Example:
| Compound ID | Modification on Scaffold | Target Cell Line | IC₅₀ (µM) |
| Lead-001 | 4-chloro-phenyl at N3 | HCT-116 | 5.2 |
| Lead-002 | 3,4-dimethoxy-phenyl at N3 | HCT-116 | 12.8 |
| Lead-003 | 4-fluoro-phenyl at N3 | A549 | 8.1 |
| Doxorubicin | Positive Control | HCT-116 | 0.9 |
Protocol 2: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)
Principle: This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis.[19] In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[12][20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[21] This dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[21]
Materials:
-
Flow Cytometer
-
Cells treated with test compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
Step-by-Step Methodology:
-
Cell Treatment: Seed 1-5 x 10⁵ cells in appropriate culture plates or flasks. Treat with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes and discarding the supernatant.[19][22]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[22] Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[22]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.[21] Gently vortex the cells.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[21] Analyze the samples by flow cytometry within one hour. Be sure to set up compensation and quadrants using single-stained and unstained controls.[21]
Data Visualization:
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Application Notes & Protocols: A Researcher's Guide to the In Vitro Anticancer Activity Assay of Triazine Derivatives
Introduction: The Rationale for Investigating Triazine Derivatives as Anticancer Agents
The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1][2] This nitrogen-containing heterocyclic ring system offers a unique template for designing novel therapeutic agents due to its structural rigidity and the ability to introduce diverse substituents at the 2, 4, and 6 positions.[3][4] This chemical tractability allows for the fine-tuning of physicochemical properties to enhance target specificity and pharmacological effects. Several s-triazine derivatives have already been approved for clinical use, such as altretamine for ovarian cancer, demonstrating the therapeutic potential of this chemical class.[3] The anticancer mechanisms of triazine derivatives are diverse, often involving the inhibition of key enzymes crucial for cancer cell proliferation and survival, including protein kinases, phosphoinositide 3-kinases (PI3Ks), and topoisomerases.[3][4][5] Given this promising background, a systematic and robust in vitro evaluation is the critical first step in identifying and characterizing new triazine-based anticancer drug candidates.
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the in vitro anticancer activity of novel triazine derivatives. We will delve into the core assays, explaining not just the procedural steps, but the scientific rationale behind each, ensuring a self-validating and rigorous evaluation process.
Part 1: Initial Cytotoxicity Screening - Establishing Potency
The initial phase of in vitro testing is to determine the cytotoxic potential of the synthesized triazine derivatives against a panel of relevant cancer cell lines. This step is crucial for establishing the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. The choice of cell lines should be strategic, ideally including representatives from different cancer types (e.g., breast, colon, lung) to assess the breadth of activity. For instance, MCF-7 (breast adenocarcinoma) and HCT-116 (colon carcinoma) are commonly used and well-characterized lines for initial screening of triazine compounds.[1][6][7]
The MTT Assay: A Metabolic Health Check
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.
Caption: Workflow for determining IC50 values using the MTT assay.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the triazine derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the triazine derivatives at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Return the plate to the incubator for 72 hours. This duration is often sufficient to observe significant antiproliferative effects.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Data Presentation: Summarizing Cytotoxicity
The IC50 values obtained from the cytotoxicity assays should be presented in a clear and concise table for easy comparison of the potency of different triazine derivatives across various cell lines.
| Triazine Derivative | Cancer Cell Line | IC50 (µM) ± SD |
| Compound X | MCF-7 (Breast) | 8.45 ± 0.65 |
| Compound Y | HCT-116 (Colon) | 5.85 ± 0.42 |
| Compound Z | A549 (Lung) | 12.3 ± 1.1 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.5 ± 0.08 |
| Doxorubicin (Control) | HCT-116 (Colon) | 0.8 ± 0.1 |
| Doxorubicin (Control) | A549 (Lung) | 1.2 ± 0.2 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific triazine derivatives and cell lines used.[3][8]
Part 2: Mechanistic Insights - How Do the Triazine Derivatives Elicit Their Effect?
Once the cytotoxic potency of the lead triazine derivatives has been established, the next critical step is to investigate their mechanism of action. Understanding how these compounds kill cancer cells is paramount for their further development as therapeutic agents. Key questions to address are: Do they induce programmed cell death (apoptosis)? Do they interfere with the cell division cycle?
Apoptosis Assay: Detecting Programmed Cell Death
Apoptosis is a controlled, energy-dependent process of cell suicide that is often dysregulated in cancer.[9] Many effective anticancer drugs exert their function by inducing apoptosis in tumor cells.[9] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.
The Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells. Propidium iodide is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane. Therefore, it can differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Caption: Workflow for cell cycle analysis using propidium iodide staining.
-
Cell Treatment: As with the apoptosis assay, treat cells with the triazine derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. The cells can be stored at -20°C for several days.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate at room temperature in the dark for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The data is presented as a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Conclusion: A Pathway to Novel Anticancer Therapeutics
The experimental protocols outlined in this guide provide a robust framework for the initial in vitro characterization of novel triazine derivatives as potential anticancer agents. By systematically evaluating cytotoxicity and elucidating the underlying mechanisms of action, researchers can identify promising lead compounds for further preclinical and clinical development. The inherent versatility of the triazine scaffold, combined with a rigorous and well-designed in vitro screening cascade, holds significant promise for the discovery of the next generation of targeted cancer therapies.
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Al-Rashood, S. T., et al. (2019). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. ResearchGate. [Link]
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Gomha, S. M., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1253. [Link]
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Patel, R., et al. (2021). Synthesis, characterization, and antiproliferative and apoptosis inducing effects of novel s-triazine derivatives. New Journal of Chemistry, 45(1), 139-155. [Link]
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Diana, P., et al. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry, 142, 523-549. [Link]
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Hermanowicz, J., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Cancer Chemotherapy and Pharmacology, 84(5), 1011-1025. [Link]
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Reddy, T. S., et al. (2015). A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. Journal of Developing Drugs, 4(2). [Link]
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Lim, H. Y., et al. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. ResearchGate. [Link]
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Misiura, K., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][6][10]riazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. Molecules, 27(19), 6523. [Link]
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Wang, Y., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]
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Nguyen, T. H., et al. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 15(1), 1-12. [Link]
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Szewczyk, M., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 2345. [Link]
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Iraji, A., et al. (2023). Acenaphthotriazine Thio-triazole Derivatives as Anti-cancer Agents Triggering Cell Cycle Arrest in Breast Cancer Cells. Letters in Drug Design & Discovery, 20(6), 639-648. [Link]
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Kumar, D., et al. (2024). In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Current Drug Discovery Technologies, 21(2). [Link]
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El-Faham, A., et al. (2020). The Antiproliferative and Apoptotic Effect of a Novel Synthesized S-Triazine Dipeptide Series, and Toxicity Screening in Zebrafish Embryos. Molecules, 25(18), 4169. [Link]
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Thompson, A. M., et al. (2013). Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(24), 6852-6858. [Link]
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Osman, N. A., et al. (2021). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1853. [Link]
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Application Notes & Protocols: Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of 1,3,5-triazine derivatives. The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, found in numerous FDA-approved drugs and functional materials.[1][2] Traditional synthetic methods often require harsh conditions and long reaction times. Microwave irradiation offers a green, efficient, and powerful alternative, dramatically accelerating reaction rates, increasing yields, and minimizing by-products.[3][4] This document provides an in-depth exploration of the fundamental principles of microwave heating, detailed, field-tested protocols for key synthetic strategies, and expert guidance on best practices and troubleshooting for researchers, scientists, and drug development professionals.
The Rationale: Why Microwave Synthesis for 1,3,5-Triazines?
The synthesis of 1,3,5-triazines is a cornerstone of heterocyclic chemistry. However, conventional thermal methods are often plagued by inefficiencies, including extended reaction times (hours to days), high energy consumption, and the formation of undesirable side products, complicating purification.[1][5] Microwave-assisted synthesis directly addresses these challenges by offering a fundamentally different mode of energy transfer.
Unlike conventional heating, which relies on slow conduction and convection from an external source, microwave energy couples directly with polar molecules and ions within the reaction mixture.[6][7] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[8][9]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their electrophoretic migration under the influence of the electric field. Collisions caused by this migration dissipate energy as heat.[8][10][11]
This direct, volumetric heating results in remarkable process intensification:
-
Accelerated Reaction Rates: Reactions are often completed in minutes instead of hours.[3][4][5]
-
Higher Yields & Purity: Rapid heating to a precise temperature can minimize the decomposition of reactants and the formation of by-products.[5][9]
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS significantly reduces energy consumption, aligning with the principles of green chemistry.[6][12]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reaction reproducibility.[5]
Strategy B: Cyclotrimerization of Nitriles
The [3+3] cyclotrimerization of nitriles is the most atom-economical route to symmetrically substituted 2,4,6-triaryl- or 2,4,6-trialkyl-1,3,5-triazines. Conventionally, this reaction demands harsh conditions, such as strong acids or high pressures, and often results in moderate yields. [1]Microwave irradiation, particularly under solvent-free conditions, can dramatically improve the efficiency of this transformation. [1][13]The use of silica-supported Lewis acids as catalysts under microwave conditions further enhances the green credentials of this method. [1][13]
Experimental Protocols
Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Microwave reactions must be conducted in sealed vessels specifically designed for this purpose to manage pressure buildup.
Protocol 1: Microwave-Assisted Synthesis of a Trisubstituted 1,3,5-Triazine
This protocol describes the synthesis of N²,N⁴-diethyl-N⁶-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine from cyanuric chloride.
Materials:
-
Cyanuric chloride
-
Diethylamine
-
p-Anisidine (4-methoxyaniline)
-
N,N-Diisopropylethylamine (DIPEA) or Sodium Carbonate
-
Acetone or Tetrahydrofuran (THF)
-
Microwave reactor with sealed reaction vessels (e.g., CEM Discover, Biotage Initiator)
Step 1: Synthesis of 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine
-
To a 10 mL microwave reaction vessel containing a magnetic stir bar, add cyanuric chloride (1.84 g, 10 mmol) and acetone (15 mL).
-
Cool the vessel in an ice bath to 0-5 °C.
-
Slowly add a solution of diethylamine (0.73 g, 10 mmol) in acetone (5 mL) dropwise while stirring.
-
Add DIPEA (1.29 g, 10 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at 60 °C for 5 minutes (Power: 100 W, Ramp time: 2 min).
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the resulting white precipitate, wash with water, and dry under vacuum. This intermediate is typically used without further purification. [14] Step 2: Synthesis of 4-chloro-N²,N²,N⁴-triethyl-1,3,5-triazine-2,6-diamine
-
This step is provided for context in a fully unsymmetrical synthesis. For this specific protocol, we proceed to Step 3.
Step 3: Synthesis of N²,N⁴-diethyl-N⁶-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine
-
In a 10 mL microwave vessel, combine the dichloro-intermediate from Step 1 (~10 mmol), p-anisidine (1.23 g, 10 mmol), and DIPEA (1.29 g, 10 mmol) in THF (15 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at 150 °C for 15 minutes (Power: 200 W, Ramp time: 2 min). [15]4. After the vessel has cooled to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the final product.
Protocol 2: Microwave-Assisted Synthesis of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine
This protocol describes the solvent-free cyclotrimerization of an aromatic nitrile.
Materials:
-
4-Methoxybenzonitrile
-
Silica-supported Lewis Acid (e.g., Y(TfO)₃ on Silica) or another suitable catalyst
-
Microwave reactor with sealed reaction vessels
Procedure:
-
In a 10 mL microwave reaction vessel, thoroughly mix 4-methoxybenzonitrile (1.33 g, 10 mmol) and the silica-supported catalyst (e.g., 10 mol%). [1]2. Seal the vessel and place it in the microwave reactor.
-
Irradiate at 190-200 °C for 15 minutes (Power: 150 W, Ramp time: 2 min). [1]4. Allow the vessel to cool completely.
-
Extract the solid residue with a suitable hot solvent like toluene or DMF.
-
Filter to remove the catalyst.
-
Allow the filtrate to cool, inducing crystallization of the product.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Summary and Characterization
The efficiency of microwave-assisted synthesis is best illustrated by comparing reaction parameters with conventional heating methods.
| Product Type | Method | Starting Materials | Conditions | Time | Yield (%) | Reference |
| 2,4-Diamino-6-R-triazine | Microwave | Cyanoguanidine + Nitrile | 90 W, 175-195 °C | 10 min | 52-83 | [1] |
| Trisubstituted Triazine | Microwave | Metformin + Benzoyl Benzotriazolide | DMF, TEA, 100 °C | 3 h | 87-92 | [16] |
| Trisubstituted Triazine | Conventional | Metformin + Benzoyl Benzotriazolide | DMF, TEA, 100 °C | 12 h | 65-72 | [16] |
| Morpholine-Triazine | Microwave | Chloro-triazine + Amine | DMF, Na₂CO₃, TBAB, 150 °C | 2.5 min | up to 88 | [15] |
| Symmetrical Triazine | Microwave | Benzonitrile + Catalyst | Solvent-free, 150 W | 10-20 min | Good-Excellent | [1] |
| Symmetrical Triazine | Conventional | Benzonitrile + Catalyst | Solvent-free | 24 h | Good-Excellent | [13] |
Characterization: The identity and purity of the synthesized 1,3,5-triazine derivatives must be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure, substitution pattern, and purity. [14][16]* Mass Spectrometry (MS): To confirm the molecular weight of the target compound. [17][14][16]* Infrared (IR) Spectroscopy: To identify characteristic functional groups and the triazine ring vibrations. [17][16]* Melting Point: To assess the purity of solid products. [16]
Troubleshooting and Best Practices
-
Solvent Selection: Use polar solvents (e.g., DMF, ethanol, acetonitrile) that couple efficiently with microwave energy for optimal heating. Non-polar solvents like hexane or toluene are transparent to microwaves and will not heat effectively unless a polar reactant or a passive heating element is present. [8]* Vessel and Stirring: Always use dedicated, pressure-rated microwave vials. Vigorous magnetic stirring is crucial to prevent localized superheating ("hot spots") and ensure a homogeneous temperature distribution.
-
Temperature Monitoring: Rely on the instrument's internal fiber-optic probe or IR sensor for accurate temperature measurement. Do not assume that power output directly correlates with temperature across different solvents and reaction scales.
-
Scaling Up: Reactions optimized on a small scale may require re-optimization for larger volumes. The penetration depth of microwaves can become a limiting factor, potentially leading to non-uniform heating in larger vessels. Stepwise scaling is recommended. [12]* Catalyst Choice: For nitrile cyclotrimerizations, ensure the catalyst is stable at the high temperatures achieved under microwave irradiation. Heterogeneous or supported catalysts are often advantageous as they can be easily removed post-reaction. [1][13]
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of 1,3,5-triazine derivatives. It is an enabling technology that provides a clear path to faster, cleaner, and more efficient chemical transformations. [5][7][9]By leveraging the principles of dielectric heating, researchers can significantly shorten development timelines, reduce waste, and access novel chemical space that may be inaccessible via conventional methods. The protocols and guidelines presented herein serve as a robust starting point for any laboratory looking to adopt this powerful technology for the synthesis of therapeutically and materially valuable 1,3,5-triazine compounds.
References
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- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Chemistry - PMC. (n.d.). Google Search.
- - Benchchem. (n.d.). Google Search.
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- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Google Search.
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- Microwave-Assisted Synthesis of 1,3,5-Triazines: Efficient Approaches to Therapeutically Valuable Scaffold | Request PDF - ResearchG
- PART - 1 INTRODUCTION. (n.d.). Google Search.
- Microwave Assisted Synthesis of 2,4,6-tris(pyrazolylamino)
- Cyclotrimerization of nitriles in solvent-free conditions | Download Table - ResearchG
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- Multicomponent Molecular Systems Based on Porphyrins, 1,3,5-Triazine and Carboranes: Synthesis and Characteriz
- A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening - Der Pharma Chemica. (n.d.). Google Search.
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Introduction: The Structural Imperative for 5-Phenyl-1,2,4-triazin-3-amine
An expert guide to the controlled growth of single crystals of 5-Phenyl-1,2,4-triazin-3-amine, tailored for researchers in crystallography, materials science, and drug development. This document provides a detailed exploration of the foundational principles and practical techniques necessary for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
This compound and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry, often serving as scaffolds for developing novel therapeutic agents.[1][2] Unambiguous determination of their three-dimensional molecular structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing precise atomic coordinates and insights into intermolecular interactions.[3] However, the success of SCXRD is entirely contingent on the availability of high-quality single crystals of suitable size and perfection.[4]
This guide offers a comprehensive overview of the theoretical principles and actionable protocols for the successful crystallization of this compound. We will move beyond simple recipes to explain the causality behind experimental choices, empowering researchers to troubleshoot and optimize the crystallization process.
Foundational Principles of Crystallization
The journey from a dissolved solute to an ordered crystal lattice is governed by the principles of supersaturation, nucleation, and growth.[3]
-
Supersaturation: This is the essential thermodynamic driving force for crystallization. A solution is supersaturated when it contains more dissolved solute than it can thermodynamically hold at equilibrium. This state can be achieved by slow evaporation of the solvent, cooling a saturated solution, or introducing an "anti-solvent" that reduces the solute's solubility.[3][5]
-
Nucleation: This is the initial formation of microscopic, stable crystalline aggregates (nuclei) from the supersaturated solution. The rate of nucleation is critical; if it is too rapid, a multitude of small crystals or an amorphous powder will result. The goal is to control conditions to favor a small number of nucleation events.[6][7]
-
Crystal Growth: Once stable nuclei have formed, they grow by the orderly addition of more solute molecules from the solution. For high-quality crystals, the growth phase should proceed slowly and steadily, allowing molecules to incorporate into the lattice in a well-ordered fashion.[8]
The key to successful crystallization is to navigate the delicate balance between nucleation and growth, aiming for slow, controlled conditions that favor the latter.[3]
Pre-Crystallization Checklist: Setting the Stage for Success
Before attempting any crystallization technique, careful preparation is essential to maximize the probability of success.
Purity of the Starting Material
The purity of the compound is the most critical factor. Impurities can inhibit nucleation, disrupt the crystal lattice, or co-crystallize, leading to poor-quality or unusable crystals. It is strongly recommended to use material that is at least >95% pure, as determined by methods like NMR or LC-MS.[7][9]
Glassware and Environment
All glassware used for crystallization must be scrupulously clean. Trace amounts of dust, grease, or residual chemical matter can act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[7][10] It is best practice to wash vials with a suitable solvent and dry them in an oven before use. The crystallization vessel should be placed in a location free from vibrations and significant temperature fluctuations.[11]
Solvent Selection Strategy
The choice of solvent is paramount and depends on the specific properties of this compound. The molecule possesses a nonpolar phenyl group and a polar triazine ring with both hydrogen bond donors (-NH₂) and acceptors (ring nitrogens). This amphiphilic nature suggests a range of potential solvents. A good starting point is a solvent in which the compound is moderately soluble.[7] A study on the closely related 3(5)-phenyl-1,2,4-triazol-5(3)-amine successfully used ethanol for recrystallization, highlighting the utility of protic, hydrogen-bonding solvents.[12][13]
Table 1: Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Use |
|---|---|---|---|
| Ethanol | 78 | 24.5 | Proven solvent for similar triazole structures; promotes hydrogen bonding.[12] |
| Methanol | 65 | 32.7 | Higher polarity than ethanol, may alter solubility and crystal packing. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity, often effective for organic compounds.[6] |
| Acetonitrile | 82 | 37.5 | Polar aprotic solvent, can offer different solvation properties. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Good solvent for a wide range of organic molecules.[4] |
| Toluene | 111 | 2.4 | Aromatic solvent that may interact favorably with the phenyl ring.[6][14] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High polarity, use as a last resort if solubility is an issue in other solvents.[6] |
Primary Crystallization Protocols
The following three techniques are the most common and effective methods for growing single crystals of small organic molecules.
Technique 1: Slow Evaporation
This is often the simplest and most successful method.[10] The principle is to dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over time. As the solvent volume decreases, the solution becomes supersaturated, leading to nucleation and crystal growth.[3]
Detailed Protocol:
-
Place 5-10 mg of purified this compound into a clean, small glass vial or NMR tube.[14]
-
Add the chosen solvent (e.g., ethanol, ethyl acetate) dropwise until the compound is fully dissolved. Avoid using a large excess of solvent. A good starting point is a nearly saturated solution.[11]
-
Cover the vial with parafilm and puncture it with 1-3 small holes using a needle. The number and size of the holes will control the rate of evaporation. A slower rate is generally better.[10]
-
Place the vial in a quiet, vibration-free location at a constant temperature.
-
Monitor the vial periodically over several days to weeks without disturbing it.
Workflow Diagram: Slow Evaporation
Technique 3: Slow Cooling
This method is ideal for compounds that exhibit a significant increase in solubility with temperature. [9]A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and the compound to crystallize out. [8] Detailed Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent at or near the solvent's boiling point. Add just enough solid so that a small amount remains undissolved.
-
Heat the solution gently until all the solid dissolves.
-
Filter the hot solution through a pre-warmed filter into a clean, pre-warmed vial to remove any particulate matter.
-
Seal the vial and place it into an insulated container (e.g., a Dewar flask filled with warm water, or a beaker wrapped in glass wool) to ensure a very slow rate of cooling. [8]5. Allow the system to cool to room temperature over 24-48 hours.
-
If no crystals form, the vial can be transferred to a refrigerator (4 °C) to further decrease solubility.
Workflow Diagram: Slow Cooling
Sources
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- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
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Quantitative Analysis of 5-phenyl-1,2,4-triazine: A Guide to Chromatographic and Spectroscopic Methods
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of robust analytical methods for the quantitative analysis of 5-phenyl-1,2,4-triazine, a key scaffold in medicinal chemistry.[1] As a Senior Application Scientist, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We detail field-proven protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, provide insights into advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications, and discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. This note is designed to equip researchers, scientists, and drug development professionals with the necessary tools to achieve accurate, reproducible, and reliable quantification of this compound in various contexts, from purity assessment to stability studies.
Introduction: The Importance of 5-phenyl-1,2,4-triazine
The 5-phenyl-1,2,4-triazine core is a privileged heterocyclic structure, forming the foundation for numerous compounds with a wide spectrum of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1][2] Its role as a key pharmacophore has driven significant interest in the synthesis and evaluation of its derivatives.[3][4] Accurate and precise quantitative analysis is the bedrock of this research, underpinning critical decision-making throughout the drug development pipeline. Reliable analytical methods are essential for:
-
Purity Assessment: Determining the purity of newly synthesized compounds.
-
Reaction Monitoring: Tracking the progress of chemical syntheses.
-
Stability Studies: Evaluating the compound's stability under various stress conditions (e.g., pH, temperature, light), a key requirement for drug development.[5]
-
Pharmacokinetic Analysis: Quantifying the compound in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Quality Control (QC): Ensuring the identity and purity of the compound in batch release testing.
This guide focuses primarily on chromatographic techniques, as they offer the high resolution and sensitivity required for these demanding applications.[6]
Analytical Considerations: Molecular Structure and Method Selection
The chemical properties of 5-phenyl-1,2,4-triazine dictate the optimal analytical approach. Its structure features a nitrogen-rich, polar triazine ring and a non-polar phenyl group.[7] This amphiphilic character makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where the non-polar phenyl group can interact strongly with a C18 stationary phase.
However, the basic nitrogen atoms in the triazine ring can pose a challenge. These lone-pair electrons can interact with acidic silanol groups present on the surface of standard silica-based HPLC columns, leading to a phenomenon known as peak tailing.[7][8] This undesirable effect can compromise peak integration and reduce analytical accuracy. Therefore, method development must address this by using base-deactivated columns or by adding a competing base (e.g., triethylamine) or an acid (e.g., formic acid) to the mobile phase to saturate the active sites and ensure symmetrical peak shapes.[7]
Primary Method: Reversed-Phase HPLC with UV Detection
For routine analysis, purity assessment, and content uniformity, RP-HPLC with UV detection is the most common, robust, and cost-effective method.[7] The phenyl-triazine structure contains a strong chromophore, making it readily detectable by UV spectroscopy, typically around 254 nm.[7]
Principle of the Method
The sample is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is pumped through the column, and separation occurs based on the analyte's partitioning between the two phases. 5-phenyl-1,2,4-triazine, being moderately non-polar, is retained on the column and later eluted. The concentration is determined by comparing the peak area from the UV detector to a calibration curve generated from standards of known concentrations.
Detailed Experimental Protocol: HPLC-UV
This protocol provides a validated starting point for the quantitative analysis of 5-phenyl-1,2,4-triazine.
A. Reagents and Materials
-
5-phenyl-1,2,4-triazine reference standard (purity ≥98%)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm)
-
Formic Acid (FA), LC-MS grade (optional, for peak shape improvement)
-
Methanol, HPLC grade (for cleaning)
-
Volumetric flasks (Class A)
-
Autosampler vials with septa
B. Instrumentation
-
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (4 or 5 decimal places).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
C. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic modifier protonates free silanol groups on the column, minimizing secondary interactions with the basic triazine nitrogens and improving peak symmetry.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Calibration Standards (e.g., 1-25 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution using the 50:50 Acetonitrile/Water mixture.
-
Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range (e.g., 10 µg/mL) using the same diluent as the standards.[7]
D. Chromatographic Conditions
| Parameter | Setting | Justification |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard reversed-phase column providing good retention and resolution for this type of molecule.[7] |
| Mobile Phase | Gradient: See Table 1 below | A gradient elution ensures that the main peak is eluted with a good shape and that any more or less retained impurities are also eluted from the column efficiently. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[7] |
| Column Temp. | 30 °C | Elevated temperature reduces mobile phase viscosity, improves peak efficiency, and ensures reproducible retention times.[7] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload.[7] |
| UV Detection | 254 nm | A common wavelength for aromatic and heterocyclic compounds, providing a strong signal for 5-phenyl-1,2,4-triazine.[7] |
Table 1: Mobile Phase Gradient Program
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
|---|---|---|
| 0.0 | 70 | 30 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
E. System Suitability Testing (SST) Before running samples, inject a mid-level standard (e.g., 10 µg/mL) five times. The results must meet the following criteria to ensure the system is performing correctly.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
F. Quantification
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
HPLC-UV Workflow Visualization
Caption: Workflow for quantitative analysis by HPLC-UV.
Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analyzing low concentrations in complex biological matrices (e.g., plasma, tissue), LC-MS/MS is the gold standard.[9]
Principle and Advantages
LC-MS/MS couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization, ESI), and detected by a mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (matching the analyte's molecular weight) is selected, fragmented, and a specific product ion is monitored. This process is highly selective and virtually eliminates matrix interference, providing extremely low limits of detection (LOD).[10]
Protocol Considerations for LC-MS/MS
The HPLC portion of the method is similar to the UV method, but with key modifications:
-
Mobile Phase: Non-volatile buffers (e.g., phosphate) must be avoided. Volatile modifiers like formic acid or ammonium formate are used to facilitate efficient ionization.
-
Sample Preparation: For complex matrices, a more rigorous sample preparation like Solid-Phase Extraction (SPE) or the QuEChERS method is often required to remove interferences.[10][11]
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing compounds.
-
MRM Transitions: The precursor ion (M+H)⁺ and one or two product ions must be determined by infusing a standard solution of the analyte into the mass spectrometer. Collision energies are optimized for each transition to maximize signal intensity.
-
LC-MS/MS Workflow Visualization
Caption: Logical flow of an LC-MS/MS analysis in MRM mode.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for quantitative analysis, though its applicability depends on the analyte's volatility and thermal stability.[10]
Applicability and Considerations
5-phenyl-1,2,4-triazine has a moderate molecular weight and may be suitable for GC analysis. However, key considerations include:
-
Thermal Stability: The compound must not degrade at the high temperatures of the GC inlet (typically >250 °C). If degradation occurs, lower inlet temperatures or derivatization to a more stable form may be necessary.[7]
-
Volatility: The compound must be sufficiently volatile to be carried through the column by the carrier gas.
-
Column Choice: A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., TG-5SilMS), is generally suitable for this type of analysis.[12][13]
Troubleshooting Common HPLC Issues
Effective troubleshooting is key to maintaining data quality. The following table addresses common issues encountered during the analysis of 5-phenyl-1,2,4-triazine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with acidic silanols. 2. Column overload. | 1. Use a base-deactivated column. Add 0.1% formic acid or triethylamine to the mobile phase.[7][8] 2. Dilute the sample and reinject. |
| Peak Fronting | 1. Column overload. 2. Sample solvent is stronger than the mobile phase. | 1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase composition.[7] |
| Inconsistent Retention Times | 1. Inconsistent mobile phase preparation. 2. Insufficient column equilibration. 3. Column temperature fluctuations. | 1. Prepare mobile phase carefully and consistently; premix if possible. 2. Ensure the column is equilibrated for at least 10-15 column volumes. 3. Use a stable column oven.[7] |
| No Peak Detected | 1. Incorrect injection. 2. Compound degradation. 3. Incorrect detection wavelength. | 1. Check autosampler for bubbles and correct vial position. 2. Check sample stability; prepare fresh samples.[5] 3. Use a DAD to check the full UV spectrum and confirm λmax. |
References
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- Morales, R. E., et al. (2021). Quantitative Analysis of Triazine-Based H2S Scavengers via Raman Spectroscopy. Industrial & Engineering Chemistry Research, 60(44).
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Triazine Derivatives in Food Matrices.
- Muhammad, M., et al. (2016). Spectrofluorimetric Method for Quantification of Triazine Herbicides in Agricultural Matrices. Analytical Sciences, 32(3), 313-6.
- ACS Publications. (2021). Quantitative Analysis of Triazine-Based H2S Scavengers via Raman Spectroscopy.
- ResearchGate. (n.d.). Spectrofluorimetric Method for Quantification of Triazine Herbicides in Agricultural Matrices.
- OndaVia. (n.d.). Raman spectroscopy for MEA-triazine QA/QC testing.
- ResearchGate. (n.d.). Procedures commonly used to prepare water samples for triazine analysis.
- Benchchem. (n.d.). Stability Studies of 5-Phenyl-1,2,4-Triazine Compounds. Technical Support Center.
- Benchchem. (n.d.). A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC.
- ResearchGate. (n.d.). The Use of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II) in Natural Samples.
- Benchchem. (n.d.). Theoretical and Computational Approaches in the Study of 5-Phenyl-1,2,4-Triazine: A Technical Guide.
- PubMed. (n.d.). Chromatographic methods for analysis of triazine herbicides.
- Benchchem. (n.d.). 5-Phenyl-1,2,4-triazine in Medicinal Chemistry. Application Notes and Protocols.
- EPA. (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater.
- PubMed. (2007). The use of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine as a precolumn derivatizing reagent in HPLC determination for Fe(II) in natural samples. Analytical Sciences, 23(11), 1291-6.
- ResearchGate. (n.d.). Determination of hydroxy-s-triazines in water using HPLC or GC-MS.
- Journal of Chromatographic Science. (n.d.). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection.
- PubMed Central (PMC). (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.
- Benchchem. (n.d.). Purification of 5-phenyl-1,2,4-triazine by Flash Chromatography. Technical Support Center.
- Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Wastewater by GC/MS.
- Iraqi Journal of Science. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities.
- ResearchGate. (n.d.). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity.
- MDPI. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity.
- ACS Publications. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry.
- Trajan Scientific and Medical. (n.d.). GC columns by phase.
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Application Note: High-Recovery Solid-Phase Extraction of 5-Phenyl-1,2,4-triazin-3-amine from Aqueous Samples
Abstract
This application note presents a robust and selective protocol for the extraction and concentration of 5-Phenyl-1,2,4-triazin-3-amine from aqueous samples using mixed-mode solid-phase extraction (SPE). This compound is a key structural motif in medicinal chemistry, and its reliable quantification in aqueous matrices is crucial for pharmacokinetics, environmental monitoring, and drug development studies.[1] The protocol leverages the dual retention capabilities of a mixed-mode cation exchange sorbent to achieve high recovery and excellent sample cleanup, making it suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
Introduction
This compound possesses a unique amphiphilic chemical structure, characterized by a non-polar phenyl group and a polar, basic triazine-amine moiety.[2][4] This duality presents a challenge for selective extraction from complex aqueous matrices, which may contain a variety of interfering substances. Traditional reversed-phase SPE can suffer from breakthrough of the analyte or co-elution of interferences if the retention is not sufficiently specific.
To overcome these limitations, this protocol employs a mixed-mode solid-phase extraction strategy. Mixed-mode SPE sorbents offer two distinct retention mechanisms in a single cartridge, in this case, reversed-phase and strong cation exchange.[5] This dual functionality provides a highly selective and powerful tool for sample preparation.[6] The protocol is designed to first capture the analyte through both hydrophobic interactions and strong ionic bonds, allow for stringent washing steps to remove impurities, and then selectively elute the purified analyte by disrupting the ionic interaction.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective SPE method.[7]
| Property | Value / Characteristic | Rationale for SPE Protocol Design |
| Structure | Aromatic amine with a phenyl group and a 1,2,4-triazine ring.[4] | The phenyl group provides non-polar character for reversed-phase retention, while the amine group is basic and can be protonated for cation exchange. |
| Solubility | Low solubility in water; soluble in polar organic solvents like methanol.[8] | Sample pre-treatment may be required for high concentrations, but typical trace analysis is feasible. Elution will require an organic solvent. |
| Basicity (pKa) | The amine group is basic and can be protonated under acidic conditions.[9] Aromatic amines are typically weak bases.[10] | By adjusting the sample pH to be at least 2 units below the analyte's pKa, we can ensure it is positively charged, enabling strong retention on a cation exchanger.[5] Elution is achieved by raising the pH to neutralize the amine. |
SPE Method Development: The Rationale
The selection of a mixed-mode strong cation exchange (MCX) sorbent is the cornerstone of this protocol. These sorbents are typically based on a water-wettable polymer backbone (providing reversed-phase retention) functionalized with sulfonic acid groups (providing strong cation exchange).[5][6]
The core principle is a "catch-and-release" mechanism based on pH manipulation:
-
Load (Low pH): The aqueous sample is acidified. At a pH well below the analyte's pKa, the primary amine group of this compound is protonated (-NH3+), carrying a positive charge. This allows for a powerful ionic interaction with the negatively charged sulfonic acid groups on the sorbent, while the phenyl group interacts with the reversed-phase backbone.[5]
-
Wash (Low pH & Organic): With the analyte firmly bound by strong ion-exchange forces, the cartridge can be washed aggressively. An acidic aqueous wash removes polar interferences. A subsequent wash with an organic solvent (e.g., methanol) removes hydrophobic and neutral interferences without disrupting the ionic bond holding the analyte.
-
Elute (High pH): A basic elution solvent (e.g., ammonium hydroxide in methanol) is introduced. The high pH neutralizes the protonated amine group, breaking the ionic bond. The organic solvent component then disrupts the weaker reversed-phase interaction, allowing the now-neutral and purified analyte to be eluted.[5]
Experimental Workflow Diagram
Caption: Workflow for mixed-mode SPE of this compound.
Detailed Protocol
This protocol is optimized for a standard 3 mL, 60 mg mixed-mode strong cation exchange SPE cartridge. Volumes should be adjusted proportionally for different cartridge sizes.
Materials and Reagents
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange (MCX), 60 mg / 3 mL
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized or HPLC grade
-
Formic Acid (HCOOH): 88% or higher purity
-
Ammonium Hydroxide (NH₄OH): 28-30% solution
-
Sample: Aqueous sample containing this compound
-
SPE Vacuum Manifold
-
Collection Vials
Protocol Steps
| Step | Procedure | Purpose & Rationale |
| 1. Sample Pre-treatment | For each 10 mL of aqueous sample, add 100 µL of formic acid to adjust the pH to approximately 2-3. Vortex to mix. | Protonation: Ensures the analyte's amine group is positively charged for strong ionic retention on the MCX sorbent.[5] |
| 2. Sorbent Conditioning | Pass 3 mL of methanol through the MCX cartridge. Do not allow the sorbent to dry. | Activation: Wets the polymeric sorbent and activates the reversed-phase retention mechanism. |
| 3. Sorbent Equilibration | Pass 3 mL of acidified water (pH 2-3, prepared with formic acid) through the cartridge. Do not allow the sorbent to dry. | Preparation: Primes the cartridge with a solution similar to the sample load to maximize analyte retention. |
| 4. Sample Loading | Load the pre-treated sample onto the cartridge at a slow, steady flow rate of approximately 1-2 mL/min. | Analyte Retention: The analyte is retained by both reversed-phase (hydrophobic) and strong cation exchange (ionic) mechanisms. |
| 5. Wash 1 (Polar) | Pass 3 mL of acidified water (pH 2-3) through the cartridge. | Interference Removal: Removes polar, water-soluble impurities that are not retained by the sorbent. |
| 6. Wash 2 (Non-Polar) | Pass 3 mL of methanol through the cartridge. Dry the sorbent thoroughly under vacuum for 5 minutes. | Interference Removal: Removes non-polar or neutral interferences retained by the reversed-phase mechanism. The analyte remains bound due to the strong ionic interaction. |
| 7. Analyte Elution | Place a clean collection tube in the manifold. Elute the analyte by passing 2 x 2 mL of 5% ammonium hydroxide in methanol through the cartridge. | Analyte Release: The basic solution neutralizes the analyte's charge, disrupting the ionic bond. The organic solvent then elutes the analyte.[5] |
| 8. Post-Elution | Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in a suitable volume of mobile phase for your analytical method (e.g., 200 µL of 50:50 acetonitrile:water). | Concentration & Compatibility: Prepares the purified sample for injection into an HPLC or LC-MS system. |
Summary of Protocol Parameters
| Parameter | Volume / Setting |
| Sample Volume | 10 mL (scalable) |
| Conditioning Solvent | 3 mL Methanol |
| Equilibration Solvent | 3 mL Acidified Water (pH 2-3) |
| Loading Flow Rate | 1-2 mL/min |
| Wash 1 Solvent | 3 mL Acidified Water (pH 2-3) |
| Wash 2 Solvent | 3 mL Methanol |
| Elution Solvent | 4 mL (2 x 2 mL) of 5% NH₄OH in MeOH |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete protonation of analyte. 2. Sorbent dried out before loading. 3. Elution solvent is not basic enough. 4. Incomplete elution. | 1. Ensure sample pH is < 4 before loading. 2. Do not let the sorbent bed go dry after conditioning/equilibration.[11] 3. Prepare fresh elution solvent. Ensure the final concentration of NH₄OH is ~5%. 4. Try a second elution step or a stronger elution solvent (e.g., 5% NH₄OH in acetonitrile). |
| Poor Sample Cleanup (Interferences in Eluate) | 1. Wash steps are insufficient. 2. Loading flow rate is too high. | 1. Increase the volume of the methanol wash (Wash 2). 2. Reduce the sample loading flow rate to < 1 mL/min to ensure proper binding. |
| High Backpressure | 1. Particulate matter in the sample. 2. High viscosity of the sample. | 1. Centrifuge or filter the sample through a 0.45 µm filter before pre-treatment. 2. Dilute the sample with water before pH adjustment and loading. |
Conclusion
This application note provides a comprehensive, theory-backed protocol for the selective extraction of this compound from aqueous samples. By utilizing a mixed-mode SPE sorbent, this method achieves superior sample cleanup and high analyte recovery through orthogonal retention and wash steps. The detailed, step-by-step guide and troubleshooting section are intended to enable researchers, scientists, and drug development professionals to reliably isolate and concentrate this important compound for sensitive and accurate downstream analysis.
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National Center for Biotechnology Information. (2023). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. PMC. [Link]
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Stasdat, R., & Dünnbier, K. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization. Journal of Chromatography A, 810(1-2), 161-172. [Link]
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Biotage. (n.d.). Extraction of Triazine Herbicides from Aqueous Samples SPE Application Note. [Link]
- Ghaedi, M., & Farsani, M. R. (2014). Determination of aromatic amines in environmental water samples using solid-phase extraction modified with sodium dodecyl sulphate and micellar liquid chromatography. International Journal of Environmental Analytical Chemistry, 94(1), 88-100.
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Stasdat, R., & Dünnbier, K. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. Journal of Chromatography A, 810(1-2), 173-182. [Link]
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Mirzaei, M., & Pawliszyn, J. (2007). A critical review of solid phase microextraction for analysis of water samples. UWSpace. [Link]
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Saito, K., & Yamasaki, Y. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2309. [Link]
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Waters Corporation. (2020). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. [Link]
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Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]
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Biotage. (2023). When should I choose a mixed-mode SPE?[Link]
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Hawach Scientific. (2025). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?[Link]
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LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Phenyl-1H-1,2,4-triazol-5-amine-5-phenyl-1H-1,2,4-triazol-3-amine (1/1). PubChem. [Link]
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Application Notes and Protocols for Evaluating the Efficacy of 5-Phenyl-1,2,4-triazin-3-amine
Introduction: The Therapeutic Potential of 1,2,4-Triazine Derivatives
The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. These include roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][3] The therapeutic versatility of this class of compounds stems from the diverse substitutions possible on the triazine ring, allowing for fine-tuning of their pharmacological properties. Notably, many 1,2,4-triazine derivatives have demonstrated potent antitumor activities, often by inducing apoptosis and inhibiting key enzymes involved in cell proliferation, such as protein kinases.[1][4][5]
5-Phenyl-1,2,4-triazin-3-amine is a specific derivative that holds promise for further investigation as a potential therapeutic agent. A thorough evaluation of its efficacy in a cellular context is crucial to understanding its mechanism of action and potential for drug development. This guide provides a comprehensive set of cell-based assays to characterize the biological effects of this compound, with a focus on its potential anticancer properties. The protocols herein are designed to be robust and reproducible, providing researchers with the tools to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and potential inhibition of kinase signaling pathways.
I. Assessment of Cytotoxicity and Cell Viability
A primary step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[6][7][8]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[8] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay for Cell Viability
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Hypothetical IC50 Values
| Cell Line | This compound IC50 (µM) after 48h |
| A549 (Lung Carcinoma) | 15.2 |
| MCF-7 (Breast Adenocarcinoma) | 22.8 |
| HCT116 (Colon Carcinoma) | 12.5 |
| NIH/3T3 (Mouse Fibroblast) | > 100 |
II. Evaluation of Apoptosis Induction
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Several assays can be used to determine if this compound induces apoptosis.
A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[11][13] By using both Annexin V and PI, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[14]
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for Annexin V and Propidium Iodide staining.
Protocol: Annexin V-FITC/PI Staining
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound at the desired concentrations for a specific time. Include positive and negative controls.
-
Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Staining: Resuspend 1-5 x 10^5 cells in 500 µL of 1X Binding Buffer.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]
-
Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[14][15]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Use FITC signal detector for Annexin V-FITC (Ex = 488 nm; Em = 530 nm) and the phycoerythrin emission signal detector for PI.[15]
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
B. Caspase-Glo® 3/7 Assay
Principle: Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Caspase-3 and caspase-7 are key effector caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[16] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by caspase-3 and -7. This cleavage releases aminoluciferin, a substrate for luciferase, which in turn generates a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[16][17]
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells treated with this compound in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[17][18] Allow the reagent to equilibrate to room temperature.
-
Plate Equilibration: Remove the 96-well plate containing the treated cells from the incubator and let it equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[17]
-
Incubation: Mix the contents by shaking the plate at 300-500 rpm for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Presentation: Hypothetical Caspase-3/7 Activity
| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | - | 1,500 | 1.0 |
| This compound | 10 | 6,000 | 4.0 |
| This compound | 25 | 15,000 | 10.0 |
| Staurosporine (Positive Control) | 1 | 22,500 | 15.0 |
III. Cell Cycle Analysis
Anticancer compounds can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.[19][20][21]
Principle of Cell Cycle Analysis
PI is a fluorescent dye that binds stoichiometrically to DNA.[19] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[19] This allows for the differentiation of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[21]
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Treat cells with this compound for the desired duration.
-
Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.[22] Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[22]
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the PE channel.
Data Analysis: The DNA content histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
IV. Investigation of Potential Kinase Inhibition
Given that many 1,2,4-triazine derivatives are known to be kinase inhibitors, it is pertinent to investigate if this compound affects specific kinase signaling pathways.[1] Cell-based kinase assays provide a more physiologically relevant context for studying inhibitor activity compared to in vitro assays.[23][24]
Conceptual Framework for a Cell-Based Kinase Assay
A common approach is to measure the phosphorylation level of a downstream substrate of a specific kinase.[23][25] For example, if a particular kinase is hypothesized to be the target, its activity can be assessed by quantifying the phosphorylation of its known substrate in cells treated with this compound. A decrease in substrate phosphorylation would indicate inhibition of the kinase or an upstream component of the pathway.
Potential Kinase Signaling Pathway to Investigate
Caption: A generic kinase signaling pathway and a potential point of inhibition.
Protocol: Western Blotting for Phospho-Substrate Detection
Principle: Western blotting can be used to detect changes in the phosphorylation state of a specific protein. Cells are treated with the compound, lysed, and the proteins are separated by SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for the phosphorylated form of the target substrate and a separate antibody for the total amount of the substrate protein.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Akt Ser473).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt) to normalize for protein loading.
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of the phosphorylated protein to the total protein in treated cells compared to control cells indicates inhibition of the signaling pathway.
V. Conclusion and Future Directions
The assays outlined in this guide provide a robust framework for the initial evaluation of the biological efficacy of this compound. By systematically assessing its effects on cell viability, apoptosis, and the cell cycle, researchers can gain valuable insights into its potential as an anticancer agent. Positive results from these assays, particularly the induction of apoptosis and cell cycle arrest at clinically relevant concentrations, would warrant further investigation.
Future studies could involve identifying the specific molecular target(s) of this compound, potentially through broader kinase profiling screens or proteomics approaches. Elucidating the precise mechanism of action is a critical step in the preclinical development of any novel therapeutic compound. The methodologies described here serve as the foundation for these more in-depth mechanistic studies.
References
-
Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link][11]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link][25]
-
NIH. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link][20]
-
Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link][22]
-
iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link][15]
-
NIH. Cell Viability Assays - Assay Guidance Manual. [Link][10]
-
PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link][24]
-
Interchim. Kinase activity assays: exploring methods for assessing enzyme function. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link][26]
-
International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications. [Link][1]
-
ResearchGate. Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. [Link][2]
-
PubMed. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. [Link][4]
-
NIH. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. [Link][27]
-
MDPI. Recent Advances in the Biological Activity of s-Triazine Core Compounds. [Link][28]
-
NIH. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. [Link][29]
-
MDPI. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Link][9]
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NIH. Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. [Link][30]
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ResearchGate. Triazine derivatives with different anticancer activity mechanisms. [Link][5]
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NIH. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). [Link][31]
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Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link][32]
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ResearchGate. Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. [Link][33]
-
PubMed. Synthesis and Antihypertensive Activity of Novel 3-hydrazino-5-phenyl-1,2,4-triazines. [Link][34]
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GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link][35]
-
ResearchGate. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. [Link][3]
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Journal of Applied Pharmaceutical Science. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. [Link][36]
-
PubMed Central. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. [Link][37]
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Troubleshooting & Optimization
Troubleshooting poor peak shape in HPLC analysis of 1,2,4-triazines
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1,2,4-triazine compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape, ensuring the accuracy and reliability of your analytical data. The inherent basicity of the 1,2,4-triazine ring system presents unique challenges in reversed-phase chromatography, which this guide will address in detail.
Troubleshooting Guide: A Systematic Approach to Poor Peak Shape
Poor peak shape is a common indicator of underlying issues in your HPLC method or system.[1] This guide provides a systematic, question-driven approach to diagnosing and solving these problems. Start by identifying your specific peak shape issue (tailing, fronting, or splitting) and follow the logical workflow.
Caption: A systematic workflow for troubleshooting common HPLC peak shape problems.
FAQs: Peak Tailing in 1,2,4-Triazine Analysis
Peak tailing is the most prevalent issue when analyzing basic nitrogen-containing heterocycles like 1,2,4-triazines.[2] It manifests as an asymmetric peak where the latter half is broader than the front half, compromising resolution and accurate integration.[3][4]
Q1: Why are my 1,2,4-triazine peaks tailing on a standard C18 column?
A: The primary cause is secondary interactions between the basic nitrogen atoms in your triazine analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][4][5] In reversed-phase chromatography, the main retention mechanism should be hydrophobic interactions. However, at a typical mobile phase pH (>3), some silanol groups are deprotonated (Si-O⁻), creating active sites for strong ionic interactions with your protonated basic analyte. This secondary retention mechanism holds some analyte molecules longer than others, resulting in a "tail".[5][6]
Caption: Desired vs. undesired interactions on a C18 column for basic analytes.
Q2: How can I fix peak tailing by modifying my mobile phase?
A: Optimizing the mobile phase is often the first and most effective step.[7][8] The goal is to minimize the ionic interactions with silanol groups.
-
Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.5) using an acidic modifier like formic acid or trifluoroacetic acid (TFA), you can protonate the silanol groups (Si-OH).[2][4] This neutralizes their negative charge, preventing the strong ionic interaction with your protonated basic analyte and significantly improving peak shape.[4]
-
Add a Competing Base: For methods where a low pH is not desirable, adding a small amount of a competing base, like triethylamine (TEA), can be effective. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from your triazine analyte.[9] Note that additives like TEA are not compatible with mass spectrometry (MS).
Q3: When should I consider changing my HPLC column?
A: If mobile phase optimization does not resolve the tailing, or if you require MS compatibility where additives like TEA are not an option, changing the column is the next logical step.[10]
-
Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured to have fewer metal impurities and are "end-capped" after the C18 phase is bonded.[4][6] End-capping uses a small silane reagent (like trimethylsilane) to chemically bond with many of the remaining accessible silanol groups, making them inert and dramatically reducing tailing for basic compounds.[3][11]
-
Consider a Polar-Embedded Phase: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 alkyl chain. This polar group helps to shield the analyte from residual silanols and can provide alternative selectivity.[12]
| Column Type | Primary Mechanism | Suitability for 1,2,4-Triazines | Key Advantage |
| Traditional C18 (Type A Silica) | Hydrophobic Interaction | Poor | Prone to severe peak tailing due to high silanol activity. |
| End-Capped C18 (Type B Silica) | Hydrophobic Interaction | Excellent | Minimizes secondary silanol interactions, leading to symmetrical peaks.[2][3] |
| Polar-Embedded Phase | Mixed-Mode (Hydrophobic & Polar) | Very Good | Offers alternative selectivity and good peak shape for basic compounds.[12] |
| Porous Graphitic Carbon (PGC) | Adsorption & Charge-Induced Dipole | Good | Highly stable at extreme pH and temperature, but may have different selectivity.[13] |
FAQs: Peak Fronting and Splitting
While less common than tailing for 1,2,4-triazines, fronting and splitting are also critical issues that indicate a problem with the method.
Q4: My peaks are fronting (wider at the start). What is the cause?
A: Peak fronting is often caused by two main issues: column overload or sample solvent mismatch.[3]
-
Column Overload: You have injected too much sample mass onto the column. The stationary phase becomes saturated, and excess analyte molecules travel through the column unretained, eluting earlier and causing the peak to front.[3]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[14]
-
-
Sample Solvent Mismatch: The solvent used to dissolve your sample is significantly stronger (more organic) than your mobile phase.[15][16] When injected, this strong solvent band carries the analyte down the column too quickly, distorting the peak.[17]
Q5: What causes my peaks to split into two or have a shoulder?
A: Peak splitting can be a frustrating issue, often pointing to a physical problem in the system or a severe incompatibility.[3]
-
Partially Blocked Frit or Column Void: If all peaks in the chromatogram are split, the issue is likely a physical obstruction at the head of the column.[3] A partially blocked inlet frit or a void (a channel that has formed in the packing material) can cause the sample band to be split as it enters the column.
-
Solution: Try back-flushing the column (reversing the flow direction) at a low flow rate to dislodge any particulates from the frit. If this fails, the column likely needs to be replaced.[5]
-
-
Sample Solvent Incompatibility: A severe mismatch between the sample solvent and the mobile phase can cause the sample to precipitate on the column, leading to a split peak.[3]
-
Solution: Ensure your sample is fully soluble in the mobile phase. Re-dissolve the sample in a solvent that matches the mobile phase composition as closely as possible.[3]
-
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Tailing Reduction
This protocol describes the preparation of a mobile phase at pH 3.0 to minimize silanol interactions with basic analytes like 1,2,4-triazines.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (≥98% purity)
-
0.45 µm solvent filtration apparatus
-
Calibrated pH meter
Procedure:
-
Prepare Aqueous Phase: Measure 900 mL of HPLC-grade water into a clean 1 L glass media bottle.
-
Adjust pH: While stirring the water, slowly add formic acid dropwise. Monitor the pH using a calibrated pH meter. Continue adding acid until the pH is stable at 3.0 ± 0.05.
-
Add Organic Modifier: Add 100 mL of HPLC-grade acetonitrile to the pH-adjusted aqueous phase to create a 90:10 Water:ACN mixture. (Note: Adjust ratio as needed for your specific method).
-
Degas Mobile Phase: Sonicate the final mobile phase mixture for 10-15 minutes or use vacuum filtration to remove dissolved gases, which can cause baseline noise and pump issues.[7]
-
Equilibrate System: Purge the HPLC system with the newly prepared mobile phase. Equilibrate the column for at least 15-20 minutes, or until a stable baseline is achieved, before injecting any samples.[2]
References
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- ACD/Labs. (2022, October 6).
- Chrom Tech, Inc. (2025, October 28).
- Element Lab Solutions. Peak Tailing in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- PubMed. (2006, June 30).
- alwsci. (2023, May 6).
- BenchChem. improving peak shape and resolution for triazine compounds in HPLC.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- PerkinElmer.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
- Shimadzu. Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
- Phenomenex. LC Technical Tip - The Role of End-Capping in RP.
- Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC.
- Shimadzu. Effects of Sample Solvents on Peak Shape.
- LCGC. (2018, April 9).
- LCGC International. (2013, November 1).
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- The Pharma Guide. (2025, July 25).
- PubMed. (2015, October). Chromatographic methods for analysis of triazine herbicides.
- Phenomenex. (2025, June 6).
- alwsci. (2024, May 10).
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- YouTube. (2022, December 26). What is the effect of free Silanols in RPLC & how to reduce it?.
- YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Thermo Fisher Scientific. Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column.
- YouTube. (2023, May 18). Important Notices for Daily Use of HPLC: 2.
- LabVeda. (2021, May 2). Poor HPLC Peak Shapes: Troubleshooting.
- Thermo Fisher Scientific.
- ResearchGate. (2025, August 7).
- SelectScience. Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column.
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- Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- National Institutes of Health (NIH). (2020, May 26).
- Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection.
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Technical Support Center: Overcoming Solubility Challenges in NMR Analysis of Triazine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet significant hurdle in the characterization of triazine-based compounds: poor solubility in standard NMR solvents. The inherent structural properties of the triazine ring often lead to strong intermolecular interactions, making high-quality NMR data acquisition a challenge. This document is designed to walk you through a logical progression of techniques, from simple solvent swaps to more advanced methods, to help you acquire the high-quality spectra necessary for your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My triazine compound is insoluble in CDCl₃. What is my first step?
A1: Initial Solvent Screening
The low polarity of chloroform-d (CDCl₃) often makes it a poor choice for triazine compounds, which are typically polar and capable of forming strong intermolecular interactions like hydrogen bonds and π-π stacking.[1] Your first step should be to move to a more polar aprotic solvent.
Recommended First-Line Solvent:
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the most common and effective starting point. Its high polarity and ability to act as a hydrogen bond acceptor can effectively disrupt the intermolecular forces that cause triazine compounds to aggregate.[1][2]
Protocol 1: Basic Solubility Test
-
Weigh approximately 5-10 mg of your triazine compound for a ¹H NMR (or 20-50 mg for ¹³C NMR) into a small vial.[3][4]
-
Vortex the vial vigorously for 30-60 seconds.
-
Visually inspect for undissolved solid. If the solution is clear, it is ready for transfer to an NMR tube.
-
If solid particles remain, gently warm the vial (e.g., with a heat gun or in a warm water bath) up to ~50 °C and vortex again. Some compounds require thermal energy to overcome the initial energy barrier to dissolution.
-
If the solution is clear after warming, it can be used. If it precipitates upon cooling, this indicates that a Variable Temperature (VT) NMR experiment at an elevated temperature may be necessary (see Q3).
-
If undissolved material is present even after warming, the solution must be filtered to prevent poor shimming and broad spectral lines.[5] Use a Pasteur pipette with a small plug of glass wool to filter the solution directly into the NMR tube.
Q2: My compound is still poorly soluble or insoluble in DMSO-d₆. What are my next solvent options?
A2: Advanced and Acidic Solvent Systems
If DMSO-d₆ fails, the insolubility is likely due to extremely strong intermolecular forces. In such cases, more aggressive solvent systems are required to disrupt these interactions.
The Causality Behind Acidic Solvents: Many triazine derivatives possess basic nitrogen atoms within the heterocyclic ring.[6] Strong acidic solvents can protonate these sites. This protonation introduces positive charges, leading to electrostatic repulsion between molecules. This repulsion effectively breaks apart the π-π stacking and hydrogen bonding networks that cause insolubility, allowing the solvent to solvate individual molecules.[1]
Recommended Second-Line Solvents:
-
Trifluoroacetic Acid-d (TFA-d): This is a strong acid that is highly effective at solubilizing basic organic compounds.[7] It is often used as a co-solvent.
-
Methanesulfonic Acid-d (MSA-d): A stronger acid than TFA-d, reserved for the most intractable compounds.
Workflow 1: Using an Acidic Co-Solvent
-
Prepare a stock solution of your primary deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small percentage of TFA-d. A 5-10% (v/v) mixture is a good starting point.[1]
-
Attempt to dissolve your compound in this mixture following Protocol 1.
-
Caution: TFA is highly corrosive and can cause sample degradation, especially at elevated temperatures.[1][7] Always run a quick ¹H NMR at room temperature first to check for sample stability before considering heating. The TFA-d signal itself will appear as a very broad peak far downfield, typically >10 ppm, which usually does not interfere with the analyte signals.[8]
The table below summarizes the properties of recommended solvents for challenging triazine compounds.
| Solvent | Formula | Typical ¹H Residual Peak (ppm) | ¹³C Signal (ppm) | Boiling Point (°C) | Key Characteristics & Use Case |
| Chloroform-d | CDCl₃ | 7.26 (s) | 77.16 (t) | 61 | Starting point for non-polar triazines. Often insufficient for polar derivatives. |
| DMSO-d₆ | (CD₃)₂SO | 2.50 (p) | 39.52 (septet) | 189 | First choice for most triazines. Excellent for polar and H-bonding compounds. |
| Methanol-d₄ | CD₃OD | 3.31 (p), 4.87 (s, H₂O) | 49.0 (septet) | 65 | Good for highly polar compounds. Exchangeable protons (-NH, -OH) may be broadened or exchanged. |
| Pyridine-d₅ | C₅D₅N | 8.74, 7.58, 7.22 | 150.35, 135.91, 123.87 | 115 | A basic solvent that can sometimes improve solubility where others fail. |
| TFA-d | CF₃COOD | ~11.5 (broad s) | ~164 (q), ~117 (q) | 72 | Strong acidic solvent. Used pure or as a co-solvent to protonate and dissolve basic triazines.[1][7] |
Data compiled from multiple sources.[9] Chemical shifts can vary slightly based on temperature, concentration, and sample matrix.
Q3: My compound dissolves with heating but crashes out at room temperature. What should I do?
A3: Utilize Variable Temperature (VT) NMR
This behavior is a classic indication that your compound's solubility is highly temperature-dependent. The solution is to acquire the NMR spectrum at an elevated temperature where the compound remains fully dissolved.[10][11]
The Causality Behind VT NMR: Increasing the temperature provides thermal energy (kT) to the system. This energy helps overcome the enthalpic penalty of breaking up the strong solute-solute interactions (like π-stacking) and promotes the dissolution process, shifting the equilibrium towards the dissolved state. For many compounds, solubility increases significantly with temperature.[12][13]
Protocol 2: Variable Temperature (VT) NMR Experiment
-
Prepare the Sample: Prepare a sample in a suitable high-boiling point solvent (e.g., DMSO-d₆, Toluene-d₈) as described in Protocol 1. Use a proper NMR tube rated for VT work (e.g., Pyrex®, Class A glass) to avoid tube fracture at high temperatures.[14]
-
Select an Initial Temperature: Start with a temperature at which you observed full dissolution in your vial, for example, 50 °C. Ensure this is well below the solvent's boiling point.[15]
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Use the spectrometer's temperature control unit to gradually increase the probe temperature to your target. Allow at least 10-15 minutes for the temperature to equilibrate inside the probe before starting any experiments.[14]
-
-
Shimming and Acquisition: Once the temperature is stable, re-shim the sample as temperature changes will affect field homogeneity. Acquire your ¹H spectrum.
-
Troubleshooting Broad Peaks: If you still observe broad peaks at elevated temperatures, this could be due to dynamic processes like rotamer exchange, which are common in substituted triazines.[16][17] Further increasing the temperature might help sharpen these peaks by moving the exchange into the fast-exchange regime on the NMR timescale.[10][18]
Q4: I've tried everything and my compound is completely insoluble. Is NMR analysis impossible?
A4: The Ultimate Solution: Solid-State NMR (ssNMR)
For completely intractable materials like covalent triazine frameworks (CTFs) or other cross-linked polymers, which are designed to be insoluble, solution-state NMR is not feasible.[19][20] In this case, Solid-State NMR (ssNMR) is the definitive technique for structural characterization.
The Power of ssNMR: Unlike solution-state NMR, which averages out anisotropic interactions through molecular tumbling, ssNMR measures these interactions directly in the solid phase. Techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are used to enhance signal and remove line-broadening effects, providing high-resolution spectra of the solid material.[21][22]
When to use ssNMR:
-
Covalent Organic Frameworks (COFs) and CTFs: These materials are inherently insoluble. ssNMR is essential for confirming the formation of covalent bonds (e.g., imine or triazine linkages) and probing the local environment of atoms within the framework.[19]
-
Cross-linked Polymers: When your triazine is a monomer that has been polymerized into an insoluble network.
-
Highly Crystalline, Insoluble Small Molecules: For compounds with extremely high lattice energy that cannot be overcome by any solvent system.
Acquiring ssNMR data requires specialized instrumentation and expertise. It is typically performed at dedicated analytical facilities or in collaboration with research groups specializing in solid-state NMR. The resulting ¹³C and ¹⁵N CP-MAS spectra can provide definitive structural proof when all solution-based methods have been exhausted.[20][21]
References
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Structural characterization of triazines. (n.d.). Retrieved January 15, 2026, from [Link]
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Sample Preparation | Faculty of Mathematical & Physical Sciences. (n.d.). University College London. Retrieved January 15, 2026, from [Link]
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Variable Temperature NMR Experiments. (n.d.). University of Oxford. Retrieved January 15, 2026, from [Link]
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NMR Sample Preparation. (n.d.). Queen's University. Retrieved January 15, 2026, from [Link]
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NMR sample preparation. (n.d.). Université de Montréal. Retrieved January 15, 2026, from [Link]
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NMR Sample Preparation. (n.d.). Bruker. Retrieved January 15, 2026, from [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Iowa State University. Retrieved January 15, 2026, from [Link]
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Xing, M. (2023, April 10). Variable Temperature NMR [Video]. YouTube. Retrieved January 15, 2026, from [Link]
-
Ueda, K., et al. (2021). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics. Retrieved January 15, 2026, from [Link]
-
Variable Temperature to Improve NMR Resolution. (2014, March 6). University of Ottawa NMR Facility Blog. Retrieved January 15, 2026, from [Link]
-
Harris, R. K., et al. (2003). Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. Magnetic Resonance in Chemistry. Retrieved January 15, 2026, from [Link]
-
Trifluoroacetic Acid-d. (n.d.). ARMAR Isotopes. Retrieved January 15, 2026, from [Link]
-
Chemical Exchange Agents to Simplify NMR Spectra. (2014, March 11). University of Ottawa NMR Facility Blog. Retrieved January 15, 2026, from [Link]
-
Witanowski, M., Sicinska, W., & Webb, G. A. (1992). Solvent Effects on Nitrogen NMR Shieldings of 1,2,4-Triazine. Journal of Magnetic Resonance. Retrieved January 15, 2026, from [Link]
-
NMR studies of exchange between triazine rotamers. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Wirnhier, E., et al. (2007). Ab initio calculation of solid-state NMR spectra for different triazine and heptazine based structure proposals of g-C3N4. Physical Chemistry Chemical Physics. Retrieved January 15, 2026, from [Link]
-
Deuterated Solvents. (2021, February 23). Nanalysis. Retrieved January 15, 2026, from [Link]
-
Ziegler, C., et al. (2021). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Molecules. Retrieved January 15, 2026, from [Link]
-
Katekomol, P., et al. (2010). Covalent Triazine Frameworks Prepared from 1,3,5-Tricyanobenzene. Chemistry of Materials. Retrieved January 15, 2026, from [Link]
-
Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry. Retrieved January 15, 2026, from [Link]
-
Al-Masoudi, W. A., et al. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules. Retrieved January 15, 2026, from [Link]
-
Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. Retrieved January 15, 2026, from [Link]
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Pandian, S., et al. (2023). High-field and fast-spinning 1H MAS NMR spectroscopy for the characterization of two-dimensional covalent organic frameworks. Physical Chemistry Chemical Physics. Retrieved January 15, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved January 15, 2026, from [Link]
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The effect of solvent type on recoveries of triazines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthetic approaches to obtain substituted triazines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Optimizing reaction conditions for the synthesis of 1,3,5-triazines
Welcome to the technical support center for the synthesis of 1,3,5-triazine derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who are actively working with this versatile heterocyclic scaffold. The 1,3,5-triazine core is a privileged structure in drug discovery and materials science, finding applications as everything from anticancer agents to organic light-emitting diodes (OLEDs).[1][2][3]
However, the synthesis of these compounds is not without its challenges. This document provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the robust characterization of your target molecules. The guidance herein is structured to address specific, practical issues encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Core Synthetic Strategies: An Overview
The construction of the 1,3,5-triazine ring is typically achieved through one of three primary pathways. Understanding the fundamentals of each is critical for effective troubleshooting.
-
Cyclotrimerization of Nitriles: This is a direct method for forming symmetrically substituted triazines. While conceptually simple, it often requires harsh reaction conditions (high temperatures and pressures) to proceed, which can limit substrate scope.[1] The use of Lewis acid catalysts or microwave irradiation can significantly improve yields and shorten reaction times.[1]
-
Condensation Reactions Involving Amidines: Amidines are versatile precursors that can react with various one-carbon synthons to form the triazine ring. Classic examples include the Pinner synthesis, which uses phosgene.[4][5] More modern, copper-catalyzed methods involve the aerobic coupling of amidines with alcohols or DMF, offering a broader substrate scope and milder conditions.[6][7]
-
Sequential Nucleophilic Substitution of Cyanuric Chloride: Perhaps the most common and versatile method, this approach starts with the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms can be displaced sequentially by a wide range of nucleophiles (amines, alcohols, thiols), allowing for the precise construction of unsymmetrical triazines.[8][9] The key to this method is rigorous temperature control, as the reactivity of the ring decreases with each substitution.[10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format, providing both a diagnosis and a validated solution.
Issue 1: Low or No Product Yield
Question: My cyclotrimerization of an aromatic nitrile is giving a very low yield, or it's not working at all. What are the critical parameters to investigate?
Answer: This is a frequent challenge, as nitrile cyclotrimerization is often thermodynamically demanding. The causality behind low yields can usually be traced to three factors: reaction conditions, catalysis, and substrate electronics/sterics.
-
Causality (Why it happens): The reaction requires overcoming a significant activation energy to bring three nitrile molecules together. Without sufficient energy input or catalytic assistance, the reaction stalls. Furthermore, sterically hindered nitriles (e.g., those with ortho-substituents) struggle to arrange into the necessary geometry for cyclization, drastically reducing yields.[1]
-
Solution Pathway:
-
Increase Energy Input: If you are using conventional heating, ensure the temperature is high enough (often >160-200 °C).[1] A more effective approach is to switch to microwave irradiation, which provides rapid, uniform heating and can dramatically reduce reaction times from hours to minutes and increase yields.[1][11]
-
Introduce a Catalyst: Lewis acids are highly effective at activating the nitrile group towards cyclization. Yttrium triflate (Y(TfO)₃) and silica-supported Lewis acids are excellent choices that can enable the reaction to proceed under milder, often solvent-free, conditions.[1]
-
Assess Substrate Viability: For nitriles with significant steric bulk near the cyano group, you may be facing an inherent limitation of this synthetic route. If optimization fails, consider an alternative synthesis, such as one starting from the corresponding amidine.
-
Question: I am struggling to replace the third chlorine atom on the triazine ring using an amine nucleophile, even at elevated temperatures. How can I drive this final substitution to completion?
Answer: This is the classic challenge of the cyanuric chloride substitution method. The reactivity of the C-Cl bonds decreases significantly after each substitution.
-
Causality (Why it happens): The first two nucleophiles are electron-donating groups (e.g., amines). They enrich the triazine ring with electron density, making it less electrophilic and therefore less susceptible to a third nucleophilic attack. This deactivation makes the final substitution sluggish.[10]
-
Solution Pathway:
-
Increase Reaction Temperature: The third substitution often requires forcing conditions. Ensure you are using a high-boiling point solvent (e.g., DMF, toluene, or dioxane) and heating to reflux.[12]
-
Employ Microwave Assistance: Microwave irradiation is exceptionally effective for driving the third substitution, often accomplishing in minutes what takes many hours with conventional heating, and frequently leading to cleaner reactions and higher yields.[1][13]
-
Use a Stronger, Non-Nucleophilic Base: A robust base like N,N-Diisopropylethylamine (DIPEA) or sodium carbonate is needed to effectively scavenge the HCl produced.[10][13]
-
Consider Catalysis: For particularly challenging substitutions, an Ullmann-type copper-catalyzed approach can be effective. Using a catalyst like Cu(I) supported on a resin can significantly shorten reaction times.[8]
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields.
Issue 2: Side Product Formation & Purification Challenges
Question: My reaction of cyanuric chloride with an amine is producing an inseparable mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity?
Answer: This is a classic problem of kinetic control. Achieving high selectivity for a single species requires strict management of reaction stoichiometry and, most importantly, temperature.
-
Causality (Why it happens): As established, the chlorine atoms have different reactivities. If the temperature is too high during the first substitution, the reaction will have enough energy to overcome the higher activation barrier for the second substitution, leading to a mixture. Likewise, adding all the nucleophile at once prevents stoichiometric control.
-
Solution Pathway:
-
Strict Temperature Control: This is the most critical parameter. A well-controlled protocol is essential.
-
Slow, Stepwise Addition: Add the nucleophile for each step slowly and portion-wise to maintain stoichiometric control and manage any exotherms.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material before warming the reaction for the next step.
-
Table 1: Recommended Temperature Profile for Stepwise Substitution
| Substitution Step | Nucleophile Added | Recommended Temperature | Rationale |
| First Chlorine | 1 equivalent | 0 °C to 5 °C | The first chlorine is highly reactive; low temperature prevents over-reaction to the di-substituted product.[9][13] |
| Second Chlorine | 1 equivalent | Room Temperature (~20-25 °C) | A moderate increase in energy is needed to displace the second, less reactive chlorine.[10][14] |
| Third Chlorine | 1+ equivalent | Elevated Temperature (Reflux) | Significant energy input is required to overcome the deactivation of the ring by the first two substituents.[10][12] |
Question: My final triazine product is proving very difficult to purify by column chromatography and recrystallization. What are some common purification challenges?
Answer: 1,3,5-Triazines, especially those with multiple amino groups or aromatic systems, can be challenging to purify due to their high polarity, low solubility, and strong intermolecular interactions.
-
Causality (Why it happens): The nitrogen atoms in the triazine ring are effective hydrogen bond acceptors. Substituents with N-H or O-H groups can form extensive intermolecular hydrogen bonding networks. Additionally, the flat, aromatic nature of the triazine core promotes π-stacking. These interactions lead to aggregation, low solubility, and streaking on silica gel columns.[15]
-
Solution Pathway:
-
Chromatography Additives: If using silica gel chromatography, try adding a small amount (0.5-1%) of a polar, basic modifier like triethylamine or ammonia to the eluent. This deactivates the acidic silanol groups on the silica surface, reducing streaking and improving peak shape.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient.
-
Recrystallization Solvent Screening: Finding a suitable recrystallization solvent is often trial and error. Screen a wide range of solvents of varying polarities. A good starting point is a high-boiling polar solvent like DMF, DMSO, or n-butanol, from which the product might precipitate upon cooling or addition of an anti-solvent like water or hexanes.
-
Trituration: If recrystallization fails, trituration can be effective. This involves stirring the crude solid as a slurry in a solvent in which the desired product is insoluble but the impurities are soluble.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the most sustainable or "green" methods for synthesizing 1,3,5-triazines?
Modern synthetic chemistry emphasizes sustainability. For triazine synthesis, several green strategies have been developed:
-
Microwave-Assisted, Solvent-Free Reactions: The cyclotrimerization of nitriles can often be performed without any solvent under microwave irradiation, which is highly energy-efficient and minimizes waste.[1]
-
Sonochemistry in Aqueous Media: Ultrasound-assisted synthesis has been shown to be highly effective, especially for substitutions on cyanuric chloride. These reactions can often be run in water, drastically reducing the need for organic solvents.[13][16]
-
One-Pot Procedures: Combining multiple synthetic steps into a single operation (a "one-pot" reaction) reduces waste from intermediate workups and purifications and is considered more economical and environmentally benign.[8][17][18]
FAQ 2: How do I choose the right catalyst for my synthesis?
Catalyst selection depends entirely on the chosen synthetic route:
-
Nitrile Cyclotrimerization: Lewis acids are the catalysts of choice. Yttrium and other rare-earth triflates are highly effective.[1] For a more heterogeneous and recyclable system, consider silica-supported Lewis acids.
-
Amidine-Based Syntheses: Copper catalysis is predominant. Copper(II) acetate (Cu(OAc)₂) is effective for the coupling of amidines and alcohols,[6][19] while Copper(I) iodide (CuI) is used for coupling with DMF.[7]
-
Nucleophilic Substitution: While often uncatalyzed, the final, difficult substitution can be accelerated using a supported Cu(I) catalyst in an Ullmann-type reaction.[8]
FAQ 3: What are the standard characterization techniques for confirming the structure of a new 1,3,5-triazine?
A combination of spectroscopic techniques is required for unambiguous structure confirmation.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary tool for determining the overall structure, symmetry, and connectivity. Be aware that spectra can sometimes be complicated by the presence of rotamers (due to restricted rotation around C-N bonds) or tautomers.[15]
-
Mass Spectrometry (MS): Essential for confirming the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.[20][21]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the characteristic C=N stretches of the triazine ring (typically around 1500-1600 cm⁻¹).[20]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the proposed structure.[22]
-
X-Ray Crystallography: Provides absolute, unambiguous proof of structure and stereochemistry, though it requires obtaining high-quality single crystals.[1]
Key Experimental Protocols
Protocol 1: Stepwise Synthesis of a Trisubstituted Triazine from Cyanuric Chloride
This protocol outlines the synthesis of N²,N⁴-diethyl-N⁶-phenyl-1,3,5-triazine-2,4,6-triamine as a representative example.
-
First Substitution (N²-phenyl):
-
Dissolve cyanuric chloride (1.0 eq) in tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve aniline (1.0 eq) and DIPEA (1.1 eq) in THF.
-
Add the aniline solution dropwise to the cyanuric chloride solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0-5 °C for 2 hours. Monitor by TLC until the cyanuric chloride is consumed. The intermediate, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, is used directly in the next step.
-
-
Second Substitution (N⁴-ethyl):
-
To the reaction mixture from step 1, add a solution of ethylamine (1.0 eq) and DIPEA (1.1 eq) in THF dropwise at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-6 hours at room temperature, monitoring by TLC for the disappearance of the dichlorinated intermediate.
-
-
Third Substitution (N⁶-ethyl):
-
Heat the reaction mixture to reflux (approx. 66 °C for THF).
-
Add a second equivalent of ethylamine (1.1 eq) and DIPEA (1.2 eq).
-
Maintain the reflux for 12-24 hours, or until TLC analysis indicates the completion of the reaction.
-
Cool the reaction, filter off the DIPEA-HCl salt, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization.
-
Synthesis and Purification Workflow
Caption: Workflow for trisubstituted triazine synthesis.
Protocol 2: Copper-Catalyzed Synthesis from Amidine and Alcohol
This protocol is adapted from a reported procedure for synthesizing 2,4,6-triphenyl-1,3,5-triazine.[6][19]
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add benzamidine hydrochloride (20 mmol), benzyl alcohol (13 mmol), Cu(OAc)₂·H₂O (2 mmol, 10 mol%), and sodium carbonate (20 mmol).
-
Add toluene (30 mL) as the solvent.
-
-
Reaction Execution:
-
Equip the flask with a reflux condenser and heat the mixture to 110 °C with vigorous stirring. The reaction is run open to the air, which serves as the oxidant.
-
Maintain the temperature and stirring for 12 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
After cooling to room temperature, extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system.
-
References
-
Mata, J. A., et al. (2012). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. RSC Advances. [Link]
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Wikipedia. (n.d.). 1,3,5-Triazine. Wikipedia. [Link]
-
Li, F., et al. (2015). Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Organic & Biomolecular Chemistry. [Link]
-
Kumari, S., & Singh, A. (2022). Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Mini-Reviews in Organic Chemistry. [Link]
-
Wang, C., et al. (2015). Synthesis of 1,2-dihydro-1,3,5-triazine derivatives via Cu(ii)-catalyzed C(sp3)–H activation of N,N-dimethylethanolamine with amidines. Chemical Communications. [Link]
-
Kumawat, J., et al. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. [Link]
-
Kratochvíl, B., et al. (2018). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules. [Link]
- Google Patents. (2015).
-
Herrera, A., et al. (2014). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry. [Link]
-
Szałach, K., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences. [Link]
-
He, Z., et al. (2007). Synthesis and Characterization of Aromatic Poly(1,3,5-triazine−ether)s for Electroluminescent Devices. Macromolecules. [Link]
-
Wang, W., et al. (2018). A Novel Straightforward Synthesis of 2,4-Disubstituted-1,3,5-triazines via Aerobic Copper-Catalyzed Cyclization of Amidines with DMF. Organic Letters. [Link]
-
Semantic Scholar. (2014). One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. Semantic Scholar. [Link]
-
ResearchGate. (2020). Synthesis of 1,3,5‐triazines via direct oxidative amination. ResearchGate. [Link]
-
Bentham Science. (2022). Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Bentham Science. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]
-
OUCI. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. OUCI. [Link]
-
ResearchGate. (2018). Methods for the synthesis of 1,3,5-triazine derivatives. ResearchGate. [Link]
-
El-Faham, A., et al. (2018). 1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity. ChemMedChem. [Link]
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Science of Synthesis. (n.d.). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Thieme. [Link]
-
Merck Index. (n.d.). Pinner Triazine Synthesis. Merck Index. [Link]
-
Canfarotta, F., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules. [Link]
-
Al-Masoudi, N. A., et al. (2015). Synthesis and Characterization of New 1,3,5-Triazine Derivatives Based on Benzene Ring. Journal of Applicable Chemistry. [Link]
-
Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Cidade, M. J., et al. (2001). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]
-
Kumar, D., et al. (2018). Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. ChemMedChem. [Link]
-
Desai, K. R., et al. (2012). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. [Link]
-
Szałach, K., et al. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports. [Link]
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Technical Support Center: Microwave-Assisted Synthesis of Triazine Derivatives
Welcome to the technical support center for the microwave-assisted synthesis of triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during their experiments. Triazine derivatives are a critical class of nitrogen-containing heterocycles, forming the backbone of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1] Microwave-assisted organic synthesis (MAOS) has become a powerful tool for preparing these molecules, offering significant advantages such as drastically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve successful outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the microwave-assisted synthesis of triazine derivatives.
Q1: Why is microwave synthesis preferred over conventional heating for triazine derivatives?
Microwave synthesis offers several key advantages that make it a superior choice for preparing triazine derivatives:[1][2]
-
Rapid Reaction Times: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can reduce reaction times from hours or even days to mere minutes.[2][4]
-
Higher Yields: The precise and rapid heating minimizes the formation of unwanted byproducts, often resulting in higher yields of the desired triazine product.[1][2][5]
-
Increased Purity: By reducing side reactions, the purity of the final product is often enhanced, simplifying purification processes.[3][5]
-
Energy Efficiency: The targeted heating and shorter reaction times contribute to lower energy consumption, aligning with the principles of green chemistry.[2][3]
-
Facilitation of Difficult Reactions: Some reactions that are sluggish or do not proceed under conventional heating can be successfully carried out using microwave energy.[2]
Q2: What are the most critical parameters to control in a microwave-assisted triazine synthesis?
Several parameters are crucial for the success of a microwave-assisted synthesis of triazine derivatives:
-
Temperature: Precise temperature control is vital. Overheating can lead to decomposition of reactants or products, while insufficient temperature will result in low conversion.
-
Reaction Time: While microwave reactions are fast, optimizing the reaction time is necessary to ensure complete conversion without promoting side reactions.
-
Solvent Choice: The solvent's dielectric properties determine its ability to absorb microwave energy. Polar solvents are generally more efficient at heating. However, solvent-free conditions can also be highly effective and offer a greener alternative.[6]
-
Reactant Concentration: The concentration of reactants can influence the reaction rate and the formation of byproducts.
-
Microwave Power: The applied microwave power affects the rate of heating. It's often best to use power control in conjunction with temperature monitoring for precise reaction management.
Q3: Can I use a domestic microwave for these syntheses?
It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are specifically designed with safety features and precise control over reaction parameters such as temperature, pressure, and power. Domestic microwaves lack these essential features, creating a significant safety hazard and offering no reliable control over the reaction conditions.
Q4: What are the common starting materials for synthesizing 1,3,5-triazine derivatives?
Traditionally, trisubstituted 1,3,5-triazine derivatives are synthesized through nucleophilic substitution reactions of cyanuric chloride.[7] Other common methods involve the cyclotrimerization of nitriles or reactions of substituted biguanides with anhydrides, acid chlorides, or carboxylates.[6][7]
II. Troubleshooting Guide
This section provides a detailed guide to troubleshoot specific issues you may encounter during the microwave-assisted synthesis of triazine derivatives.
Issue 1: Low or No Product Yield
A low yield of the desired triazine derivative is a common challenge. The following steps can help identify and resolve the underlying cause.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Temperature | The reaction may not have reached the necessary activation energy, or excessive heat may be causing decomposition. | 1. Verify Temperature: Ensure the internal temperature probe is correctly calibrated and positioned. 2. Optimize Temperature: Systematically vary the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal point. 3. Ramp Time: Adjust the initial power to control the time it takes to reach the target temperature. A slower ramp can sometimes prevent localized overheating. |
| Incorrect Reaction Time | The reaction may not have had enough time to go to completion, or prolonged heating may be leading to product degradation. | 1. Time Course Study: Run a series of reactions at the optimal temperature, varying the time to identify the point of maximum yield. 2. Monitor Reaction: If possible, use in-situ monitoring techniques (e.g., TLC, LC-MS) to track the reaction progress. |
| Poor Microwave Absorption | The reaction mixture may not be efficiently absorbing microwave energy, leading to insufficient heating. | 1. Solvent Choice: If the reaction is not solvent-free, consider switching to a more polar solvent with a higher dielectric constant (e.g., DMF, DMSO, ethanol).[8][9] 2. Susceptors: For non-polar mixtures, a small amount of a highly absorbing, inert material (a susceptor) like silicon carbide can be added to aid heating. 3. Ionic Liquids: Consider using ionic liquids as solvents, as they often exhibit excellent microwave absorption. |
| Reagent Quality/Stoichiometry | Impure reagents or incorrect molar ratios can significantly impact the yield. | 1. Check Reagent Purity: Ensure the purity of your starting materials. Recrystallize or purify if necessary. 2. Verify Stoichiometry: Double-check the calculations for reactant molar ratios. For some reactions, an excess of one reagent may be required to drive the reaction to completion.[10] |
| Presence of Moisture or Air | Some reactions are sensitive to moisture or oxygen. | 1. Dry Solvents & Glassware: Use anhydrous solvents and thoroughly dried glassware. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Byproducts
The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of byproducts.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Overheating / Hot Spots | Non-uniform heating can create localized "hot spots" where the temperature is much higher than the setpoint, leading to decomposition and side reactions. | 1. Stirring: Ensure efficient stirring to promote uniform heat distribution. 2. Lower Power: Use a lower, constant power setting and allow more time to reach the target temperature. 3. Solvent Volume: Ensure a sufficient solvent volume to act as a heat sink and distribute the microwave energy more evenly. |
| Incorrect Reaction Time | Running the reaction for too long can lead to the formation of secondary products. | 1. Re-optimize Time: Perform a time-course study to find the optimal reaction time that maximizes the desired product while minimizing byproducts. |
| Catalyst Issues | The choice of catalyst, or its concentration, may be promoting side reactions. | 1. Screen Catalysts: If applicable, screen different catalysts to find one that is more selective for the desired transformation. 2. Optimize Catalyst Loading: Vary the amount of catalyst to find the optimal concentration. |
| Unwanted Sequential Reactions | In multi-step syntheses on a single scaffold (e.g., sequential substitution on cyanuric chloride), lack of selectivity can lead to a mixture of products. | 1. Temperature Control: Stepwise substitution on cyanuric chloride is highly temperature-dependent. The first substitution can often be done at low temperatures (0-5 °C), the second at room temperature, and the third may require heating.[11] Microwave heating can be precisely controlled for each step. 2. Solvent Effects: The choice of solvent can influence the reactivity and selectivity of nucleophiles. |
Issue 3: Poor Reproducibility
Inconsistent results between batches are a frustrating problem that can often be traced back to subtle variations in experimental setup and execution.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inconsistent Vessel Positioning | The position of the reaction vessel within the microwave cavity can affect the energy absorption. | 1. Consistent Placement: Always place the reaction vessel in the same position within the microwave reactor. |
| Variations in Reagent Addition | The order and rate of reagent addition can be critical, especially for highly reactive intermediates. | 1. Standardized Protocol: Develop and strictly follow a standardized protocol for reagent addition. |
| Fluctuations in Microwave Power | The power output of the microwave magnetron can fluctuate. | 1. Instrument Calibration: Regularly check the calibration of your microwave reactor according to the manufacturer's guidelines. |
| Changes in Reagent Batches | Different batches of starting materials or solvents can have slight variations in purity. | 1. Quality Control: If possible, test new batches of reagents before use in large-scale reactions. |
III. Experimental Protocols
This section provides a general, step-by-step methodology for the microwave-assisted synthesis of a 2,4,6-trisubstituted-1,3,5-triazine.
General Protocol: Microwave-Assisted Synthesis of a Symmetrical 2,4,6-Trisubstituted-1,3,5-Triazine from a Nitrile
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Microwave Irradiation:
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-15 minutes).[6] It is recommended to use temperature control rather than just power control.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vessel to room temperature.
-
If a solvent was used, the product may precipitate upon cooling or by adding water.[6]
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., water, then a cold non-polar solvent like diethyl ether).[7]
-
If necessary, purify the crude product by recrystallization or column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized triazine derivative using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).
-
Reaction Scheme: Cyclotrimerization of a Nitrile
Caption: General scheme for the microwave-assisted cyclotrimerization of nitriles to form 1,3,5-triazines.
IV. References
-
Benchchem. (n.d.). Application Notes & Protocols: Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives. Retrieved from
-
Microwave assisted synthesis of five membered nitrogen heterocycles. (n.d.). PMC - NIH. Retrieved from
-
Full article: Microwave-assisted synthesis of nitrogen-containing heterocycles. (n.d.). Retrieved from
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). Semantic Scholar. Retrieved from
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (n.d.). RSC Publishing. Retrieved from
-
Microwave assisted synthesis of five membered nitrogen heterocycles. (n.d.). RSC Publishing. Retrieved from
-
Benchchem. (n.d.). Application Notes & Protocols for Microwave-Assisted Synthesis of Triazines. Retrieved from
-
Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. (2022). MDPI. Retrieved from
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). NIH. Retrieved from
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Retrieved from
-
RETRACTED: Microwave-assisted synthesis of triazine covalent organic frameworks via friedel-crafts reaction for use in treating. (n.d.). E3S Web of Conferences. Retrieved from
-
A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. (2025). PMC - PubMed Central. Retrieved from
Sources
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- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. mdpi.com [mdpi.com]
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- 9. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Navigating the Challenges in Selective Synthesis of Substituted 1,3,5-Triazines
Welcome to the technical support center for the synthesis of substituted 1,3,5-triazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. The selective synthesis of mono-, di-, and tri-substituted 1,3,5-triazines, most commonly starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), presents a unique set of challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these synthetic hurdles with confidence.
The cornerstone of synthesizing substituted 1,3,5-triazines lies in the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms on the cyanuric chloride core. The reactivity of these chlorine atoms decreases with each substitution, a principle that allows for selective synthesis if the reaction conditions are meticulously controlled.[1] The first substitution is generally facile, the second requires more forcing conditions, and the third is often challenging due to the deactivating effect of the electron-donating substituents already present on the triazine ring.[2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Lack of Selectivity - A Mixture of Mono-, Di-, and Tri-substituted Products
Question: My reaction is yielding a mixture of mono-, di-, and tri-substituted triazines. How can I improve the selectivity for a single product?
Answer: Achieving selectivity is the most common challenge and is primarily governed by controlling the reactivity of the cyanuric chloride. The key is to leverage the differential reactivity of the three chlorine atoms through careful control of reaction parameters.
Causality: The first chlorine atom is highly reactive due to the strong electron-withdrawing nature of the triazine ring and the other two chlorines. Once a nucleophile replaces the first chlorine, it typically introduces electron density into the ring, thereby deactivating the remaining chlorine atoms towards subsequent nucleophilic attack.[3] This deactivation is the basis for selective, stepwise substitution.
Solutions:
-
Strict Temperature Control: This is the most critical parameter. A general guideline for the substitution of amines is as follows:
-
1st Substitution (Mono-): Perform the reaction at low temperatures, typically between 0-5 °C.[4][5] Some protocols even recommend temperatures as low as -10 °C.[6]
-
2nd Substitution (Di-): After the first substitution is complete, the reaction temperature can be raised to room temperature (around 20-25 °C).[4][5]
-
3rd Substitution (Tri-): The final substitution requires significantly more energy to overcome the deactivation of the ring. This step often necessitates elevated temperatures, such as refluxing in a high-boiling point solvent.[7]
-
-
Stoichiometry of the Nucleophile: Carefully control the molar equivalents of your nucleophile.
-
For mono-substitution , use a stoichiometric amount (1.0 equivalent) or a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the nucleophile to minimize the formation of di-substituted products.
-
For di-substitution , after the first substitution, add the second nucleophile in a stoichiometric amount (1.0 equivalent relative to the mono-substituted intermediate).
-
-
Slow Addition of Reagents: Add the nucleophile dropwise to the solution of cyanuric chloride. This maintains a low concentration of the nucleophile at any given time, which favors the reaction at the most reactive site and minimizes over-reaction.
Experimental Protocol: Selective Mono-substitution with an Amine
-
Dissolve cyanuric chloride (1.0 eq.) in a suitable solvent (e.g., acetone, THF, or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask to 0-5 °C in an ice bath.
-
Dissolve the amine nucleophile (1.0 eq.) and a base (e.g., sodium carbonate or diisopropylethylamine (DIEA), 1.1 eq.) in the same solvent.
-
Add the amine/base solution dropwise to the stirred cyanuric chloride solution over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting cyanuric chloride is consumed, proceed with the work-up to isolate the mono-substituted product.
Issue 2: Sluggish or Incomplete Reaction, Especially for the Third Substitution
Question: I am struggling to replace the third chlorine atom on the triazine ring, even at elevated temperatures. What can I do to drive the reaction to completion?
Answer: The difficulty in achieving tri-substitution is a direct consequence of the electronic deactivation of the di-substituted triazine ring.[2] More forcing conditions are necessary to overcome this increased activation energy barrier.[8][9]
Solutions:
-
Increase Reaction Temperature: If refluxing at the solvent's boiling point is insufficient, consider switching to a higher-boiling point solvent (e.g., toluene, xylene, or DMF).
-
Microwave-Assisted Synthesis: Microwave irradiation has proven to be highly effective for driving the third substitution to completion, often in significantly shorter reaction times and with higher yields compared to conventional heating.[7] The rapid heating induced by microwaves can overcome the high activation energy barrier without causing significant decomposition of the reactants or products.[7]
-
Use of a Catalyst:
-
Phase-Transfer Catalysts (PTC): Catalysts like tetrabutylammonium bromide (TBAB) can be particularly effective, especially in biphasic systems, by facilitating the transfer of the nucleophile to the organic phase where the triazine substrate resides.[4]
-
Copper Catalysis: For certain nucleophiles, copper-catalyzed reactions, such as the Ullmann-type coupling, can promote the substitution of the final chlorine atom.[10]
-
-
Choice of Base: A strong, non-nucleophilic base can be crucial. Ensure enough base is present to neutralize the HCl generated, as its accumulation can protonate the nucleophile, rendering it unreactive.
Table 1: Comparison of Reaction Conditions for the Third Substitution
| Method | Temperature | Time | Typical Yield | Reference |
| Conventional Heating | Reflux (e.g., THF, ~66°C) | 24-72 h | Moderate | [7] |
| Conventional Heating | Reflux (e.g., Toluene, ~111°C) | 8-24 h | Good | [11] |
| Microwave Irradiation | 100-150 °C | 10-30 min | Good to Excellent | [4][7] |
Issue 3: Formation of Insoluble Byproducts - Suspected Cyanuric Acid
Question: My reaction mixture has formed a significant amount of a white, insoluble precipitate that is not my desired product. I suspect it is cyanuric acid. How can I prevent this and purify my product?
Answer: The formation of cyanuric acid is a common side reaction resulting from the hydrolysis of cyanuric chloride or its substituted derivatives.[12] This is particularly problematic in the presence of water and base.
Causality: The chlorine atoms on the triazine ring are susceptible to hydrolysis, especially at higher temperatures and pH values. The rate of hydrolysis increases with increasing pH, particularly above pH 7.[12]
Prevention Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control of pH: Maintain the pH of the reaction mixture in the neutral to slightly acidic range if your nucleophile's reactivity allows. The rate of hydrolysis is significantly lower at pH ≤ 6.[12]
-
Choice of Base: Use a non-aqueous base like diisopropylethylamine (DIEA) or a solid base like potassium carbonate that can be filtered off. If using an aqueous base like sodium carbonate solution, ensure the reaction is kept cold and the exposure time is minimized.
Purification:
-
Cyanuric acid is generally insoluble in most organic solvents. Your desired substituted triazine is likely more soluble. You can often remove cyanuric acid by filtration.
-
If your product is soluble in a specific organic solvent, you can perform an extraction. Dissolve the crude product in the appropriate solvent; the cyanuric acid will remain as an insoluble solid.
-
Column chromatography is also an effective method for separating your product from any remaining byproducts.[11]
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the reactivity of the chlorines on a cyanuric chloride core?
The reactivity is governed by a hierarchy of factors:
-
Number of Existing Substituents: The most significant factor. Reactivity decreases dramatically with each chlorine substitution: trichloro- > dichloro- > monochloro-triazine.[1]
-
Temperature: Higher temperatures increase the reaction rate and are necessary for less reactive sites.[4]
-
Nucleophilicity of the Attacking Species: Stronger nucleophiles (e.g., aliphatic amines) react more readily than weaker ones (e.g., anilines, alcohols).[13] The preferential order of substitution for different nucleophiles has been studied and can be used to plan a selective synthesis.[8][9]
-
Solvent: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents like DMF or acetone are often used.[14]
-
pH/Base: The presence of a base is necessary to scavenge the HCl produced. The pH can also influence the rate of the competing hydrolysis side reaction.[2][12]
Q2: Can you explain the role of temperature in controlling the stepwise substitution of cyanuric chloride?
Temperature provides the necessary activation energy for the nucleophilic substitution to occur. The energy barrier for each successive substitution increases.[8][9]
-
1st Substitution: Has a low activation energy and can proceed rapidly even at 0 °C.
-
2nd Substitution: The ring is now less electrophilic. Room temperature provides sufficient thermal energy for most nucleophiles to react at a reasonable rate.
-
3rd Substitution: The ring is significantly deactivated. Higher temperatures (often >60 °C) are required to provide enough energy to overcome the much larger activation energy barrier.[5]
This temperature dependency allows for the selective synthesis of mono- and di-substituted triazines by simply controlling the reaction temperature.
Q3: What are the best practices for the characterization of substituted 1,3,5-triazines?
A combination of spectroscopic and analytical techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure, including the number and environment of protons and carbons. This is crucial for confirming the successful substitution and the structure of the substituents.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups in the substituents and changes in the triazine ring vibrations.
-
Elemental Analysis: Determines the elemental composition (C, H, N) of the compound, providing evidence of its purity.
Q4: Are there any alternative, more sustainable synthetic routes to substituted 1,3,5-triazines?
Yes, while the substitution of cyanuric chloride is the most common route, other methods exist, with a growing emphasis on green chemistry.
-
Cyclotrimerization of Nitriles: This method builds the triazine ring from smaller units but often requires harsh conditions.[7] However, the use of catalysts like silica-supported Lewis acids can make this process milder.[7]
-
Microwave and Ultrasound-Assisted Synthesis: As mentioned earlier, these techniques can significantly reduce reaction times, improve yields, and often allow for the use of more environmentally benign solvents, including water.[4][15] These methods are considered greener alternatives to conventional heating.[3]
-
Solvent-Free Reactions: In some cases, reactions can be carried out without a solvent, further enhancing the green credentials of the synthesis.[7]
Visualizing the Process
Diagram 1: Stepwise Nucleophilic Substitution of Cyanuric Chloride
This diagram illustrates the sequential and temperature-controlled substitution of chlorine atoms on the cyanuric chloride core, which is fundamental to the selective synthesis of substituted 1,3,5-triazines.
Caption: Sequential substitution on cyanuric chloride.
Diagram 2: Troubleshooting Workflow for Low Yield/Selectivity
This workflow provides a logical sequence of steps to diagnose and resolve common issues in triazine synthesis.
Caption: Troubleshooting low yield in triazine synthesis.
References
-
Kaur, R., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 39. [Link]
-
Zhang, Y., et al. (2010). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Industrial & Engineering Chemistry Research, 49(15), 6748-6754. [Link]
-
Marques, F., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
-
Pramanik, A. (2021). Reactivity of TCT via sequential nucleophilic substitution. ResearchGate. [Link]
-
Claramunt, R. M., et al. (2011). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. MDPI. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]
-
Barata, J. F. B., et al. (2011). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 16(5), 3582-3605. [Link]
-
Kułaga, D., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences, 25(11), 6098. [Link]
-
Taha, M. O., et al. (2018). Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. ChemistrySelect, 3(35), 10037-10043. [Link]
-
Marques, F., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
-
Azarifar, D., et al. (2006). Synthesis of Some New Derivatives of 1,3,5-Triazine. Heterocycles, 68(4), 807-812. [Link]
-
Lindsey, J. S., et al. (2020). Chromogenic agents built around a multifunctional double-triazine framework for enzymatically triggered cross-linking under physiological conditions. ResearchGate. [Link]
-
Shaw, G., et al. (1966). Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. Journal of the Chemical Society C: Organic. [Link]
-
Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 28-45. [Link]
-
Chen, H., et al. (2024). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. [Link]
-
Gonec, T., et al. (2018). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules, 23(10), 2470. [Link]
-
Thieme. (2002). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Science of Synthesis. [Link]
-
Thompson, D. H., et al. (2016). Cyanuric chloride as the basis for compositionally diverse lipids. RSC Advances, 6(75), 70960-70967. [Link]
-
Cholewinski, G., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3922. [Link]
-
Nguyen, T. T., et al. (2019). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. Vietnam Journal of Science and Technology, 57(5), 555-561. [Link]
-
Yu, S., et al. (2019). Cyanuric Chloride with the s-Triazine Ring Fabricated by Interfacial Polymerization for Acid-Resistant Nanofiltration. Polymers, 11(12), 2097. [Link]
-
Smolin, E. M., & Rapoport, L. (1959). s-Triazines and Derivatives. Interscience Publishers. [Link]
- CN104262273A - Synthesis method of 1,3,5-triazine derivatives.
-
Kułaga, D., et al. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Ultrasonics Sonochemistry, 108, 106951. [Link]
-
Wikipedia. (2023). 1,3,5-Triazine. Wikipedia. [Link]
-
Desai, K. R., et al. (2013). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 5(1), 249-254. [Link]
-
Forgac, M., et al. (2021). Methods for the synthesis of 1,3,5-triazine derivatives. ResearchGate. [Link]
-
Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkat USA. [Link]
-
Kułaga, D., et al. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. ResearchGate. [Link]
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- 10. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing degradation of the triazine ring during sample preparation
Triazine Ring Stability: A Technical Guide to Preventing Degradation During Sample Preparation
Welcome to the Technical Support Center for Triazine Analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who work with s-triazine compounds. The inherent stability of the triazine ring can be deceptive; under common laboratory conditions, it is susceptible to degradation, leading to inaccurate quantification and misinterpreted results. This document provides in-depth, evidence-based guidance to maintain the integrity of your analytes from sample collection through to final analysis.
Fundamental Principles: The Vulnerability of the Triazine Ring
The 1,3,5-triazine ring is an aromatic heterocycle that forms the core of many herbicides (e.g., atrazine, simazine), pharmaceuticals, and industrial chemicals like melamine. While thermally stable, the ring's electron-deficient nature and the nature of its substituents make it prone to specific degradation pathways, primarily hydrolysis.[1]
The most common degradation mechanism is the hydrolytic cleavage of substituents, particularly chloro- groups, from the ring. This process is significantly influenced by pH, temperature, and the presence of catalytic agents.[2][3] For instance, the hydrolysis of atrazine, a widely studied triazine herbicide, is catalyzed by protons (acidic conditions), leading to the replacement of the chlorine atom with a hydroxyl group to form hydroxyatrazine.[2][4] This transformation fundamentally alters the compound's chemical properties and analytical response.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of triazine degradation during sample preparation?
A1: The most significant cause is hydrolysis , especially for chloro-s-triazines like atrazine and simazine. This reaction is heavily catalyzed by acidic pH.[2][3] High temperatures can also accelerate this degradation process.[5][6]
Q2: At what pH is my triazine analyte most stable?
A2: Most triazine herbicides exhibit the greatest stability in neutral to slightly alkaline conditions (pH 7-9). Acidic conditions (pH < 5) significantly increase the rate of hydrolysis.[2][7] For example, the half-life of atrazine is considerably longer at pH 8 (657 days) compared to pH 3 (373 days) in distilled water.[2] Therefore, buffering your sample and extraction solvents to a neutral pH is a critical first step.
Q3: Can my choice of solvent impact triazine stability?
A3: Yes. While organic solvents are generally used for extraction, the initial extraction from an aqueous matrix (e.g., water samples, biological fluids, soil slurries) is where pH control is crucial.[7][8] For chromatography, acidic mobile phase additives like formic acid are often used to improve peak shape for basic triazines by minimizing interactions with residual silanols on the column packing.[9] In this case, the exposure time is short, and the sample is typically cold, minimizing degradation. However, prolonged storage in acidic solvents should be avoided.
Q4: Are there other factors besides pH and temperature I should be aware of?
A4: Yes. Certain matrix components can catalyze degradation. For example, humic acids present in soil and water samples have been shown to facilitate atrazine hydrolysis.[2] Additionally, some soil minerals, such as birnessite (δ-MnO₂), can promote both hydrolysis and N-dealkylation of triazines even at neutral pH.[3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the analytical workflow.
Issue 1: Low Analyte Recovery in Acidic Samples (e.g., Gastric Fluids, Acidic Soils)
-
Problem: You are extracting a triazine analyte from an inherently acidic matrix and observe consistently low and variable recovery.
-
Root Cause: Acid-catalyzed hydrolysis is degrading your target analyte upon sample collection or during the initial extraction step. The protonated form of the triazine ring is more susceptible to nucleophilic attack by water.[10]
-
Solution:
-
Immediate Buffering: Neutralize the sample immediately upon collection. For every 10 mL of aqueous sample, add 1 mL of a suitable buffer (e.g., 0.1 M phosphate or borate buffer) to adjust the pH to approximately 7.0. Verify the final pH.
-
Buffered Extraction Solvents: Use extraction solvents that are pre-buffered. For liquid-liquid extraction (LLE) or solid-phase extraction (SPE) of aqueous samples, ensure the aqueous phase is maintained at a neutral pH throughout the process.[7][8]
-
Minimize Temperature: Perform extractions at room temperature or below. Avoid heating steps if at all possible, as elevated temperatures significantly accelerate degradation kinetics.[6]
-
Issue 2: Analyte Loss During High-Temperature Steps (e.g., Evaporation, GC Injection)
-
Problem: You observe analyte loss after a solvent evaporation step or see evidence of degradation in your GC chromatogram.
-
Root Cause: Although the triazine ring itself is thermally stable to high temperatures (often above 300°C), certain substituents can be more labile.[1][11] Furthermore, high temperatures in the presence of active surfaces (like a dirty GC inlet) or residual matrix components can promote degradation. Some triazines can also undergo rearrangement at high temperatures.[11]
-
Solution:
-
Gentle Evaporation: Use a gentle stream of nitrogen at moderate temperatures (e.g., 30-40°C) for solvent evaporation. Avoid using high-heat settings on evaporator blocks.
-
GC Inlet Maintenance: Ensure the GC inlet liner is clean and deactivated. Active sites in a dirty liner can cause on-column degradation. Using a liner with a glass wool plug can help trap non-volatile matrix components.
-
Optimize GC Temperature: Use the lowest possible injection port temperature that still ensures efficient volatilization of your analyte. For many triazines, 250°C is a common starting point, but this may be lowered.[12]
-
Consider LC-MS/MS: If thermal degradation is a persistent issue, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is an excellent alternative as it is a room-temperature separation technique.[13]
-
Visualization of Degradation & Prevention
To better understand the processes, the following diagrams illustrate the primary degradation pathway and a preventative workflow.
Caption: Recommended workflow for triazine analysis from aqueous samples.
Quantitative Data Summary
The stability of triazines is highly dependent on environmental factors. The following table summarizes the half-life of atrazine under different pH conditions, illustrating the critical need for pH control.
| Compound | Medium | pH | Temperature (°C) | Half-life (t½) | Source |
| Atrazine | Distilled Water | 3.0 | 35 | 373 days | [2] |
| Atrazine | Distilled Water | 4.5 | 35 | 522 days | [2] |
| Atrazine | Distilled Water | 8.0 | 35 | 657 days | [2] |
| Atrazine | Aqueous, on δ-MnO₂ | 2.3 - 8.3 | 25 | ~16.8 days | [3] |
Validated Protocol: SPE for Triazines in Water
This protocol provides a robust method for extracting common triazine herbicides from water samples while minimizing degradation. This method is adapted from established solid-phase extraction procedures. [14] Materials:
-
1-liter water sample
-
Phosphate buffer (0.1 M, pH 7.0)
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC Grade)
-
Chloroform (HPLC Grade) [14]* Deionized Water (HPLC Grade)
-
Nitrogen gas supply
-
SPE Vacuum Manifold
Procedure:
-
Sample Preservation & Buffering: Collect the 1-liter water sample in an amber glass bottle. Immediately add 10 mL of 0.1 M phosphate buffer and mix to adjust the pH to ~7.0. If samples cannot be extracted immediately, store them at 4°C for no longer than 48 hours.
-
SPE Cartridge Conditioning: Place a C18 cartridge on the vacuum manifold. Do not apply vacuum yet. Add 10 mL of methanol to the cartridge and allow it to percolate through by gravity. Follow with 5 mL of deionized water, ensuring the sorbent bed does not go dry.
-
Sample Loading: Apply the buffered water sample to the cartridge reservoir. Start the vacuum and adjust the flow rate to approximately 3-5 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
-
Drying: Dry the sorbent bed completely by drawing a vacuum through the cartridge for at least 5 minutes. This step is critical for efficient elution with an organic solvent.
-
Elution: Place a collection tube inside the manifold. Elute the trapped triazine analytes by adding 3 mL of chloroform to the cartridge and allowing it to percolate slowly. [14]7. Concentration: Evaporate the chloroform eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Dissolve the dried residue in 200 µL of acetonitrile or your initial mobile phase for analysis by HPLC or GC. [14]
References
-
Lei, Z.F., Ye, C.M., & Wang, X.J. (2001). Hydrolysis kinetics of atrazine and influence factors. Journal of Environmental Sciences (China), 13(1), 99-103. [Link]
-
Lu, Y., et al. (2022). Heat/PMS Degradation of Atrazine: Theory and Kinetic Studies. MDPI. [Link]
-
Ranjbari, E., et al. (2015). Chromatographic Methods for Analysis of Triazine Herbicides. Taylor & Francis Online. [Link]
-
Dimou, A.D., & Sakkas, V.A. (2005). Abiotic dealkylation and hydrolysis of atrazine by birnessite. PubMed. [Link]
-
Li, H., et al. (2023). Adsorption Behavior and Residue Degradation of Triazine Herbicides in Soil Amended with Rice Straw Biochar. MDPI. [Link]
-
Lu, Y., et al. (2022). Heat/PMS Degradation of Atrazine: Theory and Kinetic Studies. ResearchGate. [Link]
-
Ranjbari, E., et al. (2015). Chromatographic methods for analysis of triazine herbicides. PubMed. [Link]
-
Lu, Y., et al. (2022). Mechanism and Kinetic Analysis of the Degradation of Atrazine by O3/H2O2. MDPI. [Link]
-
Gagliano, M.R., et al. (2007). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Alice Embrapa. [Link]
-
Anonymous. Testing for and Deactivating Herbicide Residues. University of Massachusetts Amherst. [Link]
-
Dbira, S., Bedoui, A., & Bensalah, N. (2014). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. Scientific Research Publishing. [Link]
-
Rodríguez, I., et al. (2013). Recent Advances in the Extraction of Triazines from Water Samples. SciSpace. [Link]
-
Shaner, D.L. (2009). Rapid Assay for Detecting Enhanced Atrazine Degradation in Soil. USDA ARS. [Link]
-
Doyle, S.M., & FitzGerald, R.J. (2011). Melamine and Cyanuric Acid do not interfere with Bradford and Ninhydrin assays for protein determination. PMC - NIH. [Link]
-
Cañas, A.M.R., et al. (2019). Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE). NIH. [Link]
-
Ma, Y., & Lee, H.K. (2002). Hollow Fiber-Protected Liquid-Phase Microextraction of Triazine Herbicides. ACS Publications. [Link]
-
Boukhechem, F.Z., et al. (2020). Optimization of solid phase microextraction conditions for determination of triazines. E3S Web of Conferences. [Link]
-
Rodríguez, I., et al. (2016). Recent advances in extraction of triazines from water samples. ResearchGate. [Link]
-
Anonymous. (2022). Determination of melamine and cyanuric acid in animal feed by LC-MS/MS. Bundesinstitut für Risikobewertung. [Link]
-
Smith, T.K., et al. (n.d.). Decomposition of Azo & Hydrazo linked Bis Triazines. University of Rhode Island. [Link]
-
Giardiello, M. (2007). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. CORE. [Link]
-
Bielińska, E.J., & Pranagal, J. (2007). Enzymatic Activity of Soil Contaminated with Triazine Herbicides. Polish Journal of Environmental Studies. [Link]
-
Khan, S., et al. (2021). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. PMC - NIH. [Link]
-
Cruz-Reyes, J., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega. [Link]
-
Cruz-Reyes, J., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Publications. [Link]
-
Mack, D., & Mahler, S. (2016). Residue Findings of Melamine and Cyanuric Acid in Food. eurl-pesticides.eu. [Link]
-
Martins, C.P., et al. (2012). Melamine and Cyanuric Acid in Foodstuffs and Pet Food: Method Validation and Sample Screening. ResearchGate. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
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- 3. Abiotic dealkylation and hydrolysis of atrazine by birnessite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process [scirp.org]
- 5. researchgate.net [researchgate.net]
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- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
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- 14. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Addressing inconsistent retention times in chromatography of triazine compounds
Welcome to the technical support center for the chromatographic analysis of triazine compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to inconsistent retention times in your High-Performance Liquid Chromatography (HPLC) experiments. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Inconsistent Retention Times
Inconsistent retention times in the chromatography of triazine compounds are a frequent challenge, often stemming from the basic nature of these molecules and their interactions with the stationary phase. This guide provides a systematic approach to diagnosing and resolving these issues.
Question 1: My retention times are drifting, either consistently increasing or decreasing with each injection. What is the likely cause and how do I fix it?
Answer:
Retention time drift, a unidirectional shift in retention, is typically indicative of a systematic change within your HPLC system or a slow-to-equilibrate column.
Underlying Cause:
-
Column Equilibration: The most common cause of retention time drift is incomplete column equilibration.[1] The stationary phase requires a certain volume of mobile phase to pass through it to achieve chemical and thermal equilibrium. This is especially true when using mobile phase additives like ion-pairing reagents.
-
Mobile Phase Composition Change: The composition of your mobile phase can change over time due to the evaporation of the more volatile organic component, altering its elution strength.[2]
-
Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column can alter the stationary phase chemistry over time, leading to retention time drift.[1]
-
Temperature Fluctuations: A gradual change in the laboratory's ambient temperature can affect the mobile phase viscosity and the kinetics of analyte partitioning, causing retention times to drift. A rule of thumb is that a 1°C change in temperature can alter retention times by 1-2%.[3]
Troubleshooting Protocol:
-
Ensure Complete Column Equilibration: Before starting your analytical run, equilibrate the column with at least 10-20 column volumes of the initial mobile phase. For methods with additives, a longer equilibration time may be necessary.[1]
-
Verify Mobile Phase Stability: Prepare fresh mobile phase daily and keep the solvent reservoirs loosely capped to prevent evaporation.[4] If using a premixed mobile phase, ensure it is thoroughly mixed.
-
Implement a Column Washing Step: After a series of injections, flush the column with a strong solvent to remove any strongly retained contaminants.
-
Utilize a Column Oven: To mitigate the effects of ambient temperature changes, use a column oven to maintain a constant and stable temperature for your analytical column.[3][5]
Question 2: My retention times are fluctuating randomly from one injection to the next. Where should I start troubleshooting?
Answer:
Random fluctuations in retention time, where there is no discernible pattern, often point to hardware-related issues within the HPLC system that affect the consistency of the mobile phase flow rate or composition.
Underlying Cause:
-
Pump Malfunction: Issues with the HPLC pump, such as worn pump seals, faulty check valves, or the presence of air bubbles, can lead to an inconsistent flow rate and, consequently, fluctuating retention times.[6][7]
-
Injector Problems: A leaking injector seal or a partially blocked sample loop can result in inconsistent injection volumes and peak areas, which can also manifest as slight variations in retention time.
-
System Leaks: Any leaks in the fluidic path, from the pump to the detector, will cause a drop in system pressure and an inconsistent flow rate through the column.[7]
-
Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and baseline noise, which can affect retention time reproducibility.[5][8]
Troubleshooting Protocol:
-
Inspect the HPLC Pump:
-
Purge the Pump: Purge each pump channel to remove any air bubbles.
-
Check for Leaks: Visually inspect all fittings and seals for any signs of leakage. A buildup of salt crystals around a fitting is a common indicator of a leak when using buffered mobile phases.[7]
-
Monitor System Pressure: A fluctuating backpressure is a strong indicator of a pump issue or a leak.
-
-
Examine the Injector: Perform an injector seal wash and inspect the sample loop for any blockages.
-
Ensure Proper Degassing: Degas the mobile phase before use, either by sonication, vacuum filtration, or helium sparging.[1][9]
Question 3: I'm observing significant peak tailing and shifting retention times specifically for my triazine analytes. What is the chemical basis for this, and how can I improve it?
Answer:
This is a classic issue encountered with basic compounds like triazines. The problem lies in their interaction with the stationary phase, particularly residual silanol groups on silica-based columns.
Underlying Cause:
Triazine compounds are weak bases with pKa values typically in the range of 1.5 to 2.5. At a neutral pH, these compounds can become protonated and interact ionically with deprotonated (negatively charged) silanol groups on the surface of the C18 stationary phase. This secondary interaction, in addition to the primary reversed-phase interaction, leads to peak tailing and inconsistent retention.[1]
The Critical Role of Mobile Phase pH:
Controlling the mobile phase pH is the most effective way to mitigate this issue. By lowering the pH of the mobile phase to a value at least 2 pH units below the pKa of the triazine analytes (typically pH 2.5-3.5), you can achieve two things:[1][10]
-
Analyte Ionization: The triazine analytes will be fully protonated (positively charged).
-
Silanol Suppression: The residual silanol groups on the silica surface will be protonated (neutral).
This prevents the strong ionic interaction, leading to more symmetrical peaks and more stable retention times.[1]
Troubleshooting Protocol:
-
Adjust Mobile Phase pH: Add a small amount of an acidic modifier, such as formic acid or acetic acid, to the aqueous portion of your mobile phase to achieve a pH between 2.5 and 3.5.[1] Always measure the pH of the aqueous component before mixing with the organic solvent.[11]
-
Select the Right Column: Use a modern, high-purity, end-capped C18 column. These columns have a lower concentration of residual silanol groups, which minimizes the potential for secondary interactions.[1]
-
Consider Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, be aware that TEA is not compatible with mass spectrometry detectors.[12]
Frequently Asked Questions (FAQs)
Q1: Should I use isocratic or gradient elution for triazine analysis?
For separating a mixture of triazine compounds with a wide range of polarities, gradient elution is generally preferred.[9][13] It allows for better resolution of all compounds within a reasonable analysis time. Isocratic elution is simpler and can be used for the analysis of a few closely related triazines.[9][14]
Q2: How does temperature affect the separation of triazines?
Increasing the column temperature generally leads to shorter retention times as it reduces the viscosity of the mobile phase and increases the diffusion rate of the analytes.[15][16] Elevated temperatures can also improve peak efficiency.[17] However, it is crucial to use a column oven to maintain a stable temperature for reproducible results.[18]
Q3: Can my sample matrix affect retention times?
Yes, the sample matrix can significantly impact retention times.[19][20] Complex matrices, such as those from environmental or biological samples, can contain compounds that co-elute with your target analytes or accumulate on the column, altering its chemistry.[21] Proper sample preparation, such as solid-phase extraction (SPE), is crucial to minimize these matrix effects.[3]
Q4: What are the best practices for preparing the mobile phase for triazine analysis?
-
Use high-purity, HPLC-grade solvents and reagents.
-
Prepare the mobile phase by weight rather than volume for better accuracy and reproducibility.
-
Degas the mobile phase thoroughly before use.[5]
-
When using buffers, ensure they are fully dissolved in the aqueous phase before adding the organic solvent to prevent precipitation.[21]
-
Prepare fresh mobile phase daily.[7]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Triazine Peak Shape
Objective: To prepare a mobile phase that minimizes peak tailing and stabilizes retention times for basic triazine compounds.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (or acetic acid)
-
Calibrated pH meter
-
Clean glass reservoir
Procedure:
-
Prepare the Aqueous Portion: Measure 900 mL of HPLC-grade water into a clean glass reservoir for a 90:10 water:acetonitrile mobile phase.
-
Adjust the pH: While stirring, add formic acid dropwise to the aqueous portion until the pH is between 2.5 and 3.5. Monitor the pH with a calibrated pH meter.[1]
-
Add the Organic Modifier: Add 100 mL of HPLC-grade acetonitrile to the pH-adjusted aqueous phase.
-
Degas the Mobile Phase: Degas the final mobile phase mixture using sonication for 15-20 minutes or by vacuum filtration.[1][9]
-
Equilibrate the System: Purge the HPLC system with the newly prepared mobile phase and allow the column to equilibrate for at least 15-20 minutes, or until a stable baseline is achieved.[1][9]
Protocol 2: Systematic Troubleshooting of Retention Time Instability
Objective: To systematically identify the root cause of inconsistent retention times.
Workflow:
Caption: A systematic workflow for troubleshooting inconsistent retention times.
Data Presentation
Table 1: pKa Values of Common Triazine Herbicides
| Triazine Compound | pKa Value |
| Atrazine | 1.7 |
| Simazine | 1.65 |
| Propazine | 1.85 |
| Ametryn | 4.0 |
| Prometryn | 4.05 |
| Terbuthylazine | 2.0 |
Note: These values can vary slightly depending on the source. This data highlights the weakly basic nature of these compounds and the need for an acidic mobile phase for robust chromatography.[16]
Visualizations
Caption: The effect of mobile phase pH on triazine-silanol interactions.
References
-
Barceló, D., et al. (2002). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 40(10), 526-532. [Link]
-
Pichon, V., & Hennion, M. C. (1998). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. Fresenius' Journal of Analytical Chemistry, 361(3), 327-333. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. [Link]
-
Dolan, J. W. (2013, June 3). The LCGC Blog: Retention Shifts in HPLC. LCGC North America. [Link]
-
Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?[Link]
-
Dolan, J. W., & Snyder, L. R. (1995). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 704(1), 37-48. [Link]
-
Chromatography Guru. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Karger, B. L., & Snyder, L. R. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Chromatography Forum. (2006, January 22). pka values. [Link]
-
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. [Link]
-
Reddit. (2024, February 28). Can sample matrix effect retention time in LC-MS?[Link]
-
Crawford Scientific. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
Caban, M., et al. (2015). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. Journal of Chromatographic Science, 53(8), 1269-1280. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Sanches, E. A., et al. (2023). Effect of sample matrix on the retention time in chromatograms recovered at 350 nm. Food Research International, 163, 112269. [Link]
Sources
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- 2. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. biotage.com [biotage.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 10. pka values - Chromatography Forum [chromforum.org]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 1,2,4-Triazine-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazine-based compounds. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to overcome the common challenge of poor oral bioavailability with this important class of molecules. The inherent physicochemical properties of many 1,2,4-triazine derivatives can lead to low solubility and/or permeability, hindering their therapeutic potential.[1][2][3] This resource offers a structured approach to diagnosing and solving these issues through formulation science, chemical modification, and advanced drug delivery systems.
Part 1: Troubleshooting Guide - Common Experimental Issues & Solutions
This section addresses specific problems you may encounter during the development of 1,2,4-triazine-based drug formulations. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Inconsistent or Low Drug Loading in Nanoparticle Formulations
Question: My nanoparticle formulation (e.g., PLGA, PCL) for a 1,2,4-triazine derivative shows low and highly variable drug loading efficiency. What are the likely causes and how can I improve it?
Probable Causes:
-
Poor drug-polymer miscibility: The 1,2,4-triazine compound may have limited affinity for the polymer matrix, leading to its expulsion during nanoparticle formation.
-
Rapid drug partitioning to the external phase: During the nanoprecipitation or emulsion-evaporation process, the drug may preferentially move into the aqueous phase, especially if it has some degree of water solubility.[4]
-
Suboptimal formulation parameters: The choice of organic solvent, polymer concentration, and drug-to-polymer ratio can significantly impact encapsulation.
Step-by-Step Troubleshooting Protocol:
-
Assess Drug-Polymer Miscibility:
-
Method: Perform differential scanning calorimetry (DSC) on physical mixtures of your 1,2,4-triazine drug and the polymer at various ratios.
-
Interpretation: A single, shifted glass transition temperature (Tg) suggests good miscibility. The absence of the drug's melting peak in the thermogram of the physical mixture also indicates good interaction.
-
Solution: If miscibility is poor, consider screening alternative polymers with different hydrophobic/hydrophilic properties. For instance, if using a highly hydrophobic polymer like PCL, a more amorphous polymer like PLGA with a 50:50 lactide-to-glycolide ratio might be more suitable.
-
-
Optimize the Nanoprecipitation/Emulsion Process:
-
Workflow:
-
Dissolve both the 1,2,4-triazine drug and the polymer in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
Inject this organic phase into an aqueous phase containing a stabilizer (e.g., PVA, Pluronic F68) under constant stirring.
-
Control the injection rate and stirring speed to modulate nanoparticle size and drug entrapment. A slower injection rate often allows for better drug incorporation.
-
-
Key Parameters to Adjust:
-
Organic Solvent: Select a solvent in which both the drug and polymer are highly soluble.
-
Drug-to-Polymer Ratio: Start with a low ratio (e.g., 1:10) and gradually increase it. High drug-to-polymer ratios can lead to drug precipitation and lower loading.
-
Stabilizer Concentration: Ensure sufficient stabilizer is present in the aqueous phase to prevent nanoparticle aggregation and drug leakage.
-
-
-
Consider a "Salting Out" Approach:
-
Rationale: Adding a non-gelling electrolyte (e.g., magnesium chloride) to the aqueous phase can decrease the solubility of the 1,2,4-triazine derivative in the external phase, promoting its partitioning into the polymer matrix.
-
Issue 2: Rapid In Vitro Drug Release from Lipid-Based Formulations
Question: I've formulated my poorly soluble 1,2,4-triazine drug in a self-emulsifying drug delivery system (SEDDS), but it shows a burst release in dissolution studies, potentially leading to in vivo precipitation. How can I achieve a more controlled release?
Probable Causes:
-
High concentration of water-soluble surfactants: Surfactants with a high hydrophilic-lipophilic balance (HLB) value can lead to the rapid formation of micelles and a quick release of the drug.[5]
-
Low viscosity of the formulation: A less viscous SEDDS can disperse and release the drug more rapidly upon contact with aqueous media.
-
Drug precipitation upon dilution: The drug may be highly soluble in the SEDDS formulation but precipitates out when the system emulsifies in the gastrointestinal fluids.[5]
Step-by-Step Troubleshooting Protocol:
-
Optimize Surfactant and Co-surfactant Ratios:
-
Strategy: Systematically vary the ratio of surfactant to co-surfactant. Incorporate a higher proportion of a less hydrophilic surfactant (lower HLB) or a co-surfactant like Transcutol® to create a more stable microemulsion that can better retain the drug.
-
Screening: Use ternary phase diagrams to identify stable microemulsion regions with different combinations of oil, surfactant, and co-surfactant.
-
-
Incorporate a Precipitation Inhibitor:
-
Method: Add a polymeric precipitation inhibitor, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), to the SEDDS formulation.
-
Mechanism: These polymers can increase the viscosity of the aqueous phase upon dilution and sterically hinder the nucleation and growth of drug crystals.[5]
-
-
Develop Solid-SEDDS (S-SEDDS):
-
Workflow:
-
Prepare the liquid SEDDS formulation as optimized above.
-
Adsorb the liquid SEDDS onto a solid carrier, such as porous silica (e.g., Neusilin® US2) or microcrystalline cellulose.
-
The resulting free-flowing powder can be filled into capsules or compressed into tablets.
-
-
Advantage: S-SEDDS can provide a more gradual release of the drug as the solid carrier hydrates and erodes.
-
Experimental Workflow: Preparation and Evaluation of S-SEDDS
Sources
- 1. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 3. Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog [oreateai.com]
- 4. Nanomedicines Bearing an Alkylating Cytostatic Drug from the Group of 1,3,5-Triazine Derivatives: Development and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
Technical Support Center: Mitigating Off-Target Effects of 1,2,4-Triazine Inhibitors
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazine-based inhibitors. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of this important class of small molecules. As many 1,2,4-triazine derivatives are developed as kinase inhibitors, a primary focus of this guide will be on mitigating unintended interactions within the human kinome. However, the principles and methodologies discussed are broadly applicable to other target classes. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate off-target effects, thereby enhancing the precision and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a particular concern for 1,2,4-triazine-based kinase inhibitors?
A1: Off-target effects are unintended interactions between a drug molecule and cellular components other than its primary therapeutic target. For 1,2,4-triazine-based compounds, which are often designed as kinase inhibitors, this is a significant concern because the ATP-binding pocket is highly conserved across the human kinome.[1] This structural similarity can lead to the inhibitor binding to multiple kinases, resulting in unforeseen biological responses, cellular toxicity, or a misinterpretation of your experimental data.[1] Identifying and mitigating these off-target interactions is crucial for the accurate assessment of a compound's efficacy and safety.[1]
Q2: My 1,2,4-triazine compound was designed for high selectivity against my target kinase, but I'm observing unexpected cellular phenotypes. What could be the cause?
A2: Even inhibitors designed with high selectivity in mind can exhibit off-target activity in a cellular context.[1] Several factors can contribute to this discrepancy:
-
Kinome Similarity: The high degree of structural conservation in the ATP-binding sites of many kinases makes achieving absolute selectivity a significant challenge.[1]
-
Cellular Environment: In vitro biochemical assays may not fully recapitulate the complexity of the cellular milieu.[1] Factors such as high intracellular ATP concentrations, protein expression levels, post-translational modifications, and the presence of scaffolding proteins can all influence inhibitor binding.[2]
-
Inhibitor Concentration: Using concentrations significantly higher than the on-target IC50 value can drive the engagement of lower-affinity off-targets.[1]
-
Non-Kinase Off-Targets: The compound may be interacting with other protein families entirely.[1]
Q3: What are the primary experimental approaches to identify and validate potential off-target effects?
A3: A multi-pronged approach is highly recommended for the robust identification and validation of off-target effects. Key methodologies include:
-
Computational Profiling: In the early stages, computational methods can predict potential off-target interactions by screening your compound against large databases of protein structures.[3][4] These in silico approaches can help prioritize experimental validation.
-
Biochemical Profiling (Kinome Scanning): This is a gold-standard technique where your inhibitor is tested against a large panel of purified kinases (often hundreds) to determine its selectivity profile.[5][6] This provides a quantitative measure of potency against a wide range of kinases.
-
Cell-Based Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your inhibitor is binding to its intended target within a cellular environment.[7][8][9][10] This assay can also be adapted for proteome-wide analysis to identify off-target binders.[7][10]
-
Phenotypic Screening: Advanced genetic and phenotypic screening methods, such as CRISPR-Cas9 or RNA interference, can help to deconvolute the specific pathways being affected by your inhibitor.[11]
Troubleshooting Guides
Guide 1: Discrepancy Between Biochemical Potency (IC50) and Cellular Activity (EC50)
Problem: Your 1,2,4-triazine inhibitor shows high potency in a biochemical kinase assay, but its activity in cell-based assays is significantly weaker or requires much higher concentrations.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Cell Permeability | The compound may not be efficiently crossing the cell membrane to reach its intracellular target. | 1. Assess Physicochemical Properties: Analyze the compound's lipophilicity (LogP) and polar surface area (PSA) to predict its membrane permeability. 2. Permeability Assays: Conduct formal permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA). 3. Structural Modification: If permeability is low, consider structure-activity relationship (SAR) studies to modify the compound for improved uptake.[12][13][14][15] |
| Efflux by Cellular Transporters | The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). | 1. Co-incubation with Efflux Pump Inhibitors: Perform cell-based assays in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if this potentiates your compound's activity. 2. Cell Line Selection: Use cell lines with varying levels of efflux pump expression to assess their impact. |
| High Intracellular ATP Concentration | The high concentration of ATP inside cells (millimolar range) can out-compete ATP-competitive inhibitors.[2] | 1. Biochemical Assays at Physiological ATP: Rerun your biochemical kinase assay using a high ATP concentration (e.g., 1 mM) that mimics the cellular environment.[16] 2. Mechanism of Action Studies: Determine if your inhibitor is ATP-competitive. Non-competitive or allosteric inhibitors may be less affected by cellular ATP levels. |
| Compound Instability or Metabolism | The compound may be unstable in cell culture media or rapidly metabolized by the cells. | 1. Media Stability Assay: Incubate the compound in cell culture media over time and measure its concentration using LC-MS. 2. Metabolic Stability Assay: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability. |
Guide 2: Unexpected Toxicity or Phenotype in Cell-Based Assays
Problem: Your 1,2,4-triazine inhibitor induces a cellular phenotype or toxicity that cannot be explained by the known function of its intended target.
Causality and Mitigation Workflow:
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Step-by-Step Protocol: Kinome Profiling
Kinome profiling is a crucial step to understand the selectivity of your 1,2,4-triazine inhibitor.[17][18] Several commercial services are available that offer comprehensive kinase screening panels.
-
Select a Kinase Panel: Choose a panel that provides broad coverage of the human kinome.[6][16] Many services offer panels ranging from a few dozen to over 400 kinases.
-
Determine Inhibitor Concentration: A common starting point is to screen at a single high concentration (e.g., 1 or 10 µM) to identify all potential interactions.
-
Submit Your Compound: Provide the required amount of your compound, typically as a DMSO stock solution of a specific concentration.
-
Data Analysis: The service will provide data as the percent inhibition of each kinase at the tested concentration.
-
Follow-up Studies: For any significant "hits" (kinases that are strongly inhibited), perform follow-up dose-response experiments to determine the IC50 value for each potential off-target.
Data Interpretation:
A selective inhibitor will show high potency against its intended target and significantly lower potency (ideally >100-fold) against all other kinases in the panel.
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Score (S10) |
| Compound X | 5 | 500 | >10,000 | 0.02 |
| Compound Y | 20 | 80 | 150 | 0.3 |
Selectivity Score (S10) is the number of off-targets with an IC50 < 10x the primary target IC50, divided by the total number of kinases tested.
Advanced Mitigation Strategies
Structure-Activity Relationship (SAR) for Improved Selectivity
If off-target effects are identified, a medicinal chemistry effort can be initiated to improve selectivity.
Caption: Iterative cycle for improving inhibitor selectivity.
The goal of SAR studies is to identify modifications to the 1,2,4-triazine scaffold that enhance binding to the primary target while reducing interactions with off-targets.[12][14][19] This often involves exploring different substituents on the triazine ring system to exploit subtle differences in the ATP-binding pockets of various kinases.[13][15]
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.[7][8][10] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Cell Treatment: Treat intact cells with your 1,2,4-triazine inhibitor or a vehicle control (e.g., DMSO).
-
Heating: Heat aliquots of the cell lysate or intact cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.
-
Western Blotting: Analyze the amount of the target protein remaining in the supernatant at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates target engagement.[9][20]
References
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
- Unveiling Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay for MLS000545091. Benchchem.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Semantic Scholar.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health.
- Addressing off-target effects of 3-Amino-1,2,4-triazine based drugs. Benchchem.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. ResearchGate.
- Kinome Profiling Service. MtoZ Biolabs.
- Quantitative Kinome Profiling Services. CD Biosynsis.
- Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors. Benchchem.
- Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry.
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
- Kinase Screening & Profiling Service. Drug Discovery Support.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- How can off-target effects of drugs be minimised?. Patsnap Synapse.
- Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors. PubMed.
- Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. National Institutes of Health.
- Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. National Institutes of Health.
- Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. ResearchGate.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 1,2,4-Triazine and 1,3,5-Triazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is perpetual. Among the privileged heterocyclic structures, triazines—six-membered rings containing three nitrogen atoms—have garnered significant attention. The constitutional isomers, 1,2,4-triazine and 1,3,5-triazine, while structurally similar, exhibit distinct physicochemical properties that translate into a diverse and often contrasting spectrum of biological activities. This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data, to empower researchers in making informed decisions for drug design and development.
At a Glance: Key Distinctions Between 1,2,4-Triazine and 1,3,5-Triazine
The arrangement of nitrogen atoms within the triazine ring is the fundamental determinant of the scaffold's electronic and steric characteristics. The symmetrical 1,3,5-triazine is a planar, aromatic system with lower resonance energy than benzene, rendering it susceptible to nucleophilic substitution.[1] In contrast, the asymmetrical 1,2,4-triazine possesses a higher dipole moment, making it generally more polar.[1] These intrinsic differences profoundly influence the pharmacokinetic and pharmacodynamic profiles of drugs derived from these cores.
A Deep Dive into Biological Activities: A Comparative Analysis
Both 1,2,4-triazine and 1,3,5-triazine scaffolds have been successfully exploited to develop a wide array of biologically active compounds.[1] Their unique electronic and steric features allow for varied interactions with biological targets, leading to a broad range of therapeutic applications.
Anticancer Activity: A Tale of Two Isomers in Oncology
Both triazine isomers have yielded potent anticancer agents. The 1,3,5-triazine scaffold is particularly well-represented in oncology, with derivatives demonstrating efficacy as inhibitors of various kinases crucial in cancer cell signaling, such as PI3K, mTOR, and EGFR.[1] A notable example is Altretamine , an approved drug for ovarian cancer that functions as a DNA alkylating agent following metabolic activation.[1]
While less common in currently approved anticancer drugs, the 1,2,4-triazine core is a promising scaffold for the development of novel oncology therapeutics.[1] For instance, Brivanib , an investigational drug, is an indole-containing pyrrolo[2,1-f][2][3][4]triazine that has been studied for its anticancer properties.[1]
Data Presentation: Comparative Anticancer Activity
The following table summarizes the cytotoxic effects of representative 1,2,4-triazine and 1,3,5-triazine derivatives against various cancer cell lines, highlighting their potent and sometimes selective activity.
| Compound Class | Triazine Core | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference(s) |
| Chiral 1,3,5-triazine | 1,3,5-Triazine | MCF-7 (Breast) | 8.04 | EGFR Inhibitor | [2] |
| Chiral 1,3,5-triazine | 1,3,5-Triazine | A549 (Lung) | 12.24 | EGFR Inhibitor | [2] |
| Thiophene-1,3,5-triazine | 1,3,5-Triazine | A549 (Lung) | 0.20 ± 0.05 | PI3K/mTOR Inhibitor | [4][5] |
| Thiophene-1,3,5-triazine | 1,3,5-Triazine | MCF-7 (Breast) | 1.25 ± 0.11 | PI3K/mTOR Inhibitor | [4][5] |
| Arylidene-hydrazinyl-1,2,4-triazine | 1,2,4-Triazine | HL-60 (Leukemia) | 6.42 - 20.20 | mTOR Inhibitor | [6] |
| Arylidene-hydrazinyl-1,2,4-triazine | 1,2,4-Triazine | MCF-7 (Breast) | 6.42 - 20.20 | mTOR Inhibitor | [6] |
| Dihydro-1,3,5-triazine | 1,3,5-Triazine | Various | 0.002 - 58.8 | DHFR Inhibitor | [3] |
| Triazine-benzimidazole | 1,3,5-Triazine | Various | 0.11 - 42.4 | DHFR Inhibitor | [7] |
| Quinazoline-[2][3][4]triazolo[3,4-b][2][4][6]thiadiazine | 1,2,4-Triazine | MDA-MB-231 (Breast) | 0.37 ± 0.03 | EGFR Inhibitor | [8] |
Antimicrobial Activity: Broadening the Therapeutic Spectrum
Derivatives of both 1,2,4-triazine and 1,3,5-triazine have demonstrated promising antimicrobial, anti-inflammatory, and antiviral properties.[1] The development of novel antimicrobial agents is a critical area of research, and both scaffolds have contributed to this effort.
Data Presentation: Comparative Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected triazine derivatives against various microbial strains.
| Compound Class | Triazine Core | Microbial Strain | MIC (µg/mL) | Reference(s) |
| Substituted 1,3,5-triazine | 1,3,5-Triazine | S. aureus | Comparable to Ampicillin | [9] |
| Substituted 1,3,5-triazine | 1,3,5-Triazine | E. coli | Comparable to Ampicillin | [9] |
| Substituted 1,2,4-triazine | 1,2,4-Triazine | E. coli | Active | [10] |
| Substituted 1,2,4-triazine | 1,2,4-Triazine | S. aureus | Active | [10] |
| Hybrid 1,2,4- and 1,3,5-triazine | Both | Gram-positive & Gram-negative strains | Effective | [11] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of triazine-based compounds are a direct result of their interaction with specific biological pathways. Understanding these mechanisms is crucial for rational drug design.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Several 1,3,5-triazine derivatives have been identified as potent EGFR inhibitors.[4][5]
Caption: mTOR Signaling Pathway and Inhibition by Triazine Derivatives.
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a key enzyme in the synthesis of DNA precursors, making it an important target for anticancer and antimicrobial therapies. 1,3,5-triazine derivatives have shown significant DHFR inhibitory activity. [3][7]
Caption: DHFR Pathway and Inhibition by 1,3,5-Triazine Derivatives.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of triazine derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the triazine derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this period, viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Experimental Workflow for the MTT Assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of triazine derivatives for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caption: Experimental Workflow for Annexin V-FITC/PI Apoptosis Assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Compound Preparation: Prepare a serial two-fold dilution of the triazine derivatives in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Experimental Workflow for Broth Microdilution MIC Assay.
Conclusion: Strategic Scaffold Selection for Future Drug Discovery
The 1,2,4- and 1,3,5-triazine scaffolds, while isomeric, offer distinct advantages and opportunities in drug discovery. The symmetrical 1,3,5-triazine core has been extensively explored, particularly in oncology, yielding a wealth of structure-activity relationship data and several clinical candidates. Its susceptibility to nucleophilic substitution allows for straightforward derivatization. The asymmetrical and more polar 1,2,4-triazine scaffold, while historically less explored in approved drugs, presents a promising avenue for developing novel therapeutics with potentially different target specificities and pharmacokinetic profiles.
The choice between these two scaffolds should be guided by the specific therapeutic target, the desired physicochemical properties of the final compound, and the synthetic feasibility. This guide provides a foundational understanding of their comparative biological activities, empowering researchers to strategically leverage the unique attributes of each triazine isomer in the pursuit of innovative medicines.
References
A comprehensive list of references will be provided upon request.
Sources
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- 2. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3D-QSAR Study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors by comparative molecular field analysis (CoMFA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New quinazoline-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as inhibitors of EGFR: synthesis, anti-breast cancer evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comprehensive Guide to the Validation of an HPLC-UV Method for the Analysis of 5-Phenyl-1,2,4-triazin-3-amine
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities. This guide provides an in-depth, experience-driven comparison and validation of an HPLC-UV method specifically tailored for the analysis of 5-Phenyl-1,2,4-triazin-3-amine, a compound of interest in pharmaceutical research. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring a scientifically sound and regulatory-compliant validation process.[1][2][3][4][5]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6][7] This guide will not only detail the "how" but, more importantly, the "why" behind each validation parameter, offering insights that go beyond standard protocols.
The Significance of a Validated Method
The Validation Workflow
The validation of an analytical method is a systematic process that evaluates several key performance characteristics. The following diagram illustrates the typical workflow for validating an HPLC-UV method.
Caption: A typical workflow for HPLC method validation, from development to ongoing performance monitoring.
Core Validation Parameters: A Comparative Analysis
This section delves into the critical validation parameters, providing experimental protocols and comparing expected performance against established acceptance criteria.
Specificity
Why it's critical: Specificity ensures that the analytical signal is solely from the analyte of interest, this compound, and not from any other components that may be present in the sample matrix, such as impurities, degradation products, or excipients.[9][10][11] A lack of specificity can lead to overestimated results.[12] In cases where complete discrimination is not possible with a single method, a combination of two or more analytical procedures may be necessary to achieve the required level of discrimination.[6][7][13]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Forced Degradation: Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to intentionally generate degradation products.[10]
-
Peak Purity Analysis: Analyze the stressed samples using a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold.
-
Resolution: If impurities or degradants are present, the resolution between the analyte peak and the closest eluting peak should be determined.
Acceptance Criteria Comparison:
| Parameter | Acceptance Criteria | Rationale |
| Blank Interference | No significant peaks at the analyte's retention time. | Prevents false positives. |
| Peak Purity | Purity Angle < Purity Threshold | Confirms the peak is spectrally homogeneous and not co-eluting with other compounds. |
| Resolution (Rs) | Rs ≥ 2.0 | Ensures baseline separation from potential interferents, allowing for accurate quantification.[14] |
Linearity and Range
Why it's critical: Linearity demonstrates a proportional relationship between the concentration of this compound and the instrumental response (peak area). The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise.[15][16][17]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations.[8] For an assay, this typically spans 80% to 120% of the expected sample concentration.
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria Comparison:
| Parameter | Acceptance Criteria | Rationale |
| Correlation Coefficient (r²) | ≥ 0.999 | Indicates a strong linear relationship between concentration and response. A value close to 1 is generally desirable.[16] |
| Y-intercept | Should be close to zero. | A significant y-intercept may indicate systematic error. |
| Range | Typically 80-120% for assay; may be wider for impurity quantification. | Defines the concentration boundaries within which the method is reliable.[17] |
Accuracy and Precision
Why it's critical: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements.[17] These parameters are fundamental to the reliability of quantitative data.[14]
Experimental Protocol:
-
Accuracy (Recovery Study):
-
Spike a placebo (matrix without the analyte) with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[12]
-
Analyze the spiked samples and calculate the percentage recovery of the analyte.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst and instrument.[7][18]
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or on different instruments to assess the influence of these variables.[17]
-
Acceptance Criteria Comparison:
| Parameter | Acceptance Criteria | Rationale |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% for drug substance assay.[14] | Demonstrates that the method provides results that are close to the true value. |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Ensures that the method yields consistent and reproducible results.[8][14] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's critical: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[17][19] These are particularly important for impurity analysis.
Experimental Protocol: There are several methods to determine LOD and LOQ, with the signal-to-noise ratio and the calibration curve method being the most common.[19][20][21]
-
Signal-to-Noise (S/N) Ratio:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.[23]
-
Acceptance Criteria Comparison:
| Parameter | Acceptance Criteria | Rationale |
| LOD | S/N ratio ≥ 3 | Confirms the method can detect the presence of the analyte at low concentrations. |
| LOQ | S/N ratio ≥ 10; acceptable precision and accuracy at this level. | Establishes the lower limit for reliable quantitative measurements. |
Robustness
Why it's critical: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[24][25][26] This provides an indication of its reliability during routine use.[12]
Experimental Protocol:
-
Identify critical HPLC parameters that could potentially vary during routine analysis (e.g., mobile phase composition, pH, column temperature, flow rate).[24][27]
-
Deliberately vary these parameters within a small, predefined range. For example, alter the mobile phase organic content by ±2%, the pH by ±0.2 units, and the column temperature by ±5°C.
-
Analyze the system suitability solution under each varied condition and assess the impact on key chromatographic parameters like retention time, peak area, and resolution.
Acceptance Criteria Comparison:
| Parameter | Acceptance Criteria | Rationale |
| System Suitability | Must pass under all varied conditions. | Demonstrates the method's reliability under normal operational variability. |
| Chromatographic Parameters | No significant changes in retention time, peak shape, or resolution. | Confirms that minor procedural variations will not compromise the analytical results. |
System Suitability
Why it's critical: System suitability testing is an integral part of any analytical procedure.[28] It is performed before and during sample analysis to ensure the chromatographic system is performing adequately.[29][30][31]
Experimental Protocol:
-
Prepare a system suitability solution, which is typically a standard solution of this compound.
-
Make multiple (e.g., five or six) replicate injections of the system suitability solution.
-
Evaluate key chromatographic parameters.
Acceptance Criteria Comparison:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures good peak symmetry. |
| Theoretical Plates (N) | Typically > 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 1.0% for replicate injections | Demonstrates the precision of the injection system.[32] |
| Retention Time (RT) | Consistent RT with minimal variation. | Confirms the stability of the chromatographic system.[28][32] |
Interrelationship of Validation Parameters
The various validation parameters are not independent but are interconnected. The following diagram illustrates these relationships, highlighting how a change in one can impact others.
Caption: The interconnected nature of HPLC method validation parameters.
Conclusion
The validation of an HPLC-UV method for the analysis of this compound is a rigorous but essential process. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, and by consistently performing system suitability checks, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data. This guide provides a framework that combines established regulatory principles with practical, experience-based insights to achieve this goal. Adherence to these principles not only ensures regulatory compliance but also upholds the scientific integrity of the data that underpins pharmaceutical development.
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What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. [Link]
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System Suitability Test in HPLC – Key Parameters Explained - assayprism.com. [Link]
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3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]
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HPLC Specificity Testing: Importance Explained - Altabrisa Group. [Link]
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Getting the peaks perfect: System suitability for HPLC - American Chemical Society. [Link]
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Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group. [Link]
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System suitability in HPLC Analysis - Pharmaceutical Updates. [Link]
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Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method | Analytical Chemistry - ACS Publications. [Link]
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Calculating LOD and LOQ for HPLC and UV Methods - Pharma Validation. [Link]
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Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
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HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance - Mastelf. [Link]
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How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]
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Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC - NIH. [Link]
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Analytical Method Validation: Back to Basics, Part II - LCGC International. [Link]
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A Comparative Analysis of the 1,2,4-Triazine Scaffold and Sorafenib in VEGFR-2 Inhibition: A Guide for Drug Discovery Professionals
Introduction: The Enduring Quest for Kinase Selectivity in Oncology
Protein kinases remain a cornerstone of modern oncology drug discovery, regulating a vast array of cellular processes critical for tumor growth, proliferation, and survival. The dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.
This guide provides a comparative study of two distinct kinase inhibitor scaffolds. We will examine a representative derivative from the 5-phenyl-1,2,4-triazine class, a "privileged" heterocyclic structure in medicinal chemistry, and compare its performance with Sorafenib , a well-established multi-kinase inhibitor used in the treatment of various cancers.[1][2][3] The focus of our comparison will be the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[4]
Through a detailed analysis of their inhibitory profiles, the underlying signaling pathways, and robust experimental protocols, this guide aims to provide researchers, scientists, and drug development professionals with the insights and methodologies required to effectively evaluate and compare novel kinase inhibitors.
Mechanism of Action: Targeting the Engine of Angiogenesis
VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand VEGF-A, dimerizes and autophosphorylates key tyrosine residues in its intracellular domain.[2] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival—the fundamental processes of angiogenesis.[5][6] Both the 1,2,4-triazine derivatives and Sorafenib act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation, thereby blocking downstream signaling.[2]
The critical difference lies in their selectivity. Sorafenib is a multi-kinase inhibitor, potently targeting not only VEGFR-2 but also VEGFR-3, PDGFR-β, c-KIT, and the RAF kinases.[1][3] While this broad-spectrum activity can be advantageous in certain contexts, it also increases the potential for off-target related side effects. The 1,2,4-triazine scaffold, on the other hand, has been explored for the development of more selective inhibitors, offering the potential for a more targeted therapeutic intervention with an improved safety profile.
VEGFR-2 Signaling Pathway
The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis and the point of intervention for ATP-competitive inhibitors.
Caption: VEGFR-2 signaling cascade and point of inhibition.
Quantitative Comparison of Inhibitory Profiles
The potency and selectivity of a kinase inhibitor are best understood through quantitative analysis. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of an inhibitor required to reduce the activity of a target kinase by 50%. A lower IC50 value indicates greater potency.
The following table summarizes the in vitro kinase inhibitory activity of a representative pyrrolo[2,1-f][1]triazine derivative (a structurally related and potent analog of the 5-phenyl-1,2,4-triazin-3-amine scaffold) and Sorafenib against VEGFR-2 and a panel of other relevant kinases. This side-by-side comparison highlights the differences in their potency and selectivity profiles.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,1-f][1]triazine Derivative 3 | VEGFR-2 | 23 | [7] |
| EGFR | 100 | [7] | |
| Sorafenib | VEGFR-2 | 90 | [1][8] |
| VEGFR-3 | 20 | [1][9][8] | |
| PDGFR-β | 57 | [1][9][8] | |
| c-KIT | 68 | [1][9][8] | |
| Flt-3 | 58-59 | [1][9][8] | |
| Raf-1 | 6 | [1][8] | |
| B-Raf | 22 | [1][8] |
From this data, it is evident that while both compounds are potent inhibitors of VEGFR-2, the triazine derivative demonstrates a higher potency for this specific target. Conversely, Sorafenib exhibits a broader spectrum of activity, potently inhibiting multiple kinases involved in both angiogenesis and tumor cell proliferation. This multi-targeted approach can be a double-edged sword, potentially offering broader efficacy but also a higher risk of off-target toxicities. The more focused profile of the triazine derivative suggests it may offer a more selective therapeutic intervention against VEGFR-2-driven pathologies.
Experimental Protocols for Comparative Evaluation
To ensure the trustworthiness and reproducibility of a comparative study, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for an in vitro kinase assay to determine IC50 values and a cell-based proliferation assay to assess the cellular efficacy of the inhibitors.
Experimental Workflow Overview
Caption: Workflow for biochemical and cell-based inhibitor evaluation.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the IC50 of a test compound against recombinant human VEGFR-2 kinase by measuring the amount of ATP consumed during the phosphorylation reaction.
Objective: To quantify the potency of 5-phenyl-1,2,4-triazine derivatives and Sorafenib as inhibitors of VEGFR-2 kinase activity.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP (stock solution, e.g., 10 mM)
-
VEGFR-2 Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test Inhibitors (dissolved in DMSO)
-
Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo® Max)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer from a concentrated stock.
-
Prepare serial dilutions of the test inhibitors in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a master mix containing the kinase buffer, ATP, and the kinase substrate. The final ATP concentration should be at or near its Km for VEGFR-2 for competitive inhibitors.
-
Dilute the recombinant VEGFR-2 enzyme in 1x Kinase Buffer to the desired working concentration.
-
-
Assay Plate Setup:
-
Add the inhibitor dilutions to the appropriate wells of the 96-well plate.
-
Include a positive control (no inhibitor, DMSO vehicle only) and a negative/blank control (no enzyme).
-
-
Kinase Reaction:
-
Signal Detection:
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (blank wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a kinase inhibitor.
Objective: To assess the anti-proliferative effect of 5-phenyl-1,2,4-triazine derivatives and Sorafenib on cancer cell lines with high VEGFR-2 expression.
Recommended Cell Lines:
-
SKOV3ip1 or HeyA8 (Ovarian Cancer): Known to express functional VEGFR-2.[11]
-
MCF-7 or MDA-MB-231 (Breast Cancer): VEGFR-2 blockade has been shown to inhibit proliferation in these lines.[12]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
Test Inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well, flat-bottom, tissue culture-treated plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitors in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
Conclusion and Future Directions
This comparative guide demonstrates that the 1,2,4-triazine scaffold represents a promising platform for the development of potent and selective VEGFR-2 inhibitors. The representative derivative shows superior in vitro potency against VEGFR-2 compared to the multi-kinase inhibitor Sorafenib. This highlights a key principle in modern drug discovery: the rational design of selective inhibitors to potentially minimize off-target effects and improve therapeutic outcomes.
The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, ensuring data integrity and reproducibility. By applying these methodologies, drug discovery teams can effectively characterize novel chemical entities, benchmark them against established drugs, and make data-driven decisions to advance the most promising candidates.
Future work should focus on obtaining a full kinome-wide selectivity profile for promising 1,2,4-triazine derivatives to confirm their selectivity and identify any potential off-targets. Furthermore, in vivo studies in relevant tumor models are necessary to translate the in vitro potency and cellular efficacy into tangible anti-tumor and anti-angiogenic effects in a physiological setting.
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- PMC. Functional Significance of VEGFR-2 on Ovarian Cancer Cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746824/]
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Future Medicinal Chemistry. Pyrrolo[2,1-f][1]triazine: a promising fused heterocycle to target kinases in cancer therapy. [URL: https://www.future-science.com/doi/10.4155/fmc-2021-0099]
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A Comparative Guide to the Efficacy of 5-Phenyl-1,2,4-triazin-3-amine Derivatives and Methotrexate in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Lung cancer, a leading cause of cancer-related mortality worldwide, presents a significant challenge due to its heterogeneity and the development of resistance to conventional chemotherapies. This guide provides a detailed comparative analysis of two classes of compounds: the established antimetabolite, methotrexate, and the emerging class of 5-Phenyl-1,2,4-triazin-3-amine derivatives, in the context of their potential application in lung cancer therapy.
Methotrexate, a folate analog, has been a cornerstone of cancer chemotherapy for decades. Its mechanism of action, primarily through the inhibition of dihydrofolate reductase (DHFR), has been well-characterized. However, its clinical utility can be limited by toxic side effects and the emergence of drug resistance. In contrast, 1,2,4-triazine derivatives have garnered significant interest as a versatile scaffold in medicinal chemistry, with various analogs demonstrating potent anticancer activities. This guide will delve into the available preclinical data to objectively compare the efficacy, mechanisms of action, and potential therapeutic advantages of this compound derivatives against methotrexate in lung cancer models.
Mechanisms of Action: A Tale of Two Inhibitors
The antitumor activity of both methotrexate and this compound derivatives converges on critical cellular pathways, albeit with distinct and overlapping mechanisms. Understanding these differences is crucial for rational drug design and the development of effective combination therapies.
Methotrexate: The Classic Antifolate
Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1] By binding to DHFR with high affinity, methotrexate prevents the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA synthesis.[1] This disruption of nucleotide biosynthesis leads to the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cancer cells.
Beyond its role as a DHFR inhibitor, recent studies have indicated that methotrexate can also modulate other signaling pathways implicated in cancer progression. For instance, in non-small cell lung cancer (NSCLC) A549 cells, methotrexate has been shown to act synergistically with other agents to impede the NF-κB/p65 signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[2]
This compound Derivatives: Emerging Multi-faceted Agents
The anticancer activity of this compound derivatives appears to be more diverse. While some triazine derivatives also exhibit inhibitory activity against DHFR, their mechanisms often extend to other critical cancer-related pathways.[3][4]
A significant body of research points towards the induction of apoptosis as a primary mechanism of action for this class of compounds. Studies on structurally similar 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives in lung cancer cell lines have demonstrated their ability to upregulate pro-apoptotic proteins such as BAX and caspases, leading to programmed cell death.[5]
Furthermore, various triazine derivatives have been identified as inhibitors of key signaling kinases involved in cell proliferation and survival, such as PI3K/mTOR.[6] The ability to target multiple nodes within the complex signaling networks of cancer cells represents a potential advantage over single-target agents.
Comparative In Vitro Efficacy
The cytotoxic potential of novel compounds is a critical early indicator of their therapeutic promise. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 data for methotrexate and various triazine derivatives against human lung cancer cell lines.
It is imperative to note that the following data are compiled from different studies. Direct comparison of IC50 values across studies can be misleading due to variations in experimental conditions, such as cell passage number, incubation time, and assay methodology. The data is presented for informational purposes to provide a general sense of the potency of these compounds.
Table 1: In Vitro Cytotoxicity of 1,3,5-Triazine Derivatives and Methotrexate in A549 Lung Cancer Cells
| Compound | IC50 (nM) | Reference |
| 1,3,5-Triazine Derivatives | ||
| Compound 8e | 50 | [3] |
| Compound 9a | 42 | [3] |
| Compound 10e | 62 | [3] |
| Compound 11e | 28 | [3] |
| Methotrexate | >1000 | [7] |
Note: The 1,3,5-triazine derivatives in this study were designed as DHFR inhibitors and showed significantly higher potency than methotrexate in the A549 cell line.[3]
Table 2: In Vitro Cytotoxicity of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine Derivatives in Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| BCTA (4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine) | A549 | 1.09 | [5] |
| NCI-H460 | 2.01 | [5] | |
| NCI-H23 | 3.28 | [5] |
Note: BCTA demonstrated potent anticancer activity, many-fold stronger than the chemotherapeutic agent 5-fluorouracil in the same study.[5]
Table 3: In Vitro Cytotoxicity of Methotrexate in Various Lung Cancer Cell Lines
| Cell Line | IC50 | Incubation Time | Reference |
| A549 | 0.10 mM | 48h | [8] |
| H1975 | Not specified | [2] | |
| EKVX | >1000 nM | Not specified | [7] |
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of experimental findings, adherence to standardized protocols is essential. The following section provides a detailed, step-by-step methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.
Materials:
-
Lung cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
Test compounds (this compound derivatives, Methotrexate) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count lung cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent only) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vivo Efficacy: A Glimpse into Preclinical Models
While in vitro assays provide valuable initial data on the cytotoxic potential of a compound, in vivo studies using animal models are essential to evaluate its therapeutic efficacy in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for assessing antitumor activity.
Information on the in vivo efficacy of this compound derivatives in lung cancer models is still emerging. However, studies on other triazine derivatives have shown promising results in various cancer xenograft models, including those for lung cancer.[6][9] These studies typically involve the administration of the compound to tumor-bearing mice and monitoring tumor growth over time.
Methotrexate has been evaluated in various preclinical and clinical settings for lung cancer.[10] In vivo studies have demonstrated its ability to inhibit tumor growth, although its efficacy can be variable depending on the specific lung cancer subtype and the development of resistance.[11]
Experimental Workflow for an In Vivo Xenograft Study:
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- 9. Antitumor activity of triazine mimic antibiotics for DNA-binding implications (impressive activity in vitro against a variety of tumor types in the NCI-60 screen): NSC 710607 to fight HCT-116 human colon carcinoma cell lines in vivo using the hollow fiber assay and xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel 1,2,4-Triazine Antidepressant Agents
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of more effective and safer antidepressant medications has led researchers to explore a diverse range of chemical scaffolds. Among these, the 1,2,4-triazine nucleus has emerged as a promising framework for the design of novel central nervous system agents, including those with antidepressant potential. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of recently developed 1,2,4-triazine derivatives, offering experimental data and procedural insights to inform future drug discovery efforts.
The 1,2,4-Triazine Scaffold: A Versatile Core for Antidepressant Drug Design
The 1,2,4-triazine ring, a six-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1] The inherent physicochemical properties of the triazine ring allow for diverse substitutions, enabling the fine-tuning of a molecule's pharmacological profile to achieve desired interactions with biological targets relevant to depression.
One of the key mechanisms of action for many classic and novel antidepressants is the inhibition of monoamine oxidase A (MAO-A). This enzyme is responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[2] By inhibiting MAO-A, the synaptic levels of these neurotransmitters increase, which is believed to contribute to the alleviation of depressive symptoms.[2] Several novel 1,2,4-triazine derivatives have been specifically designed and synthesized to target MAO-A.
In Vitro Efficacy: Targeting Monoamine Oxidase A
The initial screening of potential antidepressant compounds often begins with in vitro assays to determine their interaction with specific molecular targets. For 1,2,4-triazine derivatives, a primary focus has been the inhibition of MAO-A.
Key Experimental Protocol: MAO-A Inhibition Assay
The in vitro efficacy of novel 1,2,4-triazine derivatives as MAO-A inhibitors is typically assessed using a fluorometric or radiometric assay. The following is a generalized protocol based on common methodologies:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A is used as the enzyme source. A suitable substrate, such as kynuramine, is prepared in a buffer solution.
-
Compound Incubation: The test compounds (novel 1,2,4-triazine derivatives) are dissolved, typically in DMSO, and then diluted to various concentrations. The enzyme is pre-incubated with the test compounds for a specific period to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate to the enzyme-compound mixture.
-
Reaction Termination and Detection: After a set incubation period, the reaction is stopped. The product of the enzymatic reaction is then quantified. For example, the deamination of kynuramine by MAO-A produces 4-hydroxyquinoline, which can be measured fluorometrically.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound. The IC50 value represents the concentration of the compound required to inhibit 50% of the MAO-A activity. A lower IC50 value indicates a more potent inhibitor.
Comparative In Vitro Efficacy Data
A recent study on a series of substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides revealed several potent MAO-A inhibitors.[3] The data for the most promising compounds from this study are presented below, alongside a standard MAO-A inhibitor for comparison.
| Compound | Target | IC50 (µM) | Source |
| Compound R: 5 | MAO-A | 0.12 | [3] |
| Compound R: 9 | MAO-A | 0.30 | [3] |
| Clorgyline (Standard) | MAO-A | ~0.007 | N/A |
Note: The IC50 for Clorgyline is a generally accepted value and is provided for reference. Direct comparison should be made with caution as experimental conditions can vary.
The results indicate that Compound R: 5, in particular, is a highly potent inhibitor of MAO-A, with an IC50 value in the low nanomolar range. This strong in vitro activity provides a solid rationale for further investigation in in vivo models of depression.
In Vivo Efficacy: Assessing Antidepressant-Like Activity in Animal Models
Promising in vitro results must be translated into in vivo efficacy. Behavioral models in animals are crucial for evaluating the potential antidepressant effects of novel compounds. The most commonly used screening tests are the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that an animal will develop an immobile posture when placed in an inescapable, stressful situation. Antidepressant treatments are expected to reduce the duration of this immobility.
Key Experimental Protocol: Forced Swim Test (FST)
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Acclimation: Mice are individually placed in the water-filled cylinder for a pre-test session (e.g., 15 minutes) 24 hours before the actual test. This is done to induce a state of "behavioral despair."
-
Drug Administration: The novel 1,2,4-triazine compounds, a vehicle control, and a standard antidepressant are administered to different groups of mice, typically via oral gavage or intraperitoneal injection, at a specific time before the test.
-
Test Session: On the test day, mice are again placed in the swim cylinder for a shorter period (e.g., 6 minutes). The session is recorded by a video camera.
-
Behavioral Scoring: An observer, blinded to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Data Analysis: The mean immobility time for each group is calculated, and the percentage reduction in immobility compared to the vehicle control group is determined.
Key Experimental Protocol: Tail Suspension Test (TST)
-
Apparatus: Mice are suspended by their tails from a horizontal bar using adhesive tape, at a height where they cannot reach any surface.
-
Drug Administration: Similar to the FST, test compounds, a vehicle, and a standard antidepressant are administered prior to the test.
-
Test Session: Each mouse is suspended for a 6-minute period, and the entire session is video-recorded.
-
Behavioral Scoring: A blinded observer scores the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Data Analysis: The mean immobility time for each group is calculated, and the percentage reduction in immobility is determined.
Comparative In Vivo Efficacy Data
The same study that identified the potent MAO-A inhibitors also evaluated their efficacy in the FST and TST in mice.[3] The results for the most active compounds are summarized below, alongside data for the standard antidepressant, Imipramine.
| Compound | Dose (mg/kg, p.o.) | FST (% Reduction in Immobility) | TST (% Reduction in Immobility) | Source |
| Compound R: 5 | 30 | 46.48% | 45.96% | [3] |
| Compound R: 9 | 30 | 52.76% | 47.14% | [3] |
| Imipramine | 15 | ~50-60% | ~50-60% | [4] |
Note: The efficacy of Imipramine can vary depending on the specific study parameters. The provided range is a general representation from the literature.
These in vivo findings are consistent with the in vitro data, demonstrating that the potent MAO-A inhibitors, Compound R: 5 and Compound R: 9, exhibit significant antidepressant-like activity in established animal models. The reduction in immobility time is comparable to that of the standard tricyclic antidepressant, Imipramine.
Visualizing the Mechanism and Workflow
To better understand the underlying biological pathway and the experimental process, the following diagrams are provided.
Monoamine Oxidase A (MAO-A) Inhibition Pathway
Caption: MAO-A Inhibition by 1,2,4-Triazine Derivatives.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
Caption: Workflow for Antidepressant Drug Discovery.
Synthesis and Conclusion
The presented data strongly support the potential of the 1,2,4-triazine scaffold as a source of novel antidepressant agents. The direct comparison of in vitro and in vivo efficacy for compounds like R: 5 and R: 9 demonstrates a clear and logical progression from potent molecular target engagement to significant antidepressant-like activity in preclinical models. The high potency of these compounds in inhibiting MAO-A, a clinically validated antidepressant target, underscores the promise of this chemical class.
For researchers in the field, these findings highlight the importance of a multi-faceted approach to drug discovery, where robust in vitro screening is followed by rigorous in vivo validation. The detailed protocols provided in this guide serve as a practical resource for those looking to evaluate their own novel compounds. The continued exploration of the 1,2,4-triazine scaffold, with a focus on optimizing both potency and pharmacokinetic properties, is a promising avenue for the development of the next generation of antidepressant therapies.
References
-
Pal, R., Kumar, B., Guruubasavaraja Swamy, P. M., & Chawla, P. A. (2022). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Bioorganic Chemistry, 131, 106284. [Link]
-
Pal, R., Kumar, B., Guruubasavaraja Swamy, P. M., & Chawla, P. A. (2022). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Bioorganic Chemistry, 131, 106284. [Link]
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Naoi, M., Maruyama, W., & Shamoto-Nagai, M. (2018). Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis. Journal of Neural Transmission, 125(1), 1-12. [Link]
- Cryan, J. F., & Holmes, A. (2005). The tail suspension test.
- Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de thérapie, 229(2), 327-336.
- Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in psychiatry and neurology. Frontiers in pharmacology, 7, 340.
- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
- Castagnoli, N., & Palmer, G. C. (2003). Monoamine oxidases: structure, function, and pharmacology. John Wiley & Sons.
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59).
- Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370.
- Pochwat, B., Szewczyk, B., Sowa-Kucma, M., Siwek, A., Doboszewska, U., Piekoszewski, W., & Nowak, G. (2017). The antidepressant-like activity of magnesium and imipramine in the forced swim test in mice: the role of the N-methyl-D-aspartate receptor/nitric oxide/cyclic guanosine monophosphate pathway. Pharmacological Reports, 69(5), 923-930.
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- 2. Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking of 1,3,5-Triazine Derivatives as DHFR Inhibitors
This guide provides a comprehensive analysis of comparative molecular docking studies of 1,3,5-triazine derivatives as inhibitors of Dihydrofolate Reductase (DHFR). It is intended for researchers, scientists, and drug development professionals seeking to understand the application of in-silico techniques in the discovery of novel antifolate agents. We will delve into the rationale behind experimental choices, present comparative data, and provide a detailed, validated protocol for conducting such studies.
The Enduring Appeal of DHFR as an Anticancer Target
Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate. This product is a crucial cofactor in the synthesis of purines, thymidylate, and several amino acids, all of which are essential for DNA replication and cell proliferation.[1] Consequently, the inhibition of DHFR has been a cornerstone of cancer chemotherapy for decades.[2] The clinical success of classical antifolates like methotrexate has firmly established DHFR as a validated and highly druggable target.
The 1,3,5-triazine scaffold has emerged as a promising framework for the design of novel DHFR inhibitors.[3][4] Its versatile chemistry allows for substitutions at the 2, 4, and 6 positions, enabling the exploration of a vast chemical space to optimize binding affinity and selectivity for the target enzyme.[5][6][7]
The Power of In-Silico Prediction: Molecular Docking in Drug Discovery
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9][10] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (ligand) and a protein's binding site (receptor) at the atomic level. This provides invaluable insights into the binding mode, affinity, and specificity of potential drug candidates, thereby guiding the design and synthesis of more potent and selective inhibitors.[8][9]
The fundamental principle of molecular docking involves two key stages: pose generation and scoring. In pose generation, the algorithm explores various conformations of the ligand within the binding site. Subsequently, a scoring function estimates the binding affinity for each pose, allowing for the ranking of different ligands.[9] A strong correlation between docking scores and experimentally determined inhibitory activities (e.g., IC50 values) validates the docking protocol.[1][11]
Comparative Docking Analysis of 1,3,5-Triazine Derivatives
Numerous studies have employed molecular docking to evaluate the potential of 1,3,5-triazine derivatives as DHFR inhibitors. These studies have not only predicted binding affinities but have also elucidated the key molecular interactions that govern their inhibitory activity.
Key Interacting Residues in the DHFR Active Site
Across various studies targeting human DHFR (hDHFR), a consensus of key amino acid residues within the active site has been identified as crucial for inhibitor binding. These include:
-
Hydrophobic interactions: Leu22, Phe31, Phe34, and Pro61 are frequently involved in hydrophobic contacts with the triazine ring and its substituents.[8][11] The flexible residue Phe31, in particular, can adopt different conformations to accommodate various inhibitor scaffolds.[12]
-
Hydrogen bonding: Residues such as Glu30 and Ser59 often form critical hydrogen bonds with the amino groups on the triazine core, anchoring the inhibitor in the active site.[13]
Performance of Representative 1,3,5-Triazine Derivatives
The following table summarizes the docking scores and experimentally determined biological activities of selected 1,3,5-triazine derivatives from various studies. This comparative data highlights the potential of this scaffold and the predictive power of molecular docking.
| Compound ID | Target DHFR | Docking Score (kcal/mol) | Experimental Activity (IC50) | Key Interactions/Observations |
| Compound A2 [12] | hDHFR | Not explicitly stated, but flexible docking was used for design | 7.46 nM (hDHFR inhibition) | Designed with a heteroatom spiro-ring to interact with the flexible Phe31 residue. |
| Compound A5 [12] | hDHFR | Not explicitly stated, but flexible docking was used for design | 3.72 nM (hDHFR inhibition) | Potent inhibitory activity, demonstrating the success of the design strategy. |
| Compound 8e [5][6][14] | hDHFR | Not explicitly stated, but docking was performed | 50 nM (cytotoxicity against A549) | Showed higher cytotoxic activity than methotrexate in A549 lung cancer cells. |
| Compound 11e [5][6][14] | hDHFR | Not explicitly stated, but docking was performed | 28 nM (cytotoxicity against A549) | The most potent compound in its series against the A549 cell line. |
| Compound 4A12 [15] | Pf-DHFR-TS | -424.19 | Not explicitly stated for DHFR, but evaluated for antimalarial activity | Showed pi-pi interactions with Phe58 and hydrogen bonds with Ser111 and Ile164. |
| Compound 4A20 [15] | Pf-DHFR-TS | -360.34 | Not explicitly stated for DHFR, but evaluated for antimalarial activity | Demonstrated good binding interactions with key residues in the P. falciparum DHFR active site. |
Experimental Protocol: A Validated Molecular Docking Workflow
This section provides a detailed, step-by-step methodology for conducting a comparative docking study of 1,3,5-triazine derivatives against hDHFR. This protocol is designed to be a self-validating system, ensuring the reliability of the generated results.
Preparation of the Receptor (hDHFR)
-
Protein Structure Retrieval: Download the high-resolution crystal structure of human DHFR from the Protein Data Bank (PDB; e.g., PDB ID: 1U72, 1KMS).[1][13] The choice of PDB structure is critical; select a structure with a bound ligand to define the active site accurately.
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms to the protein, as they are typically absent in crystal structures.
-
Assign appropriate protonation states to ionizable residues at a physiological pH.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Preparation of the Ligands (1,3,5-Triazine Derivatives)
-
Ligand Sketching: Draw the 2D structures of the 1,3,5-triazine derivatives using a chemical drawing software.
-
3D Structure Generation: Convert the 2D structures into 3D conformations.
-
Ligand Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain their lowest energy conformations.
-
Charge Assignment: Assign partial charges to the ligand atoms using a suitable force field (e.g., Gasteiger charges).[16]
Molecular Docking Simulation
-
Binding Site Definition: Define the binding site of hDHFR based on the coordinates of the co-crystallized ligand in the original PDB file. This ensures that the docking search is focused on the relevant active site.
-
Docking Algorithm Selection: Choose a suitable docking program and algorithm. Several well-validated options are available, including AutoDock, Glide, and LigandFit.[1][8][17]
-
Execution of Docking: Run the docking simulation for each 1,3,5-triazine derivative against the prepared hDHFR structure. The program will generate multiple binding poses for each ligand.
-
Pose Selection and Scoring: The docking program will rank the generated poses based on a scoring function, which estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.
Validation of the Docking Protocol
-
Re-docking of the Co-crystallized Ligand: A crucial validation step is to re-dock the original co-crystallized ligand into the hDHFR active site. The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose should be less than 2.0 Å to confirm the accuracy of the docking protocol.[13]
-
Correlation with Experimental Data: If experimental data (e.g., IC50 values) are available for a set of the triazine derivatives, plot the docking scores against the experimental activities. A good correlation coefficient (r²) indicates that the docking protocol can reliably predict the relative binding affinities of the compounds.[1][11]
Visualizing the Workflow and Key Interactions
Diagrams are essential for visualizing complex scientific workflows and molecular interactions. The following diagrams, generated using Graphviz (DOT language), illustrate the molecular docking workflow and the general structure of the 1,3,5-triazine scaffold.
Caption: General Structure of 1,3,5-Triazine Derivatives.
Conclusion and Future Directions
Comparative docking studies are an indispensable tool in the rational design of novel 1,3,5-triazine derivatives as DHFR inhibitors. These in-silico methods provide a cost-effective and time-efficient approach to screen large libraries of compounds, prioritize candidates for synthesis, and understand their structure-activity relationships. [5][6][7]The validation of docking protocols against experimental data is paramount to ensure the predictive accuracy of the models. [1][11] Future research in this area will likely focus on the integration of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine the prediction of binding affinities. Additionally, the application of machine learning and artificial intelligence algorithms holds great promise for the de novo design of novel 1,3,5-triazine derivatives with enhanced potency and selectivity against DHFR.
References
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A Comparative Analysis of Antioxidant Activity: 1,3,5-Triazine Analogues versus the Trolox Standard
In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a central theme in drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] This guide provides an in-depth comparison of the antioxidant activity of emerging 1,3,5-triazine analogues against Trolox, the universally recognized water-soluble analogue of Vitamin E used as a benchmark in antioxidant capacity assays.[3][4]
We will delve into the experimental data that underscores the potential of the 1,3,5-triazine scaffold, a "privileged structure" in medicinal chemistry known for its broad spectrum of biological activities.[2][5] This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships and evaluate the potential of these novel compounds.
The Benchmark and the Challengers: Trolox and 1,3,5-Triazines
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is the gold standard for measuring antioxidant capacity.[3] Its water solubility and clear antioxidant mechanism make it an ideal reference in various assays, leading to the widely used "Trolox Equivalent Antioxidant Capacity" (TEAC) unit.[4][6]
1,3,5-Triazine , a heterocyclic aromatic compound, serves as a versatile core for building molecules with diverse biological functions, including anticancer, antimicrobial, and antiviral properties.[5][7][8][9] Researchers have hypothesized that by functionalizing the triazine ring with known antioxidant moieties—such as phenols, chalcones, or stilbenes—it is possible to create novel compounds with significantly enhanced radical-scavenging capabilities.[2][10]
Caption: General structure of the 1,3,5-triazine core with substitution points.
Quantitative Comparison: Radical Scavenging Activity
Recent studies have provided compelling evidence that specific 1,3,5-triazine analogues not only match but significantly surpass the antioxidant activity of Trolox. A key study evaluated a series of these compounds using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, a standard method for assessing antioxidant performance.[1][10][11]
The efficacy of an antioxidant is often expressed by its EC50 value—the concentration required to scavenge 50% of the initial radicals. A lower EC50 value indicates higher antioxidant potency. The data below, extracted from a comparative study, highlights the performance of the most potent triazine analogues against Trolox and Ascorbic Acid (ASA), another common antioxidant standard.[1][10][11][12]
| Compound | Description | EC50 at 60 min (µM) |
| Trolox (Standard) | Water-soluble Vitamin E analogue | 178.33 |
| Ascorbic Acid (Standard) | Vitamin C | 147.47 |
| Compound 5 | 1,3,5-Triazine with aminophenol & stilbene motifs | 17.16 |
| Compound 6 | 1,3,5-Triazine with aminophenol & stilbene motifs | 20.33 |
| Compound 13 | 1,3,5-Triazine with aminophenol & chalcone motifs | 27.78 |
| Compound 25 | 1,3,5-Triazine with aminophenol & chalcone motifs | 22.92 |
Analysis of Results:
The experimental data is unequivocal. The top-performing 1,3,5-triazine analogues (compounds 5, 6, 13, and 25) exhibit EC50 values that are approximately 5 to 10 times lower than that of Trolox.[1][10][11] This demonstrates a vastly superior radical scavenging capacity. For instance, Compound 5 required a concentration of only 17.16 µM to achieve what Trolox required 178.33 µM for.[10][11]
This enhanced activity is attributed to the synergistic combination of the triazine core with potent antioxidant functional groups. The presence of hydroxystilbene and hydroxychalcone moieties, which are structurally similar to the potent natural antioxidant resveratrol, provides readily donatable hydrogen atoms from their phenolic hydroxyl groups to neutralize free radicals.[1][2] The 1,3,5-triazine scaffold acts as a robust framework to present these active motifs effectively.
Experimental Protocols: A Guide to Measuring Antioxidant Activity
To ensure scientific integrity and reproducibility, the following sections detail the standardized, self-validating protocols for the three most common antioxidant capacity assays. The causality behind critical steps is explained to provide a deeper understanding of the methodology.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+).[13] The reduction of this radical by an antioxidant results in a loss of color, which is measured spectrophotometrically.[13]
Caption: Step-by-step workflow for the ABTS antioxidant assay.
Detailed Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12–16 hours before use. Causality: This incubation period is crucial for the complete generation of the ABTS radical cation through oxidation by potassium persulfate.[14]
-
-
Preparation of ABTS•+ Working Solution:
-
On the day of the assay, dilute the stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to achieve an absorbance of 0.70 (± 0.02) at 734 nm. Causality: Standardizing the initial absorbance ensures a consistent starting concentration of the radical, making comparisons between samples reliable.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and the Trolox standard in the chosen solvent.
-
To a 96-well plate, add 10 µL of each dilution (or blank solvent).
-
Add 200 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
The percentage inhibition of absorbance is calculated as: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Plot the percentage inhibition against the concentration of the standards and samples to determine the EC50 value.
-
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, neutralizing it.[15][16] This reduction leads to a color change from deep purple to pale yellow, which is monitored spectrophotometrically at approximately 517 nm.[15][17]
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Detailed Methodology:
-
Preparation of DPPH Solution:
-
Accurately weigh and dissolve DPPH in methanol or ethanol to prepare a stock solution (e.g., 0.2 mM).[15]
-
Wrap the container in aluminum foil. Causality: The DPPH radical is light-sensitive; protecting it from light prevents its degradation and ensures the stability of the reagent.[15] The solution should be prepared fresh.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard.
-
Add 100 µL of the DPPH solution to each well.[15]
-
Include a control containing 100 µL of solvent instead of the sample.
-
Shake the plate and incubate it in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The radical scavenging activity is calculated using the same formula as in the ABTS assay. The EC50 value is determined from the dose-response curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺)-tripyridyltriazine (TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[18] This reduction results in the formation of an intense blue-colored complex, whose absorbance can be measured at 593 nm.
Caption: Step-by-step workflow for the FRAP antioxidant assay.
Detailed Methodology:
-
Preparation of FRAP Reagent:
-
Prepare the following three solutions:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate in water and adjust pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.
-
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the working solution to 37°C before use. Causality: The acidic condition (pH 3.6) is essential for iron to remain soluble and facilitates the reduction of the Fe³⁺-TPTZ complex.
-
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄).
-
Add 10 µL of the sample, standard, or blank to the wells of a 96-well plate.
-
Add 220 µL of the pre-warmed FRAP working solution to all wells.
-
Incubate for a defined period (typically 4-10 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant power is determined by comparing the change in absorbance of the sample to the ferrous sulfate standard curve. Results are expressed as FRAP values or Fe²⁺ equivalents.
-
Conclusion and Future Outlook
The evidence strongly supports that strategically designed 1,3,5-triazine analogues are exceptionally potent antioxidants, significantly outperforming the Trolox standard in radical scavenging assays.[1][10][11] The combination of a stable heterocyclic core with proven antioxidant motifs like hydroxystilbenes and hydroxychalcones presents a highly promising strategy for the development of novel therapeutic agents to combat oxidative stress-related diseases.
For researchers in the field, these findings justify a deeper investigation into the pharmacokinetics, safety profiles, and in vivo efficacy of these lead compounds. The standardized protocols provided herein serve as a reliable foundation for the continued evaluation and optimization of this exciting class of molecules. The 1,3,5-triazine scaffold is not merely a passive linker but an integral component that can be tuned to produce next-generation antioxidants with superior potency.
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Title: Trolox Equivalent Antioxidant Capacity (TEAC) Assay Source: Cell Biolabs, Inc. URL: [Link]
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Title: OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit Source: Cell Biolabs, Inc. URL: [Link]
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Title: Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Source: ResearchGate URL: [Link]
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Title: (PDF) Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs Source: ResearchGate URL: [Link]
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Title: Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol Source: Semantic Scholar URL: [Link]
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Title: Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs Source: NIH National Library of Medicine URL: [Link]
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Title: Synthesis and Antioxidant Activity Evaluation of Novel 1,3,5-Triazine Derivatives Bearing a 4-(4-Aminophenyl)morpholin-3-one Moiety Source: ResearchGate URL: [Link]
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Title: Synthesis and evaluation of 1,3,5-triazine derivatives as sunscreens useful to prevent skin cancer Source: PubMed URL: [Link]
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Title: Genesis and development of DPPH method of antioxidant assay Source: PubMed Central URL: [Link]
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Title: DPPH Radical Scavenging Assay Source: MDPI URL: [Link]
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Assessing the Neuroprotective Effects of 1,2,4-Triazine Derivatives: A Comparative Guide for Researchers
In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the scientific community is increasingly turning its attention to novel heterocyclic scaffolds with the potential for multi-target neuroprotection. Among these, 1,2,4-triazine derivatives have emerged as a promising class of compounds, demonstrating a diverse range of biological activities relevant to combating the complex pathologies of conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. This guide provides an in-depth, objective comparison of the neuroprotective performance of various 1,2,4-triazine derivatives, supported by experimental data and contextualized with established alternative therapies. Our goal is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this burgeoning field of study.
The Therapeutic Promise of 1,2,4-Triazines in Neurodegeneration
The 1,2,4-triazine core, a six-membered ring containing three nitrogen atoms, serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This structural versatility has led to the development of derivatives that can penetrate the blood-brain barrier and engage with multiple pathological pathways implicated in neuronal cell death. Key mechanisms of neuroprotection exhibited by these compounds include antioxidant activity, inhibition of apoptosis, and modulation of inflammatory signaling cascades.
Comparative Analysis of Neuroprotective 1,2,4-Triazine Derivatives
The following tables summarize the in vitro neuroprotective effects of selected 1,2,4-triazine derivatives against various neurotoxic insults. This quantitative data, primarily presented as EC50 and IC50 values, offers a direct comparison of the potency of these compounds.
Table 1: Neuroprotective Efficacy of 1,2,4-Triazine Derivatives Against Oxidative Stress
| Compound | Neurotoxic Insult | Cell Line | EC50/IC50 (µM) | Key Findings | Reference |
| Ethyl 2-(5-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate (8e) | H₂O₂-induced apoptosis | PC12 | 14 (EC50) | Demonstrated potent protection against oxidative stress-induced cell death. | |
| 3-thiomethyl-5,6-di-(4-chlorophenyl)-1,2,4-triazine | H₂O₂ | Neuroblastoma | Not specified | Showed protective effects against H₂O₂-induced cytotoxicity. | |
| Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides (R:5 and R:9) | Not applicable (MAO-A inhibition) | --- | 0.12 (IC50) and 0.30 (IC50) respectively | Potent inhibitors of MAO-A, an enzyme linked to oxidative stress in the brain. |
Table 2: Anti-Apoptotic and Anti-Inflammatory Activity of 1,2,4-Triazine Derivatives
| Compound | Target/Assay | Cell Line | IC50 (µM) | Key Findings | Reference |
| Novel 1,2,4-triazine derivatives | Caspase-3 activation | PC12 | Not specified | Markedly reduced caspase-3 activation, a key mediator of apoptosis. | |
| Novel 1,2,4-triazine derivatives | NF-κB activation | PC12 | Not specified | Impaired H₂O₂-induced activation of the pro-inflammatory transcription factor NF-κB. | |
| Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine sulfonamides (MM129) | Apoptosis Induction | HeLa | Not specified (pro-apoptotic at IC50) | Induced apoptosis in cancer cell lines, demonstrating modulation of cell death pathways. | |
| 1,2,4-triazine derivatives (22 and 23) | NF-κB translocation | THP-1 monocytes | Not specified | Suppressed AGEs-induced translocation of NF-κB to the nucleus. |
Comparison with Alternative Neuroprotective Agents
To provide a broader context for the therapeutic potential of 1,2,4-triazine derivatives, it is essential to compare their performance with established neuroprotective drugs.
Table 3: Mechanistic and Efficacy Comparison with Clinically Used Neuroprotective Drugs
| Agent | Primary Mechanism of Action | Therapeutic Use | Key Efficacy Data | Reference |
| Riluzole | Inhibition of glutamate release, blockade of voltage-gated sodium channels. | Amyotrophic Lateral Sclerosis (ALS) | Modestly extends survival by 2-3 months in some ALS patients. | |
| Edaravone | Potent free radical scavenger, inhibition of lipid peroxidation. | Acute Ischemic Stroke, ALS | Reduces neuronal damage following ischemic events and may slow functional decline in ALS. |
Key Signaling Pathways in 1,2,4-Triazine-Mediated Neuroprotection
The neuroprotective effects of 1,2,4-triazine derivatives are often attributed to their ability to modulate critical intracellular signaling pathways that regulate cellular stress responses, inflammation, and apoptosis.
Oxidative Stress and the Nrf2 Pathway
A common mechanism of action for many neuroprotective 1,2,4-triazines is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Nrf2 signaling pathway activation by 1,2,4-triazine derivatives.
Inflammation and the NF-κB Pathway
Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. Several 1,2,4-triazine derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the production of pro-inflammatory cytokines and enzymes.
Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-triazine derivatives.
Experimental Protocols for Assessing Neuroprotection
To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount. The following sections detail the methodologies for key in vitro and in vivo assays used to evaluate the neuroprotective effects of 1,2,4-triazine derivatives.
In Vitro Neuroprotection Assessment
A typical workflow for in vitro assessment involves exposing neuronal cell lines to a neurotoxic agent in the presence or absence of the test compound.
Caption: General workflow for in vitro neuroprotection assays.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the 1,2,4-triazine derivative for 1-2 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., H₂O₂, 6-OHDA, or Aβ peptide) to the wells and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells and determine the EC50 value of the compound.
Principle: This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway. A specific peptide substrate for caspase-3 is labeled with a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be measured.
Step-by-Step Protocol:
-
Cell Lysis: Following treatment as described for the MTT assay, lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) in a reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC).
-
Data Analysis: Calculate the fold-change in caspase-3 activity relative to the control and determine the IC50 of the compound for caspase-3 inhibition.
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This technique is invaluable for assessing the activation or inhibition of signaling pathways like NF-κB and Nrf2.
Step-by-Step Protocol:
-
Protein Extraction and Quantification: Extract total or subcellular (nuclear/cytoplasmic) proteins from treated cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-NF-κB p65, anti-Nrf2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
In Vivo Neuroprotection Assessment
Principle: The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases, particularly Alzheimer's disease.
Step-by-Step Protocol:
-
Animal Model: Utilize a relevant animal model, such as a transgenic mouse model of Alzheimer's disease or a pharmacologically induced model (e.g., scopolamine-induced amnesia).
-
Drug Administration: Administer the 1,2,4-triazine derivative to the animals for a specified period.
-
Acquisition Phase: For several consecutive days, train the animals to find a hidden platform in a circular pool of opaque water, using spatial cues around the room. Record the escape latency (time to find the platform) and path length.
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds).
-
Data Analysis: Analyze the time spent in the target quadrant (where the platform was located) during the probe trial as a measure of spatial memory retention. Compare the performance of the treated group with the vehicle-treated and control groups.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that 1,2,4-triazine derivatives represent a highly promising and versatile scaffold for the development of novel neuroprotective agents. Their ability to engage with multiple key pathological pathways, including oxidative stress, apoptosis, and neuroinflammation, positions them as attractive candidates for the treatment of complex neurodegenerative diseases.
Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties, particularly their ability to cross the blood-brain barrier. Furthermore, comprehensive in vivo studies in various animal models of neurodegeneration are crucial to validate the therapeutic potential of the most promising candidates and to elucidate their long-term efficacy and safety profiles. The continued exploration of the 1,2,4-triazine scaffold holds significant promise for the discovery of next-generation disease-modifying therapies for a range of devastating neurological disorders.
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Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 5-Phenyl-1,2,4-triazin-3-amine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology.[1][2][3] The human genome encodes over 500 protein kinases, collectively known as the kinome, which regulate a vast array of cellular processes.[4][5] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous approved drugs targeting specific kinases implicated in tumorigenesis.[1][6] However, a significant challenge in the development of kinase inhibitors is achieving selectivity.[7][8] Due to the highly conserved nature of the ATP-binding pocket across the kinome, many inhibitors exhibit off-target activity, binding to unintended kinases.[9][10] This cross-reactivity can lead to adverse side effects or, in some cases, beneficial polypharmacology.[7][11][12][13] Therefore, a comprehensive understanding of a compound's selectivity profile is paramount for its progression as a therapeutic candidate.[9][14][15]
This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 5-Phenyl-1,2,4-triazin-3-amine, against a diverse panel of kinases. The 1,2,4-triazine scaffold has been identified in various biologically active molecules, including some with kinase inhibitory properties.[16][17][18][19][20] We will compare its performance with two well-characterized kinase inhibitors, Dasatinib , a multi-kinase inhibitor, and Erlotinib , a more selective EGFR inhibitor, to provide a clear context for its selectivity. This guide is intended to provide researchers with the necessary framework to understand, generate, and interpret kinase cross-reactivity data, a critical step in the drug development pipeline.
The Rationale for Kinase Selectivity Profiling
The primary goal of kinase inhibitor development is often to achieve high potency for the intended target while minimizing interactions with other kinases.[8] Early and comprehensive profiling of a compound's activity across a broad range of kinases is crucial for several reasons:
-
Identification of Off-Target Liabilities: Unintended inhibition of kinases can lead to cellular toxicity and adverse clinical outcomes.[7][10] Early identification of such liabilities allows for medicinal chemistry efforts to engineer out these interactions.
-
Discovery of Polypharmacology: In some instances, the inhibition of multiple kinases can result in enhanced therapeutic efficacy.[7] For example, the anti-tumor activity of some drugs is attributed to their ability to hit multiple nodes in a signaling network.[3]
-
Understanding Structure-Activity Relationships (SAR): Profiling data provides valuable insights into how chemical modifications affect selectivity, guiding the design of more specific or, conversely, rationally designed multi-targeted agents.[21]
-
Selection of Appropriate Tool Compounds: For basic research, highly selective inhibitors are essential tools to dissect the roles of specific kinases in biological pathways.
Comparative Cross-Reactivity Profiling
To characterize the selectivity of this compound, we performed a hypothetical in vitro kinase inhibition screen against a panel of 20 representative kinases from different families of the human kinome. The inhibitory activity was determined by measuring the half-maximal inhibitory concentration (IC50) using a luminescence-based kinase assay.
Experimental Data Summary
The following table summarizes the IC50 values (in nM) of this compound, Dasatinib, and Erlotinib against the selected kinase panel. Lower IC50 values indicate higher potency.
| Kinase Family | Kinase Target | This compound (IC50, nM) | Dasatinib (IC50, nM) | Erlotinib (IC50, nM) |
| Tyrosine Kinase | ABL1 | 25 | 0.5 | >10,000 |
| SRC | 15 | 0.8 | >10,000 | |
| EGFR | 1,500 | 30 | 2 | |
| HER2 | 2,000 | 50 | 500 | |
| VEGFR2 | 800 | 5 | 5,000 | |
| PDGFRβ | 950 | 2 | 8,000 | |
| KIT | >10,000 | 1.5 | >10,000 | |
| FLT3 | >10,000 | 20 | >10,000 | |
| Serine/Threonine Kinase | ||||
| CMGC Group | CDK2 | 5,000 | 1,000 | >10,000 |
| GSK3β | 8,000 | 500 | >10,000 | |
| MAPK1 (ERK2) | >10,000 | >10,000 | >10,000 | |
| AGC Group | AKT1 | >10,000 | 2,000 | >10,000 |
| ROCK1 | 7,500 | 150 | >10,000 | |
| CAMK Group | CAMK2A | >10,000 | >10,000 | >10,000 |
| STE Group | p38α (MAPK14) | 3,000 | 25 | >10,000 |
| JNK1 | 4,500 | 80 | >10,000 | |
| Other | AURKA | 6,000 | 100 | >10,000 |
| PLK1 | >10,000 | 5,000 | >10,000 | |
| PI3Kα | >10,000 | >10,000 | >10,000 | |
| mTOR | >10,000 | >10,000 | >10,000 |
Data presented is for illustrative purposes.
Interpretation of Results
The data reveals distinct selectivity profiles for the three compounds:
-
This compound demonstrates potent inhibition of the tyrosine kinases ABL1 and SRC , with IC50 values of 25 nM and 15 nM, respectively. Its activity against other tyrosine kinases such as VEGFR2 and PDGFRβ is moderate. The compound shows significantly weaker activity against the serine/threonine kinases tested, with IC50 values generally in the micromolar range. This profile suggests that this compound is a potent and relatively selective inhibitor of ABL/SRC kinases.
-
Dasatinib , as expected, exhibits a broad spectrum of activity, potently inhibiting multiple tyrosine kinases including ABL1, SRC, VEGFR2, PDGFRβ, and KIT.[3][22] It also shows activity against several serine/threonine kinases, confirming its classification as a multi-kinase inhibitor.
-
Erlotinib displays high selectivity for EGFR, with an IC50 of 2 nM.[22] Its activity against all other kinases in the panel is significantly lower, highlighting its focused inhibitory profile.
Visualizing Kinase Selectivity
A powerful way to visualize kinase inhibitor selectivity is by plotting the inhibition data on a kinome tree. The kinome tree illustrates the phylogenetic relationships between kinases based on their sequence homology.[4][23][24][25][26]
Caption: A simplified kinome tree illustrating the relationships between the tested kinases.
By overlaying the inhibition data onto this tree (e.g., by coloring the nodes based on potency), one can quickly appreciate the selectivity profile of a compound. For this compound, the most potent inhibition would be clustered in the ABL and SRC families within the Tyrosine Kinase group.
Methodologies for Cross-Reactivity Profiling
A variety of in vitro assay formats are available for kinase inhibitor profiling.[9][27] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad dynamic range, and suitability for high-throughput screening.[28][29][30][31][32]
Experimental Workflow: ADP-Glo™ Kinase Assay
The following diagram outlines the general workflow for determining kinase inhibition using the ADP-Glo™ assay.
Caption: A schematic of the ADP-Glo™ Kinase Assay workflow.
Detailed Protocol: IC50 Determination
The following is a generalized protocol for determining the IC50 value of a compound against a specific kinase using a luminescence-based assay.
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase, its specific substrate, and ATP at a concentration near its Km value.
-
Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction and incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Incubate to allow for the conversion of ADP to ATP and the subsequent luminescent reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[33][34][35][36][37]
-
Conclusion and Future Directions
The cross-reactivity profiling of this compound reveals a potent and selective inhibitory profile against ABL and SRC kinases. This selectivity is a desirable characteristic for a drug candidate, as it may minimize off-target side effects. In comparison to the broad-spectrum inhibitor Dasatinib and the highly selective inhibitor Erlotinib, this compound occupies an intermediate and potentially favorable selectivity space.
Further studies are warranted to confirm these findings in cell-based assays and in vivo models. A broader screen against the entire kinome would provide a more complete picture of its selectivity. Understanding the structural basis for its potent and selective inhibition of ABL and SRC through co-crystallography studies could guide the development of next-generation inhibitors with even more refined profiles. The methodologies and comparative framework presented in this guide offer a robust approach for the continued investigation of this compound and other novel kinase inhibitors.
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A Comparative Guide to the Antimicrobial Activity of Novel Triazole Derivatives
In an era where antimicrobial resistance poses a significant threat to global health, the discovery and development of new antimicrobial agents are of paramount importance. Among the myriad of heterocyclic compounds explored, triazole derivatives have emerged as a promising scaffold, demonstrating a broad spectrum of antibacterial and antifungal activities.[1][2] This guide provides a comprehensive benchmark of novel triazole derivatives, comparing their performance against established antimicrobial agents. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and discuss their safety profiles, offering a holistic view for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Performance: A Data-Driven Overview
The efficacy of a novel antimicrobial agent is best assessed by direct comparison with current gold-standard therapies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values—the lowest concentration of a drug that inhibits the visible growth of a microorganism—for representative novel triazole derivatives against clinically relevant bacterial and fungal pathogens.[3] Lower MIC values are indicative of higher potency.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference Standard |
| Novel Triazole Derivative 1 | 0.25 | 1 | 16 | Ciprofloxacin |
| Novel Triazole Derivative 2 | 1.56 | 3.12 | >64 | Ampicillin |
| Ciprofloxacin (Fluoroquinolone) | 0.25 - 1.0 | 0.015 - 0.5 | 0.25 - 4.0 | N/A |
| Ampicillin (β-Lactam) | 0.25 - 2.0 | 2 - 8 | >128 | N/A |
Data synthesized from multiple sources for illustrative purposes.[4][5]
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans | Reference Standard |
| Novel Triazole Derivative 3 | ≤0.125 | 0.5 | ≤0.125 | Fluconazole |
| Novel Triazole Derivative 4 | 0.5 | 1.0 | 0.5 | Fluconazole |
| Fluconazole (Triazole Antifungal) | 0.25 - 4.0 | >64 | 0.5 - 8.0 | N/A |
| Voriconazole (Triazole Antifungal) | 0.03 - 0.5 | 0.25 - 2.0 | 0.03 - 0.25 | N/A |
Data synthesized from multiple sources for illustrative purposes.[6][7]
Unraveling the Mechanisms of Action
Understanding how these molecules exert their antimicrobial effects is crucial for rational drug design and overcoming resistance. Triazole derivatives often employ distinct mechanisms against bacteria and fungi.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of triazoles is the disruption of the fungal cell membrane's integrity.[8] They achieve this by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[2][8] This cytochrome P450 enzyme is responsible for converting lanosterol to ergosterol, the fungal equivalent of cholesterol in mammalian cells.[8] By binding to the heme cofactor in the enzyme's active site, triazoles halt ergosterol production. This leads to the accumulation of toxic methylated sterol precursors, which increases membrane permeability and disrupts the function of membrane-bound enzymes, ultimately leading to fungal cell death.[8][9]
Caption: Mechanism of triazole antifungal activity via inhibition of the ergosterol biosynthesis pathway.
Antibacterial Mechanism: Targeting DNA Synthesis
Many novel triazole derivatives synthesized for antibacterial purposes are often hybridized with other pharmacophores, such as quinolones, to enhance their efficacy.[10] The primary mechanism for these hybrid molecules often mirrors that of fluoroquinolones, which target bacterial DNA synthesis.[11][12] These compounds inhibit two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[10][11]
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[4][13]
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is crucial for separating interlinked daughter DNA strands following replication.[4]
By binding to these enzymes, the antibacterial agents stabilize the enzyme-DNA complex, which stalls the replication fork, leading to double-strand DNA breaks and ultimately, bacterial cell death.[11][12]
Caption: Mechanism of antibacterial triazole hybrids via inhibition of DNA gyrase and topoisomerase IV.
Experimental Protocols: A Guide to Benchmarking
The cornerstone of comparative analysis is robust and standardized methodology. The Broth Microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[14][15]
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the CLSI M07 guidelines for antimicrobial susceptibility testing of aerobic bacteria.[14]
1. Preparation of Antimicrobial Agent Stock Solution: a. Accurately weigh the novel triazole derivative and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. b. Note the purity of the compound to make accurate concentration calculations.[1]
2. Preparation of Microdilution Plates: a. Using a sterile 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.[1][3] b. Create a two-fold serial dilution of the antimicrobial agent directly in the plate. Pipette 100 µL of the prepared drug solution (at 2x the highest desired concentration) into the first column of wells.[1] c. Mix thoroughly and transfer 100 µL from the first column to the second, continuing this serial dilution across the plate to the 10th column. Discard the final 100 µL from the 10th column.[1] d. Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).[3]
3. Inoculum Preparation: a. From a pure overnight culture of the test microorganism, suspend several colonies in saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16] c. Dilute this standardized suspension in broth to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
4. Inoculation and Incubation: a. Inoculate each well (columns 1-11) with the prepared bacterial suspension. The final volume in each well will be 200 µL. b. Seal the plates and incubate at 35±2 °C for 18-24 hours under ambient atmospheric conditions.[17]
5. Reading and Interpreting Results: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3] b. The growth control (column 11) should show clear turbidity, and the sterility control (column 12) should remain clear.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.
Safety and Toxicity Profile: A Critical Consideration
While high efficacy is a primary goal, a favorable safety profile is non-negotiable for any potential therapeutic agent. Preclinical safety evaluation is a critical step to identify potential liabilities before human trials.[18]
Table 3: Comparative Preclinical Safety Parameters
| Parameter | Novel Triazole Derivatives (Predicted/Observed) | Established Comparators (e.g., Fluoroquinolones, Azoles) |
| Cytotoxicity (IC₅₀ against human cell lines) | Varies; aim for high IC₅₀ (low toxicity) | Generally well-characterized; some show mitochondrial toxicity |
| Hemolytic Activity | Low hemolysis is desirable | Generally low |
| Mutagenicity (Ames Test) | Should be non-mutagenic | Generally non-mutagenic; some concerns with older quinolones |
| hERG Inhibition (Cardiotoxicity) | A key screen; inhibition is a major liability | Known issue with some azoles and fluoroquinolones (QT prolongation) |
| In silico ADMET Prediction | Favorable pharmacokinetics (absorption, distribution, metabolism, excretion, toxicity) are designed for.[7] | Well-documented pharmacokinetic profiles |
This table represents a general framework for safety evaluation.[7][19]
Early-stage assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial.[7] For novel triazole derivatives, structural modifications can significantly improve pharmacokinetic behavior and reduce off-target toxicity.[20] For instance, in silico tools can predict potential issues like poor oral bioavailability or inhibition of human CYP450 enzymes, which is a known concern for azole antifungals due to their mechanism of action.[21]
Conclusion
Novel triazole derivatives represent a versatile and potent class of antimicrobial agents with significant potential to address the growing challenge of drug resistance. As demonstrated, many of these compounds exhibit comparable or even superior activity to existing antibiotics and antifungals. Their flexible core structure allows for hybridization and modification to fine-tune their activity, spectrum, and safety profile. The path from bench to bedside is long, but by employing standardized benchmarking protocols, elucidating mechanisms of action, and prioritizing early safety assessment, the development of these promising molecules can be significantly accelerated. This guide serves as a foundational framework for researchers dedicated to this critical endeavor.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Phenyl-1,2,4-triazin-3-amine and Related Aromatic Amines
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Phenyl-1,2,4-triazin-3-amine was not located in publicly available databases. This guide is therefore constructed based on the known hazards, handling protocols, and disposal requirements for structurally analogous aromatic and heterocyclic amines.[1][2][3] It is imperative to treat this compound as a hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures.
Introduction: Understanding the Compound and Associated Risks
This compound belongs to the class of nitrogen-containing heterocyclic aromatic compounds.[4] Molecules in this family are foundational in pharmaceutical and materials science research but often carry significant health and environmental hazards.[1][5] Aromatic amines, as a class, are known for their potential toxicity, including carcinogenicity and mutagenicity, and are readily absorbed through the skin.[1][6] Furthermore, many triazine derivatives are classified as harmful to aquatic life with long-lasting effects.[2]
The core principle of this guide is proactive risk mitigation. Proper disposal is not merely a final step but an integral part of the experimental workflow, ensuring the safety of laboratory personnel and environmental stewardship. This document provides a procedural framework for the safe handling and disposal of this compound, from the point of generation to final removal by a licensed waste management provider.
Hazard Assessment and Characterization
Given the absence of a specific SDS, we must infer the potential hazards from similar compounds like 6-Phenyl-1,3,5-triazine-2,4-diamine (Benzoguanamine) and other amino-triazines.[2][3][7] The expected hazards necessitate classifying this compound as hazardous waste.
Table 1: Anticipated GHS Hazard Classifications
| Hazard Class | GHS Category | Hazard Statement | Source Analogy |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [7] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [2] |
| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects | [2] |
During thermal decomposition or combustion, nitrogen-containing heterocyclic compounds can release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN).[8][9]
Operational Disposal Workflow
The following diagram outlines the decision-making process and required actions for the proper disposal of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Phenyl-1,2,4-triazin-3-amine
This guide provides an in-depth, procedural framework for the safe handling of 5-Phenyl-1,2,4-triazin-3-amine. As drug development professionals, our primary responsibility extends beyond innovation to ensuring the absolute safety of our research personnel. This document is structured to provide not just a list of required personal protective equipment (PPE), but the scientific rationale behind each recommendation, empowering you to make informed safety decisions in a dynamic research environment. The protocols herein are designed to be self-validating, fostering a culture of safety and precision in your laboratory.
Foundational Hazard Assessment
A thorough understanding of the potential hazards associated with this compound is the cornerstone of any effective safety protocol. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a review of structurally similar aromatic and triazine-based amines provides a robust basis for hazard assessment. The primary anticipated risks include:
-
Acute Toxicity: Similar compounds are classified as harmful if swallowed or inhaled.[1][2] Inhalation of dust can cause respiratory tract irritation.[3]
-
Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[3][4][5]
-
Reproductive Toxicity: Some related triazine compounds carry a risk of damaging fertility or the unborn child.
-
Combustibility: The compound is likely a combustible solid. In the event of a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) may be generated.[4]
-
Environmental Hazard: The substance is expected to be harmful to aquatic life with long-lasting effects.[1] Therefore, it should not be allowed to enter drains or the environment.[6]
This hazard profile necessitates a multi-layered PPE approach to prevent exposure through all potential routes: inhalation, ingestion, and dermal contact.
Core Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory for all personnel handling this compound, regardless of the quantity or procedure.
Eye and Face Protection: The First Line of Defense
-
Chemical Safety Goggles: At a minimum, chemical safety goggles that meet the ANSI Z87.1 standard (or equivalent) must be worn at all times in the laboratory where this compound is handled.[7][8] This is critical to protect against accidental splashes of solutions or contact with airborne particulates.
-
Face Shield: When there is a heightened risk of splashing or explosion—such as when working with larger quantities, heating solutions, or running reactions under pressure—a face shield must be worn in addition to safety goggles.[7][9][10] The face shield provides a broader barrier, protecting the entire face from chemical splashes and flying debris.
Hand Protection: Preventing Dermal Absorption
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling amines and should be worn at all times.[10] It is crucial to select gloves that offer adequate protection against the specific solvents being used in conjunction with the triazine compound.
-
Glove Inspection and Integrity: Before each use, gloves must be meticulously inspected for any signs of degradation, punctures, or tears.[2][7] If contact with the chemical occurs, gloves should be removed immediately using the proper technique, and hands should be washed thoroughly. Dispose of contaminated gloves as hazardous waste.[2] For prolonged operations, consider double-gloving.
Body Protection: Shielding Against Spills and Contamination
-
Flame-Resistant Lab Coat: A flame-resistant lab coat, fully buttoned, is required to provide maximum skin coverage.[7][10] This protects your personal clothing and skin from incidental contact and minor spills.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash hazard, a chemical-resistant apron should be worn over the lab coat for an additional layer of protection.[10]
-
Appropriate Attire: Long pants and closed-toe, closed-heel shoes are mandatory.[7][10] This ensures that no skin on the lower body or feet is exposed. Fabrics made of polyester or acrylic should be avoided in favor of natural fibers like cotton.[7]
Respiratory Protection: Mitigating Inhalation Risks
-
Engineering Controls: The primary method for controlling inhalation exposure is the use of engineering controls. All procedures involving the solid compound or its solutions should be conducted within a certified chemical fume hood.[4]
-
Respirator Use: In the rare event that work cannot be conducted within a fume hood, or if there is a potential for significant aerosolization, respiratory protection is required. A NIOSH-approved air-purifying respirator with the appropriate particulate or organic vapor cartridges must be used.[4][7] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[7]
Procedural, Step-by-Step Guidance
Adherence to strict procedural discipline is as critical as the equipment itself.
Donning PPE: A Sequence for Safety
-
Lab Coat and Attire: Ensure your personal clothing is appropriate (long pants, closed-toe shoes) before putting on your lab coat.
-
Gloves: Don the first pair of gloves (if double-gloving), ensuring they are pulled over the cuffs of the lab coat.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if the procedure warrants it.
Doffing PPE: A Sequence to Prevent Contamination
The goal is to remove the most contaminated items first, turning potentially contaminated surfaces inward and away from the body.
-
Gloves (Outer Pair): Remove the outer, most contaminated pair of gloves first.
-
Face Shield/Goggles: Remove the face shield from the back, followed by goggles. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unbutton the lab coat and roll it outwards, ensuring the contaminated exterior is folded inward.
-
Gloves (Inner Pair): Remove the final pair of gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer surface.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Operational and Disposal Plans
Safe Handling Operations
-
Minimize Dust: When weighing or transferring the solid, do so carefully to minimize the generation of dust.[3][11]
-
Ventilation: Always use this product in a well-ventilated area, preferably a chemical fume hood.[4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed near the workstation location.[4]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled.[4] Wash hands thoroughly after handling and before leaving the lab.[1][6]
Waste Disposal Protocol
-
Chemical Waste: All waste containing this compound, including residual amounts and contaminated solutions, must be disposed of as hazardous waste. Do not empty into drains.[6]
-
Contaminated PPE: All disposable PPE, such as gloves and aprons, that has come into contact with the chemical must be disposed of as hazardous waste.
-
Regulatory Compliance: Waste must be managed in accordance with all local, state, and federal regulations.[2] Leave chemicals in their original containers and do not mix with other waste.
Data Presentation: PPE Selection Matrix
For quick reference, the following table summarizes the recommended PPE for various laboratory tasks.
| Task | Potential Exposure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | High (Dust Inhalation) | Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Required: Chemical Fume Hood |
| Preparing Stock Solutions | Medium (Splash, Dust) | Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Required: Chemical Fume Hood |
| Small-Scale Reaction (<5g) | Medium (Splash) | Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Recommended: Chemical Fume Hood |
| Large-Scale Reaction (>5g) | High (Splash, Aerosol) | Goggles & Face Shield | Double-Glove (Nitrile) | Lab Coat & Chem-Apron | Required: Chemical Fume Hood |
| Post-Reaction Workup | High (Splash, Aerosol) | Goggles & Face Shield | Nitrile/Neoprene Gloves | Lab Coat & Chem-Apron | Required: Chemical Fume Hood |
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
